molecular formula C12H16N4O4S2 B583490 Thiamine Sulfate CAS No. 2380-61-2

Thiamine Sulfate

Cat. No.: B583490
CAS No.: 2380-61-2
M. Wt: 344.404
InChI Key: DXANYXRZRNXGSC-UHFFFAOYSA-N
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Description

Thiamine Sulfate, also known as this compound, is a useful research compound. Its molecular formula is C12H16N4O4S2 and its molecular weight is 344.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S2/c1-8-11(3-4-20-22(17,18)19)21-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H2-,13,14,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXANYXRZRNXGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856129
Record name 2-{3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl}ethyl sulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2380-61-2
Record name Thiamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl}ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL3N23PNS2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Microbial Blueprint for Thiamine Pyrophosphate: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification: While the topic of "thiamine sulfate (B86663) biosynthesis" was queried, extensive research indicates that a dedicated biological pathway for the synthesis of thiamine (B1217682) sulfate in microorganisms is not known to exist. The biologically active and crucial form of thiamine (Vitamin B1) in all living organisms, including microorganisms, is thiamine pyrophosphate (TPP) . The term "thiamine sulfate" is primarily encountered in analytical chemistry contexts, such as in the form of thiamine dilaurylsulfate, a synthetic complex used for measurement purposes, or as a product of in-vitro chemical oxidation for analytical detection. This guide will, therefore, provide an in-depth technical exploration of the well-established and vital thiamine pyrophosphate biosynthesis pathway in microorganisms, a topic of significant interest to researchers in microbiology, drug development, and metabolic engineering.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the intricate molecular pathways microorganisms employ to synthesize the essential cofactor, thiamine pyrophosphate. We will delve into the core biosynthetic routes, the enzymes that catalyze these reactions, the regulatory networks that govern thiamine homeostasis, and the experimental methodologies used to study this fundamental process.

The Central Role of Thiamin Pyrophosphate in Microbial Metabolism

Thiamine pyrophosphate (TPP), the active form of vitamin B1, is an indispensable cofactor for a multitude of enzymes central to carbohydrate and amino acid metabolism.[1][2] TPP-dependent enzymes, such as pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, are critical for processes like the tricarboxylic acid (TCA) cycle and the pentose (B10789219) phosphate (B84403) pathway.[3] These metabolic routes are fundamental for generating cellular energy and biosynthetic precursors. Consequently, the ability to synthesize or acquire thiamine is paramount for microbial survival and proliferation.

De Novo Biosynthesis of Thiamine Pyrophosphate: A Convergent Pathway

Microorganisms capable of producing thiamine from simple precursors do so through a fascinating convergent pathway. Two separate branches synthesize the pyrimidine (B1678525) and thiazole (B1198619) moieties of thiamine, which are subsequently coupled to form thiamine monophosphate (TMP). A final phosphorylation step yields the active cofactor, TPP.[3][4]

The Pyrimidine Moiety Synthesis

The pyrimidine precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), is synthesized from the purine (B94841) biosynthesis intermediate, 5-aminoimidazole ribotide (AIR).[3][5]

  • Key Enzyme: HMP-P synthase (ThiC) catalyzes the complex rearrangement of AIR to form 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P).[6]

  • Phosphorylation: HMP-P is then phosphorylated to HMP-PP by HMP-P kinase (ThiD).[3]

The Thiazole Moiety Synthesis

The synthesis of the thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), is a more intricate process involving multiple enzymes.

  • Key Precursors: In Escherichia coli, THZ-P is derived from 1-deoxy-D-xylulose 5-phosphate (DXP), tyrosine, and cysteine.[3] In Bacillus subtilis, glycine (B1666218) is used instead of tyrosine.

  • Key Enzymes: A suite of enzymes, including ThiG (thiazole synthase), ThiS, ThiF, ThiH, and ThiI, are involved in the assembly of the thiazole ring.[4]

Condensation and Final Phosphorylation

The two separately synthesized moieties are then brought together to form the final active cofactor.

  • Condensation: Thiamine phosphate synthase (ThiE) catalyzes the coupling of HMP-PP and THZ-P to form thiamine monophosphate (TMP).[7]

  • Final Phosphorylation: Thiamine phosphate kinase (ThiL) phosphorylates TMP to generate the biologically active thiamine pyrophosphate (TPP).[4]

The overall de novo biosynthesis pathway is depicted in the following diagram:

thiamine_biosynthesis cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis cluster_final Final Assembly AIR 5-Aminoimidazole ribotide (AIR) HMP_P 4-Amino-5-hydroxymethyl- 2-methylpyrimidine phosphate (HMP-P) AIR->HMP_P ThiC HMP_PP 4-Amino-5-hydroxymethyl- 2-methylpyrimidine pyrophosphate (HMP-PP) HMP_P->HMP_PP ThiD TMP Thiamine monophosphate (TMP) HMP_PP->TMP Precursors DXP, Tyrosine/Glycine, Cysteine THZ_P 4-Methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P) Precursors->THZ_P ThiG, ThiS, ThiF, ThiH, ThiI THZ_P->TMP ThiE TPP Thiamine pyrophosphate (TPP) TMP->TPP ThiL

Figure 1: De novo biosynthesis pathway of thiamine pyrophosphate in microorganisms.

Salvage Pathways: An Alternative Route to Thiamine

Many microorganisms possess salvage pathways that enable them to utilize exogenous thiamine and its precursors from the environment, thus conserving the energy required for de novo synthesis.[3]

  • Thiazole Salvage: Exogenous thiazole (THZ) can be phosphorylated to THZ-P by thiazole kinase (ThiM).[3]

  • Pyrimidine Salvage: Exogenous HMP can be phosphorylated to HMP-P and subsequently to HMP-PP by the bifunctional enzyme HMP/HMP-P kinase (ThiD).[3]

  • Thiamine Salvage: Free thiamine can be directly converted to TPP by thiamine pyrophosphokinase (TPK) or phosphorylated to TMP by thiamine kinase (ThiK), which is then converted to TPP by ThiL.[3]

The following diagram illustrates the key salvage pathways:

thiamine_salvage cluster_exogenous Exogenous Precursors cluster_intracellular Intracellular Intermediates Thiamine_ex Thiamine TMP TMP Thiamine_ex->TMP Thiamine Kinase (ThiK) TPP TPP Thiamine_ex->TPP Thiamine Pyrophosphokinase (TPK) THZ_ex Thiazole (THZ) THZ_P THZ-P THZ_ex->THZ_P Thiazole Kinase (ThiM) HMP_ex Pyrimidine (HMP) HMP_P HMP-P HMP_ex->HMP_P HMP Kinase (ThiD) THZ_P->TMP ThiE HMP_PP HMP-PP HMP_P->HMP_PP HMP-P Kinase (ThiD) HMP_PP->TMP TMP->TPP ThiL

Figure 2: Key salvage pathways for thiamine and its precursors in microorganisms.

Regulation of Thiamine Biosynthesis: The Role of Riboswitches

To prevent the wasteful production of thiamine when it is readily available, microorganisms have evolved sophisticated regulatory mechanisms. A key player in this regulation is the TPP riboswitch, a structured non-coding RNA element found in the 5' untranslated region of mRNAs encoding thiamine biosynthesis and transport proteins.[1][8]

When intracellular TPP concentrations are high, TPP binds directly to the riboswitch, inducing a conformational change in the mRNA. This change typically leads to the premature termination of transcription or the inhibition of translation initiation, effectively shutting down the expression of the associated genes. Conversely, when TPP levels are low, the riboswitch remains in a conformation that allows for gene expression.

The following diagram illustrates the basic mechanism of a TPP riboswitch:

riboswitch_regulation cluster_low_tpp Low TPP cluster_high_tpp High TPP Low_TPP_structure Riboswitch in 'ON' state (Transcription/Translation proceeds) mRNA_low mRNA Gene_low Thiamine Biosynthesis Gene TPP TPP High_TPP_structure Riboswitch in 'OFF' state (Transcription/Translation blocked) TPP->High_TPP_structure mRNA_high mRNA Gene_high Thiamine Biosynthesis Gene enzyme_assay_workflow start Start prepare_reagents Prepare Assay Buffer and Substrate Solutions start->prepare_reagents prepare_enzyme Prepare Enzyme Solution start->prepare_enzyme mix_reagents Mix Buffer and Substrates in Cuvette prepare_reagents->mix_reagents initiate_reaction Initiate Reaction (Add Enzyme or Final Substrate) prepare_enzyme->initiate_reaction setup_spectro Set up Spectrophotometer (Wavelength, Temperature) equilibrate Equilibrate Mixture in Spectrophotometer setup_spectro->equilibrate mix_reagents->equilibrate equilibrate->initiate_reaction record_data Record Absorbance over Time initiate_reaction->record_data analyze_data Calculate Initial Rate from Linear Phase record_data->analyze_data calculate_activity Calculate Enzyme Activity analyze_data->calculate_activity end End calculate_activity->end hplc_workflow start Start sample_prep Sample Preparation (Cell Lysis, Extraction) start->sample_prep derivatization Derivatization (Oxidation to Thiochrome) sample_prep->derivatization injection Inject Derivatized Sample derivatization->injection hplc_setup HPLC System Setup (Column, Mobile Phase, Detector) hplc_setup->injection separation Chromatographic Separation injection->separation detection Fluorescence Detection separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis quantification Quantification against Standards data_analysis->quantification end End quantification->end

References

Thiamine Sulfate Derivatives: A Technical Guide to Biological Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Thiamine (B1217682) (Vitamin B1)

Thiamine, or Vitamin B1, is an essential water-soluble vitamin fundamentally composed of a pyrimidine (B1678525) and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge.[1] Its biological importance has been recognized for over a century, primarily due to its critical role as a precursor to thiamine diphosphate (B83284) (ThDP), also known as thiamine pyrophosphate (TPP).[1] ThDP is an indispensable coenzyme for over 20 enzymes that are central to cellular bioenergetics, including carbohydrate and amino acid metabolism.[1][2] Key ThDP-dependent enzymes like pyruvate (B1213749) dehydrogenase (PDH), 2-oxoglutarate dehydrogenase (OGDH), and transketolase are cornerstones of the citric acid cycle and the pentose (B10789219) phosphate (B84403) pathway, respectively, driving ATP synthesis and the production of biosynthetic precursors such as pentose sugars for nucleotides.[2][3]

Beyond its well-established coenzymatic functions, thiamine and its derivatives, including thiamine triphosphate (ThTP) and adenosine (B11128) thiamine triphosphate (AThTP), exhibit non-coenzymatic roles in processes like gene expression regulation, stress responses, and nerve impulse transmission.[1][2][[“]] Given its multifaceted roles, thiamine deficiency is linked to severe neurological and cardiovascular disorders, including beriberi, Wernicke-Korsakoff syndrome, and has been implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[1][5]

This has spurred research into synthetic thiamine analogues and derivatives, particularly those incorporating sulfur modifications, to enhance bioavailability, stability, and explore novel therapeutic applications. This technical guide provides an in-depth review of the biological activities of thiamine sulfate (B86663) and other key sulfur-containing derivatives, with a focus on their antimicrobial, anticancer, and neuroprotective properties. It includes a summary of quantitative data, detailed experimental protocols from cited studies, and visual diagrams of key pathways and workflows.

Key Thiamine Sulfate and Sulfur-Containing Derivatives

While the term "this compound" can refer to various compounds, research has highlighted specific derivatives where a sulfate or a sulfur-containing moiety is key to their function.

  • Thiamine Dilauryl Sulfate (TDS): A derivative of vitamin B1 used as a food additive and antimicrobial agent.[6] It is synthesized from thiamine hydrochloride and sodium lauryl sulfate.[7] Its structure allows it to interrupt microbial enzyme activity and improve membrane transport.[6]

  • Thiamine Disulfide: An oxidized dimer of thiamine.[8] This and other disulfide derivatives like sulbutiamine (B1681778) and fursultiamine (B1674287) were developed to improve the bioavailability of thiamine due to their increased lipid solubility, which facilitates passive diffusion across cell membranes, including the blood-brain barrier.[9][10] They are subsequently reduced to active thiamine within the body.[9]

  • Thiamine Monophosphate (ThMP): A phosphorylated derivative of thiamine, considered a key intermediate in the cellular conversion of thiamine to its active diphosphate and triphosphate forms.[3][5][11] While not a sulfate derivative, its synthesis can involve phosphoric acid and it is a precursor for other synthetic derivatives like S-benzoyl thiamine monophosphate.[12]

Biological Activities and Mechanisms

Antimicrobial Activity

Thiamine derivatives, particularly Thiamine Dilauryl Sulfate (TDS), have demonstrated significant potential as antimicrobial agents.

Findings: TDS has been shown to be an effective bactericidal agent, particularly against Gram-positive bacteria.[6] It is believed to pass through the bacterial protoplasm and interfere with enzyme activity.[6] Studies have demonstrated its efficacy in various food products, such as tofu, custard cream, sterilized milk, and apple juice, where it can inhibit the growth of common foodborne pathogens.[6][7] Thiamine itself, as well as metal complexes of thiamine, have also shown antibacterial activity against both Gram-positive and Gram-negative strains.[13][14]

Quantitative Data:

The antimicrobial effect of TDS has been quantified by measuring the reduction in microbial populations in food matrices.

Derivative Organism Concentration Storage Temp. Result (Reduction in log CFU/g after 5 days) Reference
Thiamine Dilauryl Sulfate (TDS)Escherichia coli O157:H72%5 °C0.29[6][15]
Thiamine Dilauryl Sulfate (TDS)Salmonella Typhimurium2%5 °C0.36[6][15]
Thiamine Dilauryl Sulfate (TDS)Listeria monocytogenes2%5 °C0.70[6][15]
Thiamine Dilauryl Sulfate (TDS)Bacillus cereus2%5 °C1.47[6][15]

Experimental Protocols:

Protocol 3.1.1: Assessment of Antimicrobial Efficacy of TDS in Tofu This protocol is based on the methodology described by Koo et al. for evaluating the antimicrobial effect of TDS on tofu.[6][15]

  • Microorganism Preparation: Cultures of Escherichia coli O157:H7, Salmonella Typhimurium, Listeria monocytogenes, and Bacillus cereus are grown to the desired concentration (e.g., 10^6-10^7 CFU/mL).

  • Sample Inoculation: Tofu samples (e.g., 25 g) are placed in sterile stomacher bags. Each sample is inoculated with 100 μL of a prepared microorganism culture.

  • Treatment Application: Aqueous solutions of TDS are prepared at various concentrations (e.g., 0.1%, 0.5%, 1%, and 2%). The TDS solution is added to the inoculated tofu bags. A control group with no TDS is also prepared.

  • Incubation: The bags are sealed and stored at controlled temperatures (e.g., 5 °C and 25 °C) for a specified period (e.g., 5 days).

  • Microbial Analysis: At designated time points, the tofu samples are homogenized with a sterile diluent (e.g., peptone water). Serial dilutions are performed and plated on appropriate selective agar (B569324) for each pathogen.

  • Quantification: Plates are incubated, and colonies are counted to determine the concentration of viable microorganisms in log CFU/g. The reduction is calculated by comparing the counts from TDS-treated samples to the control.

Visualization:

G Diagram 1: General Workflow for Antimicrobial Activity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Cultures D Inoculate Matrix with Bacteria A->D B Prepare Food Matrix (e.g., Tofu) B->D C Prepare TDS Solutions E Apply TDS Treatment (and Control) C->E D->E F Incubate Samples (Controlled Temp. & Time) E->F G Homogenize & Serially Dilute F->G H Plate on Selective Agar G->H I Incubate Plates & Count Colonies H->I J Calculate log CFU/g Reduction I->J G Diagram 2: Proposed Anticancer Mechanism of High-Dose Thiamine cluster_cancer Typical Cancer Cell Metabolism (Warburg Effect) cluster_thiamine Effect of High-Dose Thiamine Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate High Glycolysis Lactate Lactate Pyruvate->Lactate High Glycolysis PDH_inactive PDH (Inactive) Pyruvate->PDH_inactive Pyruvate2 Pyruvate TCA_low TCA Cycle (Low Activity) PDH_inactive->TCA_low Thiamine High-Dose Thiamine PDH_active PDH (Active) Thiamine->PDH_active Activates TCA_high TCA Cycle & Oxidative Phosphorylation (High Activity) PDH_active->TCA_high Proliferation Reduced Cell Proliferation TCA_high->Proliferation Leads to Pyruvate2->PDH_active G Diagram 3: Metabolic Fate of Lipophilic Thiamine Disulfide Derivatives cluster_uptake Absorption & Distribution cluster_metabolism Intracellular Conversion cluster_effects Biological Effects A Oral Administration of Thiamine Disulfide Derivative (e.g., Sulbutiamine, BFT, DBT) B Passive Diffusion across Gut & Blood-Brain Barrier (High Lipophilicity) A->B C Reduction of Disulfide Bond (via Glutathione/Thioredoxin systems) B->C D Release of Free Thiamine C->D E Phosphorylation by Thiamine Pyrophosphokinase D->E H Antioxidant & Anti-inflammatory Actions (Non-coenzyme roles) D->H F Thiamine Diphosphate (ThDP) (Active Coenzyme) E->F G Coenzyme Activity (Energy Metabolism) F->G I Neuroprotection G->I H->I

References

An In-depth Technical Guide to the Solubility of Thiamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of thiamine (B1217682) sulfate (B86663). Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information, alongside a detailed, generalized experimental protocol for determining the solubility of a compound like thiamine sulfate. This guide is intended to be a valuable resource for researchers and professionals in drug development and formulation.

Introduction to this compound

Thiamine, or Vitamin B1, is an essential nutrient. In pharmaceutical and research applications, it is often supplied as a salt to improve its stability and handling properties. While thiamine hydrochloride and thiamine nitrate (B79036) are more commonly studied, this compound (CAS 2380-61-2) also finds applications. A thorough understanding of its solubility in various solvents is crucial for developing effective delivery systems, designing purification processes, and conducting in-vitro and in-vivo studies.

Solubility of this compound: A Qualitative Overview

Quantitative solubility data for this compound is not widely available in scientific literature. However, based on information from technical data sheets and supplier information, a qualitative understanding of its solubility has been compiled.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilitySource
WaterSlightly Soluble (solubility may increase with heating)[1]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1][2]
MethanolSoluble[2]

Note: The terms "Slightly Soluble" and "Soluble" are qualitative descriptors and can vary between sources. For precise formulation work, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a detailed, generalized experimental protocol for determining the thermodynamic solubility of a compound such as this compound is provided below. This protocol is based on the widely accepted shake-flask method.[3][4]

3.1. Principle

The equilibrium or thermodynamic solubility is determined by allowing a surplus of the solid compound to equilibrate with the solvent over a defined period, ensuring that the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured.[2]

3.2. Materials and Equipment

  • This compound (pure, solid form)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO of appropriate purity)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

3.3. Detailed Methodology

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations through serial dilution.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

    • Pipette a precise volume of the selected solvent into each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to test different time points to ensure equilibrium has been reached.

  • Phase Separation:

    • After the equilibration period, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the prepared calibration standards.

    • Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • For HPLC analysis, inject a known volume of each standard and the sample onto the column and record the peak area.

    • For UV-Vis spectrophotometry, measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax) for this compound.

  • Data Calculation:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Prepare Standard Solutions B Add Excess this compound to Vials C Add Solvent B->C D Agitate at Constant Temperature (24-72h) C->D E Centrifuge D->E F Filter Supernatant E->F G Analyze via HPLC/UV-Vis F->G H Calculate Solubility from Calibration Curve G->H

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, this guide provides the available qualitative information and a robust experimental protocol for its determination. For researchers and drug development professionals, conducting in-house solubility studies using the outlined methodology is essential for accurate formulation and development. The provided workflow and data serve as a foundational resource for further investigation into the physicochemical properties of this compound.

References

Thiamine Sulfate: A Comprehensive Technical Guide to its Degradation Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the degradation pathways of thiamine (B1217682) sulfate, a critical area of study for researchers, scientists, and professionals in drug development and food science. Understanding the stability of thiamine is paramount for ensuring the efficacy of pharmaceutical formulations and maintaining the nutritional value of food products. This document outlines the primary mechanisms of thiamine degradation, the resulting byproducts, and the key factors that influence its stability.

Introduction to Thiamine Stability

Thiamine (Vitamin B1) is an essential water-soluble vitamin vital for normal metabolic function.[1][2] However, its chemical structure, characterized by a methylene (B1212753) bridge connecting a pyrimidine (B1678525) and a thiazole (B1198619) moiety, renders it susceptible to degradation under various conditions.[1] Factors such as heat, moisture, pH, light, oxygen, the presence of sulfites, and metal ions can all contribute to the loss of thiamine activity.[1][2][3][4][5][6] This instability poses a significant challenge in the formulation of pharmaceuticals and the processing of foods, where thiamine is often added as a fortifying agent.[7][8]

Major Degradation Pathways of Thiamine

The degradation of thiamine primarily occurs through three main pathways: hydrolytic cleavage, sulfite-catalyzed cleavage, and oxidation.

Hydrolytic Cleavage

Hydrolysis of the thiamine molecule is heavily dependent on the pH of the surrounding medium.

  • Acidic Hydrolysis (pH < 6.0): Under acidic conditions, thiamine undergoes hydrolytic cleavage of the methylene bridge. This reaction yields two primary degradation products: 2-methyl-4-amino-5-hydroxymethyl pyrimidine and 4-methyl-5-β-hydroxyethyl thiazole.[9] In strongly acidic environments, a further degradation product, oxythiamin, can be formed by the replacement of the primary amino group on the pyrimidine ring with a hydroxyl group.[9]

  • Alkaline Hydrolysis (pH > 7.0): In neutral to alkaline solutions, thiamine is considerably less stable.[2] At a pH greater than 7, thiamine is converted to a neutral pseudobase, which can then transform into a thiol form. This thiol form is a precursor to a variety of sulfur-containing compounds of lower molecular weight.[9]

References

"Spectroscopic analysis of thiamine sulfate (UV-Vis, IR, NMR)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of thiamine (B1217682) sulfate (B86663) using fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The document details the principles, experimental protocols, and data interpretation for the comprehensive characterization of this essential vitamin B1 compound.

Introduction to Thiamine Sulfate Spectroscopy

Thiamine, or Vitamin B1, is a vital micronutrient with a complex molecular structure comprising a pyrimidine (B1678525) ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge. In its sulfate form, the thiamine cation is ionically bonded to a sulfate anion. Spectroscopic analysis is indispensable for confirming the identity, purity, and structural integrity of this compound in pharmaceutical formulations and research settings. Each spectroscopic technique provides unique insights into the molecule's electronic structure, functional groups, and atomic connectivity.

  • UV-Visible Spectroscopy probes the electronic transitions within the conjugated pyrimidine and thiazole ring systems.

  • Infrared Spectroscopy identifies the vibrational modes of the functional groups present in the thiamine cation and the sulfate anion.

  • Nuclear Magnetic Resonance Spectroscopy elucidates the molecular structure by mapping the chemical environment of each proton and carbon atom.

UV-Visible Spectroscopic Analysis

UV-Vis spectroscopy of this compound in aqueous solutions is characterized by distinct absorption bands primarily arising from the π → π* electronic transitions within its heterocyclic rings. The position and intensity of these bands are sensitive to the solvent and pH.

Data Presentation
ParameterValueSolvent/Conditions
λmax 1 ~235 nmWater
λmax 2 ~268 nmWater (pH 8)
Molar Absorptivity (ε) at λmax 1 Approx. 1.028 x 104 L·mol-1·cm-1Water
Molar Absorptivity (ε) at λmax 2 Approx. 7.94 x 103 L·mol-1·cm-1 (log ε = 3.9)Water (pH 8)

Note: Spectroscopic data for thiamine salts (hydrochloride and sulfate) are very similar as the UV-Vis absorption is dictated by the thiamine cation.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and verify the λmax of this compound.

Materials:

  • This compound powder

  • Deionized water (or other appropriate solvent)

  • Volumetric flasks (e.g., 100 mL, 10 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution: Accurately weigh approximately 25 mg of this compound and transfer it to a 250 mL volumetric flask. Dissolve the powder in deionized water and dilute to the mark to obtain a stock solution of 100 µg/mL.[1]

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to cover a concentration range suitable for Beer's Law analysis (e.g., 5-35 µg/mL).[2]

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with deionized water (the blank) and place it in the reference beam of the spectrophotometer.

  • Sample Measurement: Fill another quartz cuvette with one of the working solutions and place it in the sample beam.

  • Data Acquisition: Record the absorbance spectrum. The instrument will automatically subtract the blank's absorbance.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax). If performing quantitative analysis, measure the absorbance at λmax for all working solutions and construct a calibration curve.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Dilutions dissolve->dilute blank Run Blank dilute->blank measure Measure Sample Absorbance blank->measure scan Scan 200-400 nm measure->scan identify_lambda Identify λmax scan->identify_lambda plot Plot Spectrum identify_lambda->plot IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition weigh Weigh Sample & KBr (1:100 ratio) grind Grind to Fine Powder weigh->grind load_die Load Die grind->load_die press Apply Pressure (8-10 tons) load_die->press eject Eject Pellet press->eject background Run Background eject->background run_sample Run Sample background->run_sample process Process Spectrum run_sample->process NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_ref Phase & Reference ft->phase_ref analyze Analyze Spectrum phase_ref->analyze Thiamine_Spectroscopy Thiamine Structure and Spectroscopic Correlation cluster_thiamine cluster_uvvis UV-Vis Spectroscopy (Electronic Transitions) cluster_ir IR Spectroscopy (Vibrational Modes) cluster_nmr NMR Spectroscopy (Nuclear Environments) Thiamine UV_Rings Pyrimidine & Thiazole Rings (π → π*) Thiamine->UV_Rings IR_OH_NH O-H & N-H groups Thiamine->IR_OH_NH IR_CH C-H bonds (aromatic & aliphatic) Thiamine->IR_CH IR_Rings Ring C=C, C=N Thiamine->IR_Rings NMR_H ¹H Nuclei (Protons) Thiamine->NMR_H NMR_C ¹³C Nuclei (Carbon Backbone) Thiamine->NMR_C IR_Sulfate Sulfate Anion (SO₄²⁻) sulfate_ion->IR_Sulfate

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure and Polymorphism of Thiamine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (B1217682), or Vitamin B1, is an essential nutrient frequently formulated as a salt, most commonly as thiamine hydrochloride and thiamine mononitrate. The solid-state properties of these salts, particularly their crystal structure and polymorphism, are of paramount importance in drug development and formulation. These characteristics can significantly influence critical parameters such as stability, solubility, hygroscopicity, and bioavailability. While extensive research has been conducted on the polymorphic forms of thiamine hydrochloride, there is a notable scarcity of publicly available data on the crystal structure and polymorphism of thiamine sulfate (B86663). This guide provides a comprehensive overview of the known polymorphic forms of thiamine salts, with a detailed focus on thiamine hydrochloride, and highlights the current knowledge gap regarding thiamine sulfate.

Polymorphism of Thiamine Salts: A Comparative Overview

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physicochemical properties. The primary thiamine salts used in pharmaceuticals and food fortification are thiamine chloride hydrochloride (TClHCl) and thiamine mononitrate (TMN).[1][2]

Thiamine mononitrate is noted for being less soluble and less hygroscopic than thiamine chloride hydrochloride, which makes it a preferred choice for dry food products and vitamin tablets.[3] Conversely, the higher solubility of thiamine hydrochloride is advantageous in other formulations. The stability of these salts also differs, with thiamine mononitrate generally degrading faster in solution than thiamine chloride hydrochloride under various conditions.[2]

While "this compound" is mentioned in chemical literature, it is often as an impurity of thiamine hydrochloride or as an intermediate in synthesis processes.[4][5] There is a significant lack of published research on its isolated crystalline forms and polymorphic behavior.

Thiamine Hydrochloride: A Case Study in Polymorphism

Thiamine hydrochloride is known to exist in several crystalline forms, including hydrated and anhydrous polymorphs. These forms can interconvert depending on environmental conditions such as humidity and temperature.[6][7]

Key Polymorphic and Pseudopolymorphic Forms of Thiamine Hydrochloride
Form NameHydration StateKey Characteristics
Monohydrate Contains approximately one mole of water per mole of thiamine HCl.The most stable form under ambient conditions.[8]
Hemihydrate Contains approximately 0.5 moles of water per mole of thiamine HCl.Can form upon storage of the anhydrous form at room temperature with exposure to humidity.[6][7]
Anhydrous (Metastable) AnhydrousCan be produced by drying the monohydrate. It is hygroscopic and readily transforms back to a hydrated form in the presence of moisture.[6][7]
Anhydrous (Stable at high temp.) AnhydrousA different anhydrous form that is stable at higher temperatures. The hemihydrate can transform into this form upon heating to around 190°C.[6][7]
Crystallographic Data of Thiamine Dichloride Monohydrate Polymorphs

At least two polymorphs of thiamine dichloride monohydrate have been structurally characterized.[9]

PolymorphSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
P2₁/n polymorph P2₁/n6.97520.55511.72798.781661.164
P2₁/c polymorph P2₁/c9.14377.343824.744792.1121660.474

Data sourced from a 2007 analysis of previously reported structures.[9]

Experimental Protocols

The study of thiamine salt polymorphism involves a range of experimental techniques for crystallization and characterization.

Polymorph Screening by Crystallization

Objective: To produce different crystalline forms of a thiamine salt.

Methodology:

  • Solvent Evaporation: Saturated solutions of the thiamine salt are prepared in various solvents (e.g., water, ethanol, methanol, isopropanol-water mixtures) at a specific temperature. The solutions are then allowed to evaporate slowly at a controlled temperature and humidity.[6]

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then cooled at a controlled rate to induce crystallization.

  • Anti-Solvent Addition: A solvent in which the thiamine salt is soluble is mixed with an "anti-solvent" in which it is insoluble, leading to precipitation of the solid.

  • Slurry Conversion: A suspension of a known crystalline form is stirred in a solvent at a specific temperature for an extended period. This allows for the conversion to a more thermodynamically stable form.

Characterization of Crystalline Forms

Objective: To identify and characterize the obtained crystalline forms.

Methodology:

  • Powder X-ray Diffraction (PXRD): This is a primary technique for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern. The sample is ground to a fine powder and exposed to an X-ray beam. The resulting diffraction pattern is recorded and analyzed.[10]

  • Single-Crystal X-ray Diffraction: This technique provides detailed information about the crystal structure, including unit cell dimensions, space group, and atomic arrangement. A suitable single crystal is isolated and mounted on a diffractometer.[9]

  • Thermal Analysis (DSC and TGA):

    • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and desolvation events.[11]

    • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of water or solvent in a crystal structure and to study thermal decomposition.[11]

  • Spectroscopy (FTIR, Raman): Vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to differentiate between polymorphs, as the different crystal lattices will result in slightly different vibrational modes.

Visualizing Polymorphic Relationships and Experimental Workflows

The following diagrams illustrate key concepts and processes in the study of thiamine salt polymorphism.

Polymorphic_Transformation_Thiamine_HCl Polymorphic Transformations of Thiamine Hydrochloride Monohydrate Monohydrate (Stable Form) Anhydrous_Metastable Anhydrous (Metastable) Monohydrate->Anhydrous_Metastable Drying Anhydrous_Metastable->Monohydrate Humidity Hemihydrate Hemihydrate Anhydrous_Metastable->Hemihydrate Storage at RT with humidity Anhydrous_HighTemp Anhydrous (High Temp Stable) Hemihydrate->Anhydrous_HighTemp Heating (~190°C)

Interconversion pathways of thiamine hydrochloride polymorphs.

Polymorph_Screening_Workflow General Workflow for Polymorph Screening cluster_crystallization Crystallization Methods cluster_characterization Solid-State Characterization Solvent_Evaporation Solvent Evaporation Crystals Crystalline Solids Solvent_Evaporation->Crystals Cooling Cooling Crystallization Cooling->Crystals Anti_Solvent Anti-Solvent Addition Anti_Solvent->Crystals Slurry Slurry Conversion Slurry->Crystals PXRD PXRD Polymorph_ID Polymorph Identification and Selection PXRD->Polymorph_ID SCXRD Single-Crystal XRD SCXRD->Polymorph_ID Thermal DSC / TGA Thermal->Polymorph_ID Spectroscopy FTIR / Raman Spectroscopy->Polymorph_ID API Active Pharmaceutical Ingredient (e.g., Thiamine Salt) API->Solvent_Evaporation API->Cooling API->Anti_Solvent API->Slurry Crystals->PXRD Crystals->SCXRD Crystals->Thermal Crystals->Spectroscopy

A generalized experimental workflow for polymorph screening and characterization.

Thiamine Biosynthesis and its Relevance

Understanding the fundamental biochemical pathways of thiamine can provide context for its chemical properties. Thiamine is synthesized in various organisms through the convergence of two separate pathways that produce the pyrimidine (B1678525) and thiazole (B1198619) moieties. These are then coupled to form thiamine phosphate.

Thiamine_Biosynthesis_Pathway Simplified Thiamine Biosynthesis Pathway Pyrimidine_Precursors Pyrimidine Precursors HMP_PP Hydroxymethylpyrimidine pyrophosphate (HMP-PP) Pyrimidine_Precursors->HMP_PP Thiazole_Precursors Thiazole Precursors THZ_P Thiazole phosphate (THZ-P) Thiazole_Precursors->THZ_P ThMP Thiamine Monophosphate (ThMP) HMP_PP->ThMP THZ_P->ThMP ThDP Thiamine Diphosphate (ThDP - Active Form) ThMP->ThDP Phosphorylation

A simplified overview of the thiamine biosynthesis pathway.

Conclusion and Future Directions

The polymorphic behavior of thiamine salts, particularly thiamine hydrochloride, is well-documented and demonstrates the critical need for thorough solid-state characterization during drug development. The existence of multiple hydrated and anhydrous forms with different stabilities underscores the importance of controlling manufacturing and storage conditions to ensure product quality and performance.

In stark contrast, the solid-state properties of this compound remain largely unexplored in the public domain. For researchers and drug development professionals, this represents both a challenge and an opportunity. Future work should be directed towards the synthesis, crystallization, and comprehensive solid-state characterization of this compound. Elucidating its crystal structure and identifying any polymorphic forms would fill a significant gap in the understanding of this thiamine salt and could potentially unlock new formulation strategies. A thorough investigation using modern analytical techniques such as PXRD, single-crystal XRD, DSC, and TGA is warranted to fully characterize the solid-state landscape of this compound.

References

The Discovery and History of Thiamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (B1217682) (Vitamin B1) was the first B vitamin to be discovered, a milestone that revolutionized our understanding of nutrition and disease. Its deficiency leads to the debilitating condition known as beriberi. While thiamine is most commonly utilized in its hydrochloride and mononitrate salt forms for their stability and bioavailability, the sulfate (B86663) form exists primarily as a chemical intermediate and impurity. This technical guide provides an in-depth exploration of the historical discovery of thiamine, its chemical properties, synthesis, and metabolic significance, with a specific clarification on the role and documented history of thiamine sulfate.

The Quest for an "Anti-Beriberi Factor": A Historical Perspective

The history of thiamine is intrinsically linked to the search for a cure for beriberi, a neurological and cardiovascular disease that was rampant in Asia in the late 19th century, particularly among those with a diet consisting mainly of polished white rice.

Early Observations:

  • 1884: Kanehiro Takaki, a surgeon general in the Japanese Navy, observed the high incidence of beriberi among sailors and hypothesized it was due to a dietary deficiency. By supplementing their diet of polished rice with barley, meat, and vegetables, he nearly eradicated the disease within the navy, providing the first evidence that beriberi was related to diet.[1]

  • 1890s: Christiaan Eijkman, a Dutch physician in the Dutch East Indies, induced a beriberi-like paralysis in chickens by feeding them a diet of polished rice.[1][2] He observed that the condition could be reversed by feeding them unpolished rice.[1][2] Initially, he mistakenly attributed the cause to a bacterial toxin in the rice, with the bran containing an "anti-toxin."[1]

  • 1901: Gerrit Grijns, Eijkman's successor, correctly interpreted the findings, proposing that polished rice lacked an essential nutrient required for the peripheral nervous system.[2]

Isolation and Synthesis:

  • 1910: Umetaro Suzuki, a Japanese scientist, isolated a compound from rice bran that cured beriberi, which he named "aberic acid" and later "oryzanin."[3]

  • 1911: Casimir Funk, a Polish biochemist, also isolated a substance from rice bran that he believed was the anti-beriberi factor and coined the term "vitamine" (vital amine).[3]

  • 1926: Dutch chemists Barend C. P. Jansen and Willem F. Donath successfully isolated and crystallized the anti-beriberi factor from rice bran.[2][4]

  • 1936: The American chemist Robert R. Williams and his team determined the chemical structure of the vitamin and synthesized it, naming it "thiamine" to indicate the presence of sulfur and an amino group.[2][4][5]

Thiamine and its Salts: Chemical Properties

Thiamine is commercially available primarily as two stable salt forms: thiamine hydrochloride and thiamine mononitrate. This compound is not a common commercially available form for supplementation or therapeutic use but is recognized as an impurity and an intermediate in some synthesis processes.[6][7]

PropertyThiamineThiamine HydrochlorideThiamine MononitrateThis compound
Molecular Formula C₁₂H₁₇N₄OS⁺C₁₂H₁₇ClN₄OS · HClC₁₂H₁₇N₅O₄SC₁₂H₁₆N₄O₄S₂
Molecular Weight 265.36 g/mol [8]337.27 g/mol [9]327.36 g/mol 344.41 g/mol [6]
CAS Number 59-43-867-03-8532-43-42380-61-2[6]
Appearance -White crystalline powderWhite crystalline powderWhite to off-white solid[]
Solubility in Water Soluble[8]1 g/mL[8]2.7 g/100 mLSlightly soluble in water (with heating)[]
Key Characteristics The biologically active form is thiamine pyrophosphate (TPP).Stable in acidic solutions.[8]More stable in dry formulations than hydrochloride.Primarily an impurity or intermediate.[6][11]

Synthesis of Thiamine

The first complete synthesis of thiamine was a landmark achievement that enabled its widespread production and use.

Historical Synthesis by Williams and Cline (1936)

The seminal synthesis of thiamine was accomplished by Robert R. Williams and J. K. Cline. The key final step of this synthesis involves the condensation of two heterocyclic moieties: a pyrimidine (B1678525) and a thiazole (B1198619) ring.[5][12]

Experimental Protocol (Conceptual):

  • Synthesis of the Pyrimidine Moiety: 4-amino-5-bromomethyl-2-methylpyrimidine (B1594988) hydrobromide is prepared through a multi-step synthesis.

  • Synthesis of the Thiazole Moiety: 4-methyl-5-(β-hydroxyethyl)thiazole is synthesized.

  • Condensation: The pyrimidine and thiazole moieties are reacted together to form thiamine. The nitrogen atom in the thiazole ring attacks the bromomethyl group of the pyrimidine, forming the methylene (B1212753) bridge and creating the thiamine structure.[12]

  • Purification: The resulting thiamine is then purified, often as a salt (e.g., hydrochloride) to improve stability.

The following diagram illustrates the conceptual workflow of the Williams and Cline synthesis.

G Conceptual Workflow of Williams and Cline Thiamine Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_thiazole Thiazole Synthesis pyrimidine_precursors Pyrimidine Precursors pyrimidine_moiety 4-amino-5-bromomethyl- 2-methylpyrimidine pyrimidine_precursors->pyrimidine_moiety Multi-step synthesis thiamine Thiamine pyrimidine_moiety->thiamine thiazole_precursors Thiazole Precursors thiazole_moiety 4-methyl-5-(β-hydroxyethyl)thiazole thiazole_precursors->thiazole_moiety Synthesis thiazole_moiety->thiamine G Metabolic Role of Thiamine Pyrophosphate (TPP) cluster_main Thiamine Metabolism and Function cluster_pathways Metabolic Pathways Thiamine Thiamine (Vitamin B1) TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) Thiamine->TPP Thiamine diphosphokinase Glycolysis Glycolysis TPP->Glycolysis Coenzyme for Pyruvate Dehydrogenase CAC Citric Acid Cycle TPP->CAC Coenzyme for α-Ketoglutarate Dehydrogenase PPP Pentose Phosphate Pathway TPP->PPP Coenzyme for Transketolase BCAA Branched-Chain Amino Acid Metabolism TPP->BCAA Coenzyme for Branched-Chain α-Ketoacid Dehydrogenase

References

Thiamine Sulfate: An Examination of its Role as a Putative Enzyme Cofactor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential role of thiamine (B1217682) sulfate (B86663) as a cofactor for enzymes. Through a thorough review of the existing scientific literature, this document establishes that the biologically active form of thiamine (Vitamin B1) is thiamine pyrophosphate (TPP), not thiamine sulfate. This guide will detail the well-characterized functions of TPP as an essential cofactor in cellular metabolism, including its synthesis, enzymatic mechanisms, and kinetics. In contrast, there is a notable absence of evidence supporting a biological role for this compound as either a direct enzyme cofactor or a precursor to thiamine or TPP. Current data suggests that this compound is likely a chemically related impurity of thiamine rather than a functional molecule in biological systems. This document presents a detailed overview of TPP-dependent enzymatic reactions, quantitative data, and relevant experimental protocols to serve as a valuable resource for researchers in the fields of biochemistry, drug development, and nutritional science.

Introduction: The Central Role of Thiamine Pyrophosphate in Enzymatic Catalysis

Thiamine, or Vitamin B1, is an essential micronutrient vital for cellular metabolism. Its biological significance is realized through its conversion to the active coenzyme, thiamine pyrophosphate (TPP)[1][2]. TPP is a critical cofactor for a number of key enzymes involved in carbohydrate and amino acid metabolism[3][4][5]. These enzymes play fundamental roles in energy production and the biosynthesis of essential cellular components[6][7][8]. A deficiency in thiamine, and consequently TPP, leads to severe metabolic dysregulation, manifesting in diseases such as beriberi and Wernicke-Korsakoff syndrome[3][5].

In contrast, the role of this compound, a sulfate ester of thiamine, in biological systems is not established. Despite its structural similarity to thiamine, there is no scientific evidence to date demonstrating that this compound functions as an enzyme cofactor or is metabolized to a biologically active form. One source has identified this compound as a "thiamine impurity"[1], which aligns with the lack of literature on its biological activity.

This guide will first elucidate the established role of TPP as a vital enzyme cofactor and then address the current understanding, or lack thereof, of this compound's biological relevance.

Thiamine Pyrophosphate (TPP): The True Cofactor

Biosynthesis of Thiamine Pyrophosphate

Thiamine obtained from the diet is transported into cells where it is converted to its active form, TPP. This phosphorylation is catalyzed by the enzyme thiamine pyrophosphokinase (TPK), which transfers a pyrophosphate group from adenosine (B11128) triphosphate (ATP) to the hydroxyethyl (B10761427) group of thiamine[5][9]. This enzymatic reaction is essential for cellular function, as TPP is the form of thiamine utilized by enzymes.

TPP_Synthesis Thiamine Thiamine TPK Thiamine Pyrophosphokinase (TPK) Thiamine->TPK ATP ATP ATP->TPK TPP Thiamine Pyrophosphate (TPP) AMP AMP TPK->TPP Mg²⁺ TPK->AMP

Figure 1: Enzymatic synthesis of Thiamine Pyrophosphate (TPP) from thiamine and ATP.
Mechanism of TPP-Dependent Enzymatic Reactions

The catalytic activity of TPP is centered on the thiazole (B1198619) ring, specifically the acidic proton at the C2 position. This proton can be removed to form a reactive ylide, a carbanion that is stabilized by the adjacent positively charged nitrogen atom[2]. This ylide acts as a nucleophile, attacking the carbonyl carbon of α-keto acid substrates. This initial step is crucial for the subsequent decarboxylation and transfer of acyl groups, which is the common mechanism for most TPP-dependent enzymes.

TPP_Mechanism cluster_0 General Mechanism of TPP-Dependent Decarboxylation TPP_Ylide TPP Ylide (Nucleophile) Adduct Covalent Adduct TPP_Ylide->Adduct Nucleophilic Attack Alpha_Keto_Acid α-Keto Acid (Substrate) Alpha_Keto_Acid->Adduct Decarboxylation Decarboxylation (CO₂ release) Adduct->Decarboxylation Hydroxyethyl_TPP Hydroxyethyl-TPP Intermediate Decarboxylation->Hydroxyethyl_TPP Product Product (e.g., Acyl-CoA) Hydroxyethyl_TPP->Product Acyl Group Transfer TPP_Regen TPP Regeneration Hydroxyethyl_TPP->TPP_Regen Protonation Product->TPP_Regen

Figure 2: Generalized mechanism of action for TPP-dependent enzymes.
Key TPP-Dependent Enzymes and their Metabolic Roles

TPP is an indispensable cofactor for several multienzyme complexes that are central to cellular metabolism. The primary TPP-dependent enzymes in humans are:

  • Pyruvate (B1213749) Dehydrogenase Complex (PDC): Located in the mitochondria, PDC catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle[5].

  • α-Ketoglutarate Dehydrogenase Complex (α-KGDH): Also a mitochondrial enzyme complex, α-KGDH is a key regulatory point in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA[9].

  • Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): This complex is involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine[5].

  • Transketolase (TK): A cytosolic enzyme that plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway, which is essential for the synthesis of nucleotides and NADPH[9].

The following table summarizes the key characteristics of these enzymes.

Enzyme ComplexCellular LocationMetabolic PathwaySubstrate(s)Product(s)
Pyruvate Dehydrogenase (PDC)MitochondriaCarbohydrate MetabolismPyruvate, NAD⁺, CoAAcetyl-CoA, NADH, H⁺, CO₂
α-Ketoglutarate Dehydrogenase (α-KGDH)MitochondriaCitric Acid Cycleα-Ketoglutarate, NAD⁺, CoASuccinyl-CoA, NADH, H⁺, CO₂
Branched-Chain α-Ketoacid Dehydrogenase (BCKDH)MitochondriaAmino Acid CatabolismBranched-chain α-ketoacids, NAD⁺, CoABranched-chain acyl-CoA, NADH, H⁺, CO₂
Transketolase (TK)CytosolPentose Phosphate PathwaySedoheptulose-7-phosphate, Glyceraldehyde-3-phosphateRibose-5-phosphate (B1218738), Xylulose-5-phosphate

This compound: A Biologically Inert Derivative?

As of the date of this publication, a thorough search of the scientific literature reveals no evidence for a biological role of this compound. It is not reported to be a cofactor for any known enzyme, nor is there any described metabolic pathway for its conversion to thiamine or TPP in vivo[10]. The chemical structure of this compound features a sulfate group attached to the hydroxyethyl side chain of the thiazole ring. This modification would likely prevent the phosphorylation by thiamine pyrophosphokinase, the necessary step for the formation of the active cofactor TPP.

Experimental Protocols for the Study of TPP-Dependent Enzymes

For researchers investigating thiamine metabolism and the function of TPP-dependent enzymes, a variety of experimental protocols are available. Below are outlines of key methodologies.

Assay of Transketolase Activity in Erythrocytes

The activity of transketolase in red blood cells is a widely used functional biomarker for assessing thiamine status.

Principle: The assay measures the rate of conversion of ribose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The disappearance of the substrate or the appearance of a product is monitored spectrophotometrically. The "TPP effect" is determined by measuring the enzyme activity with and without the addition of exogenous TPP. A significant increase in activity upon TPP addition indicates a thiamine deficiency.

Methodology:

  • Hemolysate Preparation: Collect whole blood in heparinized tubes. Centrifuge to pellet erythrocytes and wash the cells with isotonic saline. Lyse the erythrocytes with distilled water or a hypotonic buffer.

  • Reaction Mixture: Prepare a reaction buffer containing ribose-5-phosphate as the substrate.

  • Enzyme Assay: Add the hemolysate to the reaction mixture and incubate at 37°C. For the TPP effect, a parallel reaction is run with the addition of TPP.

  • Detection: Stop the reaction at various time points and measure the concentration of sedoheptulose-7-phosphate colorimetrically after reaction with sulfuric acid and cysteine.

  • Calculation: Calculate the enzyme activity in units per gram of hemoglobin. The TPP effect is expressed as the percentage increase in activity with added TPP.

Transketolase_Assay_Workflow Blood_Sample Whole Blood Sample Centrifugation Centrifugation & Washing Blood_Sample->Centrifugation Erythrocytes Isolated Erythrocytes Centrifugation->Erythrocytes Lysis Lysis Erythrocytes->Lysis Hemolysate Erythrocyte Hemolysate Lysis->Hemolysate Incubation Incubation at 37°C (with and without TPP) Hemolysate->Incubation Reaction_Mix Reaction Mixture (Ribose-5-phosphate) Reaction_Mix->Incubation Detection Colorimetric Detection of Sedoheptulose-7-phosphate Incubation->Detection Data_Analysis Data Analysis (Activity & TPP Effect) Detection->Data_Analysis

Figure 3: Experimental workflow for the assay of erythrocyte transketolase activity.
Measurement of Pyruvate Dehydrogenase Complex Activity

The activity of PDC can be measured in isolated mitochondria or tissue homogenates.

Principle: The assay typically follows the rate of NAD⁺ reduction to NADH, which is coupled to the decarboxylation of pyruvate. The increase in absorbance at 340 nm due to NADH formation is monitored.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from tissue samples (e.g., liver, heart, or brain) by differential centrifugation.

  • Reaction Buffer: Prepare a reaction buffer containing pyruvate, CoA, NAD⁺, and TPP.

  • Enzyme Assay: Add the isolated mitochondria to the reaction buffer and monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Controls: Run appropriate controls, including a reaction without pyruvate to account for any background NAD⁺ reduction.

  • Calculation: Calculate the specific activity of PDC as nanomoles of NADH formed per minute per milligram of mitochondrial protein.

Conclusion

References

The Central Role of Thiamine Pyrophosphate in Core Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for a suite of crucial enzymes that govern central carbon metabolism. These enzymes catalyze key decarboxylation and transketolation reactions, linking major metabolic pathways such as glycolysis, the citric acid cycle, and the pentose (B10789219) phosphate (B84403) pathway. Deficiencies in TPP or malfunctions in TPP-dependent enzymes are implicated in a range of metabolic disorders and neurological diseases, making these pathways significant targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core biochemical pathways involving TPP, with a focus on the Pyruvate (B1213749) Dehydrogenase Complex (PDC), the α-Ketoglutarate Dehydrogenase Complex (KGDHC), the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC), and Transketolase. We present a summary of quantitative kinetic data, detailed experimental protocols for enzyme activity assays, and visualizations of the metabolic and experimental workflows to serve as a comprehensive resource for researchers in metabolic science and drug development.

Introduction to Thiamine Pyrophosphate (TPP) Chemistry and Function

Thiamine pyrophosphate is a derivative of thiamine (vitamin B1) synthesized in the cytosol by the enzyme thiamine diphosphokinase.[1] Its catalytic activity is centered on the thiazole (B1198619) ring, which can be deprotonated to form a carbanion, a potent nucleophile.[2] This carbanion attacks the carbonyl carbon of substrates, facilitating the cleavage of carbon-carbon bonds—a challenging reaction in biological systems. TPP acts as an "electron sink," stabilizing the resulting intermediates.[1] This unique chemical reactivity makes TPP an essential cofactor for several key enzymatic reactions in metabolism.

Core TPP-Dependent Enzymatic Complexes and Pathways

The majority of TPP-dependent reactions in human metabolism are carried out by large, multi-enzyme complexes that catalyze oxidative decarboxylation reactions, and by the enzyme transketolase in the pentose phosphate pathway.

The α-Ketoacid Dehydrogenase Complexes

The pyruvate dehydrogenase (PDC), α-ketoglutarate dehydrogenase (KGDHC), and branched-chain α-keto acid dehydrogenase (BCKDC) complexes are structurally and mechanistically related mitochondrial enzyme assemblies.[3] They share a common architecture consisting of multiple copies of three core enzymes: E1 (a TPP-dependent decarboxylase), E2 (a dihydrolipoyl transacetylase/transsuccinylase), and E3 (a dihydrolipoyl dehydrogenase).[3][4]

The PDC serves as the critical link between anaerobic glycolysis and the aerobic citric acid cycle, catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[3] This reaction commits glucose-derived carbons to oxidation in the citric acid cycle or to fatty acid synthesis.

Catalytic Cycle of the Pyruvate Dehydrogenase Complex:

The overall reaction is: Pyruvate + CoA + NAD⁺ → Acetyl-CoA + CO₂ + NADH + H⁺

The reaction proceeds through a series of steps involving the three enzymatic components:

  • E1 (Pyruvate Dehydrogenase): TPP, bound to E1, attacks the carbonyl carbon of pyruvate, leading to its decarboxylation and the formation of a hydroxyethyl-TPP intermediate.

  • E2 (Dihydrolipoyl Transacetylase): The hydroxyethyl (B10761427) group is transferred from TPP to the lipoamide (B1675559) cofactor of E2, which is reduced in the process. The acetyl group is then transferred to Coenzyme A (CoA) to form acetyl-CoA.

  • E3 (Dihydrolipoyl Dehydrogenase): The reduced lipoamide is re-oxidized by the FAD-dependent E3 component. The resulting FADH₂ then reduces NAD⁺ to NADH, completing the catalytic cycle.

PDC_Workflow cluster_E1 E1: Pyruvate Dehydrogenase cluster_E2 E2: Dihydrolipoyl Transacetylase cluster_E3 E3: Dihydrolipoyl Dehydrogenase Pyruvate Pyruvate E1_reaction Decarboxylation Pyruvate->E1_reaction TPP TPP TPP->E1_reaction HETPP Hydroxyethyl-TPP E1_reaction->HETPP CO2 CO₂ E1_reaction->CO2 E2_reaction1 Reductive Acetylation HETPP->E2_reaction1 Acetyl group transfer Lipoamide_ox Oxidized Lipoamide Lipoamide_ox->E2_reaction1 Acetyl_lipoamide Acetyl-dihydrolipoamide E2_reaction1->Acetyl_lipoamide E2_reaction2 Acetyl Transfer Acetyl_lipoamide->E2_reaction2 CoA CoA-SH CoA->E2_reaction2 AcetylCoA Acetyl-CoA E2_reaction2->AcetylCoA Lipoamide_red Reduced Dihydrolipoamide E2_reaction2->Lipoamide_red E3_reaction1 Re-oxidation Lipoamide_red->E3_reaction1 Electron transfer FAD FAD FAD->E3_reaction1 E3_reaction1->Lipoamide_ox Regenerated FADH2 FADH₂ E3_reaction1->FADH2 E3_reaction2 NADH Formation FADH2->E3_reaction2 NAD NAD⁺ NAD->E3_reaction2 E3_reaction2->FAD Regenerated NADH NADH + H⁺ E3_reaction2->NADH

Caption: Catalytic cycle of the Pyruvate Dehydrogenase Complex (PDC).

Functioning within the citric acid cycle, the KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[5] This is a critical rate-limiting step in the cycle. The mechanism is analogous to that of the PDC.[6]

Catalytic Cycle of the α-Ketoglutarate Dehydrogenase Complex:

The overall reaction is: α-Ketoglutarate + CoA + NAD⁺ → Succinyl-CoA + CO₂ + NADH + H⁺

  • E1 (α-Ketoglutarate Dehydrogenase): TPP on E1 attacks α-ketoglutarate, leading to decarboxylation and the formation of a succinyl-TPP intermediate.

  • E2 (Dihydrolipoyl Transsuccinylase): The succinyl group is transferred to the lipoamide of E2, and subsequently to CoA, forming succinyl-CoA.

  • E3 (Dihydrolipoyl Dehydrogenase): The reduced lipoamide is re-oxidized by E3, with the concomitant reduction of NAD⁺ to NADH.

KGDHC_Workflow cluster_E1k E1k: α-Ketoglutarate Dehydrogenase cluster_E2k E2k: Dihydrolipoyl Transsuccinylase cluster_E3 E3: Dihydrolipoyl Dehydrogenase AKG α-Ketoglutarate E1k_reaction Decarboxylation AKG->E1k_reaction TPP TPP TPP->E1k_reaction SuccinylTPP Succinyl-TPP E1k_reaction->SuccinylTPP CO2 CO₂ E1k_reaction->CO2 E2k_reaction1 Reductive Succinylation SuccinylTPP->E2k_reaction1 Succinyl group transfer Lipoamide_ox Oxidized Lipoamide Lipoamide_ox->E2k_reaction1 Succinyl_lipoamide Succinyl-dihydrolipoamide E2k_reaction1->Succinyl_lipoamide E2k_reaction2 Succinyl Transfer Succinyl_lipoamide->E2k_reaction2 CoA CoA-SH CoA->E2k_reaction2 SuccinylCoA Succinyl-CoA E2k_reaction2->SuccinylCoA Lipoamide_red Reduced Dihydrolipoamide E2k_reaction2->Lipoamide_red E3_reaction1 Re-oxidation Lipoamide_red->E3_reaction1 Electron transfer FAD FAD FAD->E3_reaction1 E3_reaction1->Lipoamide_ox Regenerated FADH2 FADH₂ E3_reaction1->FADH2 E3_reaction2 NADH Formation FADH2->E3_reaction2 NAD NAD⁺ NAD->E3_reaction2 E3_reaction2->FAD Regenerated NADH NADH + H⁺ E3_reaction2->NADH

Caption: Catalytic cycle of the α-Ketoglutarate Dehydrogenase Complex (KGDHC).

The BCKDC is responsible for the irreversible catabolism of the branched-chain amino acids leucine, isoleucine, and valine, acting on their corresponding α-keto acids.[4] Its mechanism is also analogous to that of PDC and KGDHC.[7]

Transketolase and the Pentose Phosphate Pathway

Transketolase is a cytosolic enzyme that plays a central role in the non-oxidative phase of the pentose phosphate pathway (PPP).[1] Unlike the dehydrogenase complexes, it catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[8] This allows for the interconversion of sugar phosphates, linking the PPP with glycolysis.[1] Transketolase is crucial for the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is vital for reductive biosynthesis and antioxidant defense.

Transketolase catalyzes two main reactions in the PPP:

  • Xylulose-5-phosphate + Ribose-5-phosphate ⇌ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate

  • Xylulose-5-phosphate + Erythrose-4-phosphate ⇌ Fructose-6-phosphate + Glyceraldehyde-3-phosphate

Transketolase_Reactions cluster_reaction1 Reaction 1 cluster_reaction2 Reaction 2 X5P_1 Xylulose-5-P (Ketose) TK1 Transketolase (TPP-dependent) X5P_1->TK1 R5P Ribose-5-P (Aldose) R5P->TK1 S7P Sedoheptulose-7-P (Ketose) TK1->S7P G3P_1 Glyceraldehyde-3-P (Aldose) TK1->G3P_1 X5P_2 Xylulose-5-P (Ketose) TK2 Transketolase (TPP-dependent) X5P_2->TK2 E4P Erythrose-4-P (Aldose) E4P->TK2 F6P Fructose-6-P (Ketose) TK2->F6P G3P_2 Glyceraldehyde-3-P (Aldose) TK2->G3P_2

Caption: The two primary reactions catalyzed by Transketolase in the PPP.

Quantitative Data on TPP-Dependent Enzymes

The kinetic parameters of TPP-dependent enzymes are critical for understanding their efficiency, substrate specificity, and regulation. Below is a summary of reported apparent Michaelis-Menten constants (Km) and inhibitor constants (Ki) for key enzymes from various biological sources. These values can vary significantly based on the organism, tissue, purification level, and assay conditions.

EnzymeOrganism/TissueSubstrate/InhibitorKm (µM)Ki (µM)Reference
Pyruvate Dehydrogenase Complex Ehrlich Ascites Tumor CellsPyruvate46-[9]
NAD⁺110-[9]
CoA36-[9]
NADH (vs NAD⁺)-22[9]
Acetyl-CoA (vs CoA)-58[9]
α-Ketoglutarate Dehydrogenase Complex Ehrlich Ascites Tumor Cellsα-Ketoglutarate1250-[9]
NAD⁺67-[9]
CoA50-[9]
Branched-Chain α-Keto Acid Dehydrogenase Complex Bovine Kidneyα-Ketoisovalerate40-[10]
α-Ketoisocaproate50-[10]
α-Keto-β-methylvalerate37-[10]
Transketolase Human ErythrocytesTPP0.065-[11]
Human (recombinant)Ribose-5-Phosphate610-[12]
Human (recombinant)Xylulose-5-Phosphate303-[12]
Acetohydroxyacid Synthase Thermotoga maritimaPyruvate16400-[13]

Experimental Protocols for Key Enzyme Assays

The measurement of the activity of TPP-dependent enzymes is fundamental for both basic research and clinical diagnostics. Below are detailed methodologies for commonly cited assays.

Assay for Pyruvate Dehydrogenase Complex (PDC) Activity

This protocol describes a colorimetric assay based on the reduction of a tetrazolium salt, which is coupled to the production of NADH.

Materials:

  • PDH Assay Buffer

  • PDH Substrate (Pyruvate)

  • PDH Developer (contains tetrazolium salt and diaphorase)

  • NADH Standard

  • Cofactor solution (containing TPP, CoA, NAD⁺, MgCl₂)

  • Cell or tissue lysate

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation: Homogenize cells or tissue in PDH Assay Buffer on ice. Centrifuge to remove insoluble material. The supernatant is the lysate.

  • NADH Standard Curve: Prepare a dilution series of the NADH standard (e.g., 0, 2.5, 5, 7.5, 10, 12.5 nmol/well) in PDH Assay Buffer.

  • Reaction Mix Preparation: For each reaction, prepare a master mix containing PDH Assay Buffer, PDH Substrate, and PDH Developer.

  • Assay Reaction:

    • Add lysate samples and standards to separate wells of the 96-well plate.

    • Initiate the reaction by adding the Reaction Mix to all wells.

    • Mix well.

  • Measurement:

    • Immediately measure the absorbance at 450 nm (A₄₅₀) at time Tinitial.

    • Incubate the plate at 37°C, protecting it from light.

    • Take subsequent A₄₅₀ readings every 5-10 minutes until the value of the most active sample is greater than the highest standard.

  • Calculation:

    • Subtract the 0 standard reading from all standard readings. Plot the standard curve.

    • For each sample, calculate the change in absorbance (ΔA₄₅₀) over time (ΔT).

    • Determine the amount of NADH generated in the sample wells using the standard curve.

    • Calculate the PDC activity (nmol/min/mg) based on the rate of NADH production and the protein concentration of the lysate.

PDC_Assay_Workflow start Start prep_lysate Prepare Cell/Tissue Lysate start->prep_lysate prep_standards Prepare NADH Standards start->prep_standards add_to_plate Add Lysate and Standards to 96-well Plate prep_lysate->add_to_plate prep_standards->add_to_plate start_reaction Add Reaction Mix to Wells add_to_plate->start_reaction prep_mix Prepare Reaction Mix (Substrate, Developer, Buffer) prep_mix->start_reaction read_initial Measure Initial A₄₅₀ (T_initial) start_reaction->read_initial incubate Incubate at 37°C read_initial->incubate read_final Measure Final A₄₅₀ (T_final) incubate->read_final calculate Calculate Activity (ΔA₄₅₀ / ΔT) read_final->calculate end End calculate->end

Caption: Generalized workflow for a colorimetric PDC activity assay.

Assay for Transketolase (TK) Activity

This protocol describes a coupled enzymatic assay for measuring erythrocyte transketolase activity, a functional test for thiamine status. The assay monitors the consumption of NADH.[14]

Materials:

  • Tris buffer

  • Ribose-5-phosphate (substrate)

  • Thiamine pyrophosphate (TPP) solution

  • Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)

  • NADH solution

  • Erythrocyte hemolysate

  • 96-well UV-transparent plate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Sample Preparation: Prepare a washed erythrocyte hemolysate from a whole blood sample.

  • Reaction Setup: Prepare two sets of reactions for each sample:

    • Basal Activity: Hemolysate + buffer + NADH + coupling enzymes + Ribose-5-phosphate.

    • Stimulated Activity: Hemolysate + buffer + NADH + coupling enzymes + TPP solution + Ribose-5-phosphate.

  • Assay Reaction:

    • Add all components except the substrate (Ribose-5-phosphate) to the wells of the 96-well plate.

    • Pre-incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding Ribose-5-phosphate to all wells.

  • Measurement:

    • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Calculation:

    • Calculate the rate of NADH consumption (ΔA₃₄₀/min) for both basal and stimulated reactions.

    • Convert the rate to enzyme activity (U/L or U/g Hb).

    • The "TPP effect" or Erythrocyte Transketolase Activity Coefficient (ETKAC) is calculated as: ETKAC = Stimulated Activity / Basal Activity. An ETKAC value significantly greater than 1 indicates a thiamine deficiency.

Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity

This protocol describes a spectrophotometric assay for BCKDC activity by monitoring the production of NADH.[6]

Materials:

  • Extraction buffer

  • Assay buffer

  • BCKDC substrate (e.g., α-ketoisovalerate)

  • Cofactor solution (containing TPP, CoA, NAD⁺, MgCl₂)

  • Tissue homogenate

  • Lambda protein phosphatase (for total activity measurement)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Sample Preparation: Homogenize tissue in extraction buffer on ice. Centrifuge to obtain a soluble extract.

  • Activity Measurement:

    • Actual Activity: This measures the in vivo active (dephosphorylated) enzyme.

    • Total Activity: To measure the total potential activity, pre-incubate the tissue extract with lambda protein phosphatase to dephosphorylate and fully activate the BCKDC.

  • Assay Reaction:

    • In a cuvette or microplate well, combine the assay buffer, cofactor solution, and the tissue extract (either treated with phosphatase or not).

    • Initiate the reaction by adding the BCKDC substrate (e.g., α-ketoisovalerate).

  • Measurement:

    • Immediately monitor the increase in absorbance at 340 nm due to the production of NADH.

  • Calculation:

    • Calculate the rate of NADH formation (ΔA₃₄₀/min).

    • Determine the enzyme activity (μmol NADH/min/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • The activity state of BCKDC is often expressed as the ratio of actual activity to total activity.

Conclusion

Thiamine pyrophosphate is a cofactor of paramount importance, sitting at the crossroads of major metabolic pathways. The enzymes that depend on TPP, particularly the α-ketoacid dehydrogenase complexes and transketolase, are critical for cellular energy production, biosynthesis of essential molecules, and maintaining redox balance. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers investigating these pathways. A thorough understanding of the kinetics, regulation, and measurement of these enzymes is essential for elucidating their roles in health and disease and for the development of novel therapeutic strategies targeting metabolic and neurological disorders.

References

An In-depth Technical Guide to Thiamine Transporters and Cellular Uptake Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (B1217682), or vitamin B1, is a vital water-soluble vitamin essential for cellular metabolism and function. As mammals cannot synthesize thiamine de novo, they rely on dietary uptake and efficient transport to tissues. Cellular uptake of thiamine and its phosphorylated derivatives, such as thiamine pyrophosphate (TPP), is a complex process mediated by a dedicated set of transport proteins. This technical guide provides a comprehensive overview of the primary thiamine transporters, their mechanisms of action, regulatory pathways, and the experimental protocols used for their characterization. While the focus of this guide is on thiamine and its well-studied derivatives, it is important to note that specific transport mechanisms for thiamine sulfate (B86663) have not been extensively characterized in the available scientific literature. It is plausible that thiamine sulfate may utilize the same transport systems as thiamine, given structural similarities, but further research is required to confirm this.

Core Thiamine Transporters

The primary transporters responsible for thiamine uptake in mammalian cells belong to the Solute Carrier (SLC) superfamily.

  • Thiamine Transporter 1 (ThTr1), encoded by the SLC19A2 gene: This high-affinity transporter is crucial for thiamine uptake in various tissues.[1][2] Mutations in the SLC19A2 gene are associated with Thiamine-Responsive Megaloblastic Anemia (TRMA) syndrome, a rare autosomal recessive disorder characterized by megaloblastic anemia, diabetes mellitus, and sensorineural deafness.[1] This highlights the critical role of ThTr1 in maintaining thiamine homeostasis.

  • Thiamine Transporter 2 (ThTr2), encoded by the SLC19A3 gene: ThTr2 is another high-affinity thiamine transporter with a broad tissue distribution.[3] Mutations in the SLC19A3 gene can lead to Biotin-Thiamine Responsive Basal Ganglia Disease (BTBGD), a severe neurological disorder.[4][5]

  • Mitochondrial Thiamine Pyrophosphate Transporter (MTPPT), encoded by the SLC25A19 gene: This transporter is located in the inner mitochondrial membrane and is responsible for the uptake of thiamine pyrophosphate (TPP), the active co-enzyme form of thiamine, into the mitochondrial matrix. TPP is essential for the function of key enzymes in cellular respiration.

Cellular Uptake Mechanisms

The cellular uptake of thiamine is a multi-step process involving transport across the plasma membrane and subsequent intracellular trafficking and metabolism.

Plasma Membrane Transport

Thiamine uptake at the plasma membrane is mediated by both high-affinity, carrier-mediated transport and passive diffusion at higher concentrations.[6][7] The primary active transporters are ThTr1 and ThTr2.[1][3] The process is generally sodium-independent but can be pH-sensitive.[8]

Intracellular Conversion and Mitochondrial Uptake

Once inside the cell, thiamine is converted to its active form, thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase.[9] TPP is then transported into the mitochondria by the mitochondrial TPP transporter (MTPPT), where it acts as a cofactor for enzymes of the pyruvate (B1213749) dehydrogenase complex, α-ketoglutarate dehydrogenase complex, and branched-chain α-keto acid dehydrogenase complex.

Quantitative Data on Thiamine Transporters

The following tables summarize the available quantitative data on the kinetics of thiamine transport by human ThTr1 and ThTr2.

TransporterCell LineSubstrateApparent K_m_ (μM)Apparent V_max_ (pmol/mg protein/min)Reference
ThTr1 (SLC19A2) Human-derived retinal pigment epithelial (ARPE-19) cellsThiamine1.72 ± 0.31.33 ± 0.12
ThTr2 (SLC19A3) Human-derived intestinal epithelial (Caco-2) cellsThiamine3.18 ± 0.564.46 ± 0.31[8]
ThTr1 & ThTr2 Human-derived retinal pigment epithelial (ARPE-19) cellsThiamine0.03 ± 0.005 (high affinity)0.037 ± 0.003 (high affinity)
1.72 ± 0.3 (low affinity)1.33 ± 0.12 (low affinity)

Note: Kinetic parameters can vary depending on the cell type and experimental conditions.

Signaling Pathways and Regulation

The expression and activity of thiamine transporters are regulated by various signaling pathways, ensuring cellular thiamine homeostasis.

Transcriptional Regulation by Sp1

The transcription factor Specificity protein 1 (Sp1) plays a crucial role in regulating the basal promoter activity of the SLC19A3 gene, thereby influencing the expression of ThTr2.

Sp1 Sp1 Transcription Factor SLC19A3_promoter SLC19A3 Promoter (GC-rich region) Sp1->SLC19A3_promoter Binds to SLC19A3_gene SLC19A3 Gene SLC19A3_promoter->SLC19A3_gene Activates ThTr2_mRNA ThTr2 mRNA SLC19A3_gene->ThTr2_mRNA Transcription ThTr2_protein ThTr2 Protein (Thiamine Transporter 2) ThTr2_mRNA->ThTr2_protein Translation Thiamine_uptake Increased Thiamine Uptake ThTr2_protein->Thiamine_uptake Mediates Ca2_influx Increased Intracellular Ca²⁺ Concentration Calmodulin Calmodulin (CaM) Ca2_influx->Calmodulin Activates CaM_Kinase CaM-dependent Kinase Calmodulin->CaM_Kinase Activates ThTr_activity Thiamine Transporter Activity CaM_Kinase->ThTr_activity Phosphorylates/ Regulates Thiamine_uptake Modulated Thiamine Uptake ThTr_activity->Thiamine_uptake start Start wash1 Wash cells with Krebs-Ringer buffer start->wash1 preincubate Pre-incubate at 37°C wash1->preincubate add_thiamine Add [³H]-Thiamine containing buffer preincubate->add_thiamine incubate Incubate for defined time add_thiamine->incubate terminate Terminate uptake with ice-cold PBS wash incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity (Scintillation counting) lyse->measure normalize Normalize to protein concentration measure->normalize end End normalize->end start Start pcr PCR with mutagenic primers and plasmid template start->pcr dpni DpnI digestion of parental DNA pcr->dpni transform Transformation into competent E. coli dpni->transform plate Plate on selective -agar plates transform->plate culture Select colonies and grow cultures plate->culture isolate Isolate plasmid DNA culture->isolate sequence Sequence verification isolate->sequence end End sequence->end

References

Navigating the Thiamine Maze: A Technical Guide to the Pharmacokinetics and Bioavailability of Common Thiamine Salts

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available scientific literature exists regarding the pharmacokinetics and bioavailability of thiamine (B1217682) sulfate (B86663). While chemically identified, this particular salt form does not appear to be in common use within pharmaceutical or nutritional applications, and as such, dedicated studies on its absorption, distribution, metabolism, and excretion (ADME) in biological systems are not readily found. This guide, therefore, pivots to an in-depth analysis of the two most prevalent and well-researched thiamine salts: thiamine hydrochloride and thiamine mononitrate. For researchers, scientists, and drug development professionals, understanding the distinct and shared pharmacokinetic profiles of these salts is paramount for effective formulation and therapeutic application.

This technical whitepaper provides a comprehensive overview of the current scientific understanding of thiamine pharmacokinetics, with a focus on the hydrochloride and mononitrate forms. It delves into the mechanisms of absorption, distribution throughout the body, metabolic conversion to its active form, and subsequent excretion. Comparative bioavailability, detailed experimental methodologies, and quantitative data are presented to offer a complete picture for the scientific community.

Absorption: A Tale of Two Pathways

Thiamine is primarily absorbed in the small intestine, specifically the jejunum and ileum, through a dual mechanism that is dependent on its concentration.[1][2][3][4] At low, physiological concentrations (typically below 5 mg), absorption is an active, carrier-mediated process.[5] This saturable transport system involves specific thiamine transporters, namely ThTr-1 (SLC19A2) and ThTr-2 (SLC19A3), which actively move the vitamin across the intestinal mucosa.[2]

Conversely, at higher pharmacological doses, a passive diffusion mechanism becomes predominant.[1][5] This non-saturable process allows for the absorption of larger quantities of thiamine, a critical consideration for therapeutic interventions.[6][7] Studies on high-dose oral thiamine hydrochloride have demonstrated that high blood levels of thiamine can be rapidly achieved, indicating an unsaturable passive transport mechanism at doses up to 1500 mg.[6][7]

It is important to note that dietary thiamine is often present in phosphorylated forms, which must be hydrolyzed by intestinal phosphatases to free thiamine before absorption can occur.[1][2]

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Thiamine Salts Thiamine Hydrochloride / Thiamine Mononitrate Free Thiamine Free Thiamine Thiamine Salts->Free Thiamine Phosphorylated Thiamine Dietary Phosphorylated Thiamine Phosphatases Intestinal Phosphatases Phosphorylated Thiamine->Phosphatases Active Transport Active Transport (Low Concentration, <5mg) ThTr-1, ThTr-2 Free Thiamine->Active Transport Passive Diffusion Passive Diffusion (High Concentration) Free Thiamine->Passive Diffusion Phosphatases->Free Thiamine Absorbed Thiamine Absorbed Thiamine Active Transport->Absorbed Thiamine Passive Diffusion->Absorbed Thiamine Portal Vein Portal Vein Absorbed Thiamine->Portal Vein To Liver

Thiamine Absorption Mechanisms in the Small Intestine.

Distribution: Reaching the Target Tissues

Once absorbed, thiamine is transported via the bloodstream to various tissues. The majority of thiamine in the serum is bound to albumin, and over 90% is found within erythrocytes (red blood cells).[2] Thiamine is distributed to tissues with high metabolic activity, with the greatest concentrations found in the liver, skeletal muscle, heart, brain, and kidneys.[1][2] The total human body storage of thiamine is relatively small, estimated to be between 25 to 30 mg, and it has a short half-life, necessitating a continuous dietary supply.[1][8]

Metabolism: Conversion to the Active Coenzyme

The biological activity of thiamine is dependent on its conversion to the active coenzyme form, thiamine pyrophosphate (TPP), also known as thiamine diphosphate.[1][4][6] This phosphorylation is catalyzed by the enzyme thiamine pyrophosphokinase in the blood and various tissues.[1][9]

TPP is a crucial cofactor for several key enzymes involved in carbohydrate and amino acid metabolism:[1][2][4][9][10]

  • Pyruvate dehydrogenase complex: Links glycolysis to the citric acid cycle.

  • α-ketoglutarate dehydrogenase complex: A key enzyme in the citric acid cycle.

  • Transketolase: An essential enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is vital for the synthesis of nucleotides and NADPH.

  • Branched-chain α-ketoacid dehydrogenase complex: Involved in the metabolism of branched-chain amino acids.

cluster_pathways Metabolic Pathways Thiamine Thiamine (from absorption) Enzyme Thiamine Pyrophosphokinase Thiamine->Enzyme TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) Glycolysis Glycolysis TPP->Glycolysis Citric Acid Cycle Citric Acid Cycle TPP->Citric Acid Cycle Pentose Phosphate Pathway Pentose Phosphate Pathway TPP->Pentose Phosphate Pathway Amino Acid Metabolism Branched-Chain Amino Acid Metabolism TPP->Amino Acid Metabolism Enzyme->TPP

Metabolic Activation of Thiamine and its Role in Key Pathways.

Excretion: Clearing Excess Thiamine

As a water-soluble vitamin, excess thiamine that is not taken up by tissues is rapidly cleared by the kidneys and excreted in the urine.[1] At physiological doses, there is little excretion of thiamine or its metabolites. However, following large doses, tissue saturation occurs, leading to renal excretion of the vitamin as pyrimidine. Studies have shown that after oral administration, only about 5% of the dose is recovered in the urine, whereas after intravenous injection, approximately half of the dose is recovered in the urine, indicating that a significant portion of orally administered thiamine is either not absorbed or is metabolized differently before excretion.[8]

Bioavailability of Thiamine Hydrochloride vs. Thiamine Mononitrate

While both thiamine hydrochloride and thiamine mononitrate are water-soluble salts that are readily absorbed, there is limited evidence to suggest a significant difference in their bioavailability in humans. A study in broiler chickens found no differences in bioavailability between the two salts, indicating they have identical potency.[11][12]

Some sources suggest that thiamine mononitrate may be absorbed more slowly, potentially leading to a more sustained level of vitamin B1 in the body.[13] However, robust clinical data in humans to support this claim is scarce. The choice between these two salts in formulations is often dictated by their physicochemical properties. Thiamine hydrochloride is more soluble in water, while thiamine mononitrate is less hygroscopic and more stable in dry formulations.

In contrast, lipid-soluble thiamine derivatives, such as benfotiamine, have demonstrated significantly higher bioavailability compared to water-soluble salts like thiamine hydrochloride and mononitrate.[14][15][16]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for thiamine hydrochloride from a study in healthy human subjects.[6]

Table 1: Pharmacokinetic Parameters of Oral Thiamine Hydrochloride in Whole Blood

Parameter100 mg Dose500 mg Dose1500 mg Dose
Cmax (nmol/L) 40 ± 1195 ± 27385 ± 188
Tmax (hr) 1.5 ± 0.52.0 ± 0.74.0 ± 1.4
AUC₀₋₁₀ hr (nmol/L*hr) 214 ± 69623 ± 1782046 ± 1222
t₁/₂ (hr) --4.78 ± 2.02

Table 2: Pharmacokinetic Parameters of Oral Thiamine Hydrochloride in Plasma

Parameter100 mg Dose500 mg Dose1500 mg Dose
Cmax (nmol/L) 35 ± 1090 ± 29374 ± 195
Tmax (hr) 1.5 ± 0.52.0 ± 0.74.0 ± 1.4
AUC₀₋₁₀ hr (nmol/L*hr) 177 ± 62612 ± 2572059 ± 1415
t₁/₂ (hr) -3.92 ± 2.242.97 ± 1.05

Data are presented as mean ± standard deviation. Half-life (t₁/₂) was calculated for doses where the terminal phase appeared log-linear.

Experimental Protocols

A common experimental design for assessing the pharmacokinetics of thiamine involves a randomized, crossover study design. A representative protocol is outlined below.

Recruitment Recruit Healthy Volunteers Randomization Randomize to Treatment Sequence Recruitment->Randomization Dosing Administer Single Oral Dose (e.g., 100mg, 500mg, 1500mg Thiamine HCl or Placebo) Randomization->Dosing Washout Washout Period Crossover Crossover to Next Treatment Arm Washout->Crossover Dosing->Washout Blood Sampling Collect Blood Samples (pre-dose and at multiple time points post-dose) Dosing->Blood Sampling Analysis Analyze Thiamine Levels in Whole Blood and Plasma (e.g., using HPLC) Blood Sampling->Analysis PK Analysis Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, t1/2) Analysis->PK Analysis Crossover->Dosing

Workflow for a Thiamine Pharmacokinetic Study.

Method for Thiamine Quantification:

A prevalent analytical method for quantifying thiamine in biological samples is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[6][14][17][18][19] The general procedure involves:

  • Sample Preparation: Extraction of thiamine from whole blood or plasma.

  • Derivatization: Pre-column oxidation of thiamine to the highly fluorescent compound thiochrome (B1210408).[6][17][18]

  • HPLC Separation: Separation of thiochrome from interfering substances on a suitable HPLC column.[6][17]

  • Fluorescence Detection: Quantification of thiochrome using a fluorescence detector.[6][17][18]

This method offers high sensitivity and specificity for the determination of thiamine and its phosphate esters.[17][19]

Conclusion

While the pharmacokinetic profile of thiamine sulfate remains uncharacterized in the public domain, a robust body of evidence details the absorption, distribution, metabolism, and excretion of the commonly used thiamine hydrochloride and thiamine mononitrate salts. Both salts are effectively absorbed through a dual mechanism of active transport at low doses and passive diffusion at higher, therapeutic doses. They are subsequently converted to the active coenzyme TPP, which is essential for cellular energy metabolism. For drug development and clinical research, the choice between thiamine hydrochloride and thiamine mononitrate will likely continue to be guided by formulation requirements rather than significant differences in bioavailability. For enhanced bioavailability, lipid-soluble thiamine derivatives present a promising alternative. This guide provides a foundational understanding for researchers and professionals working with these essential forms of vitamin B1.

References

Methodological & Application

Application Note & Protocol: Quantification of Thiamine and its Phosphate Esters in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the quantitative analysis of thiamine (B1217682) (Vitamin B1) and its biologically active phosphate (B84403) esters, primarily thiamine diphosphate (B83284) (TDP), in biological samples such as whole blood, plasma, and urine using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Introduction

Thiamine and its phosphorylated derivatives, thiamine monophosphate (TMP) and thiamine diphosphate (TDP), are essential water-soluble vitamins crucial for carbohydrate metabolism. TDP is the most biologically active form, serving as a cofactor for several key enzymes.[1] Thiamine deficiency can lead to severe neurological and cardiovascular disorders like beriberi and Wernicke-Korsakoff syndrome.[2] Accurate and reliable quantification of thiamine and its vitamers in biological matrices is therefore critical for assessing nutritional status and diagnosing deficiencies.

This application note describes a robust and sensitive HPLC method based on the pre-column derivatization of thiamine and its phosphate esters into highly fluorescent thiochrome (B1210408) derivatives.[3][4] The method is suitable for researchers, scientists, and drug development professionals requiring precise measurements of these analytes in biological samples.

Principle

The method involves the extraction of thiamine and its phosphate esters from the biological matrix, followed by the oxidation of these compounds to their corresponding thiochrome derivatives using an alkaline potassium ferricyanide (B76249) solution. The fluorescent thiochromes are then separated by reversed-phase HPLC and detected by a fluorescence detector.[5] Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards. An internal standard can be used to improve the accuracy and precision of the method.[6]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Centrifuge.

    • Vortex mixer.

    • pH meter.

    • Analytical balance.

    • Micropipettes.

    • Amber vials to protect samples from light.[7][8]

  • Reagents:

    • Thiamine hydrochloride (≥99% purity).

    • Thiamine monophosphate chloride (≥99% purity).

    • Thiamine diphosphate chloride (≥99% purity).

    • Potassium ferricyanide (K₃[Fe(CN)₆]).

    • Sodium hydroxide (B78521) (NaOH).

    • Trichloroacetic acid (TCA).[2]

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Sodium phosphate (monobasic and dibasic).

    • Orthophosphoric acid.

    • Ultrapure water.

    • Internal Standard (IS) solution (e.g., Amprolium).[6]

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of thiamine hydrochloride, TMP, and TDP in 10 mL of 0.1 M HCl in separate amber volumetric flasks. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with 0.1 M HCl to achieve a concentration range that covers the expected sample concentrations (e.g., 1 to 500 nmol/L).

  • Internal Standard Stock Solution (if used): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

Sample Preparation (Whole Blood)

Whole blood is the preferred specimen for assessing thiamine status as approximately 80% of thiamine is located in red blood cells, primarily as TDP.[9]

  • Collection: Collect whole blood in EDTA or heparin-containing tubes.[8] Protect the samples from light and store them at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[2][7]

  • Protein Precipitation: To 200 µL of whole blood, add 400 µL of ice-cold 10% (w/v) TCA.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C.[2]

  • Supernatant Collection: Carefully collect the supernatant for the derivatization step.

Derivatization Procedure
  • Reaction Mixture: In an amber microcentrifuge tube, mix 100 µL of the supernatant from the sample preparation step (or 100 µL of a working standard solution) with 10 µL of the internal standard working solution (if used).

  • Oxidation: Add 50 µL of 1% (w/v) potassium ferricyanide in 15% (w/v) NaOH.

  • Vortexing: Vortex the mixture immediately for 30 seconds.

  • Injection: Inject a suitable volume (e.g., 20 µL) of the derivatized solution into the HPLC system within a short, consistent timeframe, as the thiochrome derivatives can be unstable.

HPLC Conditions
  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM sodium phosphate buffer, pH 7.0.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-15 min: 10-70% B

    • 15-20 min: 70% B

    • 20-21 min: 70-10% B

    • 21-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detector Wavelengths: Excitation at 365 nm and Emission at 435 nm.[2]

Data Presentation

The following tables summarize typical quantitative data for the HPLC analysis of thiamine and its vitamers from various studies.

Table 1: Chromatographic and Performance Data

AnalyteRetention Time (min)Linearity Range (nmol/L)LOD (nmol/L)LOQ (nmol/L)Reference
Thiamine (Th)~5.21.7 - 375.4~0.51.7[6]
Thiamine Monophosphate (TMP)~8.9---[5]
Thiamine Diphosphate (TDP)~12.51.7 - 442.3~1.03.0[6][10]

Table 2: Precision and Recovery Data

AnalyteIntra-assay Precision (%RSD)Inter-assay Precision (%RSD)Recovery (%)Reference
Thiamine (Th)2.9 - 8.06.394 - 102[6][11]
Thiamine Diphosphate (TDP)<3.5 - 4.84.0 - 9.496.0 - 101.7[2][5][6]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the method development and validation process.

experimental_workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Whole Blood, Plasma, Urine) Storage 2. Storage (4°C or -80°C, Light Protected) SampleCollection->Storage ProteinPrecipitation 3. Protein Precipitation (e.g., with TCA) Storage->ProteinPrecipitation Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection 5. Supernatant Collection Centrifugation->SupernatantCollection Derivatization 6. Oxidation to Thiochrome (Alkaline Potassium Ferricyanide) SupernatantCollection->Derivatization Injection 7. HPLC Injection Derivatization->Injection Separation 8. Chromatographic Separation (Reversed-Phase C18) Injection->Separation Detection 9. Fluorescence Detection Separation->Detection Quantification 10. Quantification (Peak Area vs. Standards) Detection->Quantification

Caption: Experimental workflow for HPLC quantification of thiamine.

method_validation cluster_validation Method Validation Parameters MethodDevelopment Method Development Specificity Specificity MethodDevelopment->Specificity Linearity Linearity & Range MethodDevelopment->Linearity LOD_LOQ LOD & LOQ MethodDevelopment->LOD_LOQ Precision Precision (Intra- & Inter-assay) MethodDevelopment->Precision Accuracy Accuracy (Recovery) MethodDevelopment->Accuracy Stability Stability MethodDevelopment->Stability Precision->Accuracy

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for the Laboratory Synthesis of Thiamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of thiamine (B1217682) sulfate (B86663). The synthesis is based on the oxidation of thiamine hydrochloride using hydrogen peroxide, followed by crystallization to isolate the thiamine sulfate product. This protocol is intended for research purposes and provides methodologies for synthesis, purification, and characterization. All quantitative data is summarized, and safety precautions are outlined.

Physicochemical and Safety Data

1.1. Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the principal reagent, thiamine hydrochloride.

PropertyThis compoundThiamine Hydrochloride
Molecular Formula C₁₂H₁₆N₄O₄S₂C₁₂H₁₇ClN₄OS·HCl
Molecular Weight 344.41 g/mol [1]337.27 g/mol
Appearance White crystalline solidWhite crystalline solid[2]
Melting Point Not available~248 °C (decomposes)[2]
Solubility Soluble in water1 g/mL in water; soluble in glycerol; slightly soluble in alcohol[3]
CAS Number 2380-61-2[1]67-03-8

1.2. Safety Precautions

  • Hydrogen Peroxide (H₂O₂): A strong oxidizer that can cause severe skin and eye irritation or burns.[4][5][6] It is corrosive, and contact with organic materials may lead to spontaneous combustion.[7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat when handling.[6] Work in a well-ventilated area or under a chemical fume hood.[6]

  • Thiamine Hydrochloride: May cause skin and serious eye irritation.[8][9]

  • General Precautions: Avoid inhalation of dust and vapors. Emergency showers and eyewash stations should be readily accessible.[4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methodologies described in patent literature, where this compound is synthesized as an intermediate.

2.1. Materials and Reagents

  • Thiamine hydrochloride

  • Hydrogen peroxide (30% w/w solution)

  • Deionized water

  • Absolute ethanol (B145695), chilled

  • Activated carbon (optional, for decolorization)

  • Three-neck round-bottom flask

  • Stirring plate and magnetic stir bar

  • Dropping funnel

  • Cooling bath (ice-water or other)

  • Büchner funnel and filter paper

  • Vacuum flask

2.2. Synthesis Procedure

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve thiamine hydrochloride in deionized water. A suggested starting ratio is approximately 35 parts thiamine hydrochloride to 22 parts water by mass.

  • Cooling: Place the flask in a cooling bath and maintain the temperature between 12-15°C.

  • Oxidation: While stirring, slowly add 30% hydrogen peroxide solution from the dropping funnel. The addition should be dropwise to control the reaction temperature. A suggested mass ratio is approximately 38 parts of 30% hydrogen peroxide solution to 35 parts of thiamine hydrochloride.

  • Reaction Monitoring: Continue stirring at 12-15°C until the reaction is complete. The solution should become clear.

  • Warming and Holding: Remove the cooling bath and allow the solution to warm to 20-26°C. Hold at this temperature with stirring for approximately 2 hours.

  • Decolorization (Optional): If the solution has a yellowish tint, add a small amount of activated carbon and stir for 1 hour at room temperature.

  • Filtration: If activated carbon was used, filter the solution to remove it.

2.3. Crystallization and Purification

  • Cooling for Crystallization: Cool the this compound solution to 0°C in an ice bath and maintain this temperature for 12 hours to induce crystallization.

  • Isolation: Collect the this compound crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of chilled absolute ethanol to remove impurities.

  • Drying: Dry the purified this compound crystals under vacuum.

Characterization Methods

3.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the synthesized this compound.

  • Method: A reversed-phase HPLC method can be employed.[8][9][10][11][12]

    • Column: C18 column.

    • Mobile Phase: A suitable mobile phase, such as a mixture of phosphate (B84403) buffer and acetonitrile.

    • Detection: UV detection at approximately 245 nm.

  • Sample Preparation: Prepare a standard solution of the synthesized this compound in deionized water or a suitable acidic buffer.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the presence of key functional groups in the synthesized product.

  • Method: Acquire the FTIR spectrum of the dried this compound crystals.

  • Expected Peaks: Characteristic peaks for -OH, -NH₂, C=N, C-N, and C-O bonds are expected.[13][14] The presence of sulfate groups will introduce strong S=O stretching bands.

Signaling Pathways and Experimental Workflows

4.1. Thiamine's Role in Metabolism

Thiamine, in its biologically active form, thiamine pyrophosphate (TPP), is a critical coenzyme in carbohydrate metabolism. It is essential for the function of enzymes such as pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase, which are key to cellular energy production.

ThiamineMetabolism Thiamine Thiamine TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) Thiamine->TPP Phosphorylation CarbohydrateMetabolism Carbohydrate Metabolism TPP->CarbohydrateMetabolism Coenzyme for Pyruvate Dehydrogenase & α-Ketoglutarate Dehydrogenase Energy Cellular Energy (ATP) CarbohydrateMetabolism->Energy

Fig. 1: Role of Thiamine in Metabolism.

4.2. Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow Start Start: Thiamine Hydrochloride in Water Cooling1 Cool to 12-15°C Start->Cooling1 Oxidation Slow Addition of Hydrogen Peroxide Cooling1->Oxidation Reaction Stir at 12-15°C Oxidation->Reaction Warming Warm to 20-26°C and Hold for 2h Reaction->Warming Decolorize Optional: Decolorize with Activated Carbon Warming->Decolorize Crystallization Cool to 0°C for 12h Decolorize->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Chilled Ethanol Isolation->Washing Drying Dry Under Vacuum Washing->Drying End End: Purified this compound Drying->End

Fig. 2: Synthesis Workflow.

References

Application Notes and Protocols for Thiamine Supplementation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiamine (B1217682) (Vitamin B1) is an essential water-soluble vitamin crucial for the growth and maintenance of mammalian cells in culture. It serves as a precursor to thiamine pyrophosphate (TPP), a vital coenzyme for several key enzymes involved in cellular energy metabolism, biosynthesis of nucleic acids, and amino acid synthesis.[1] While most basal media formulations contain thiamine, its concentration can vary significantly, and its instability in liquid solutions can lead to depletion over time.[2] Therefore, optimizing thiamine levels through supplementation can be critical for ensuring robust cell growth, maintaining metabolic function, and achieving reproducible experimental outcomes.

This document provides detailed notes on the application of thiamine in cell culture, addressing its biochemical role, recommended concentrations, and experimental protocols. Although the user specified thiamine sulfate, the vast majority of commercially available thiamine for cell culture and published research utilizes thiamine hydrochloride due to its high solubility and stability in acidic solutions.[3][4][5] The principles and protocols outlined here are applicable to any thiamine salt, as the active molecule, once in solution, is the thiamine cation.

Biochemical Role of Thiamine in Cellular Metabolism

Once transported into the cell by specific transporters like THTR-1 and THTR-2, thiamine is phosphorylated to its active form, thiamine pyrophosphate (TPP), by the enzyme thiamine diphosphokinase.[6][7] TPP is an indispensable cofactor for enzymes that are central to carbohydrate metabolism.[1][8]

Key TPP-Dependent Enzymatic Reactions:

  • Pyruvate (B1213749) Dehydrogenase (PDH): Links glycolysis to the citric acid (TCA) cycle by converting pyruvate to acetyl-CoA. Thiamine deficiency impairs this step, leading to a buildup of pyruvate and its conversion to lactate, causing metabolic acidosis.[9][10][11]

  • α-Ketoglutarate Dehydrogenase (α-KGDH): A critical enzyme within the TCA cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA, essential for ATP production.[1][8]

  • Transketolase (TKT): A key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), which generates NADPH for antioxidant defense and ribose-5-phosphate (B1218738) for the synthesis of nucleic acids (DNA and RNA).[1][8][9]

  • Branched-Chain α-Keto Acid Dehydrogenase (BCKDH): Involved in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine).[1][6]

Impaired function of these enzymes due to thiamine deficiency can lead to decreased energy production, increased oxidative stress, and ultimately, cell dysfunction or death.[10][12][13]

cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondrion Thiamine Thiamine Thiamine_in Thiamine Thiamine->Thiamine_in THTR-1/2 Transporter TPP Thiamine Pyrophosphate (TPP) Thiamine_in->TPP ATP -> ADP TKT Transketolase TPP->TKT Cofactor PDH Pyruvate Dehydrogenase TPP->PDH Cofactor Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Thiamine Deficiency AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA CO2 PPP Pentose Phosphate Pathway (PPP) Ribose5P Ribose-5-Phosphate (for Nucleic Acids) PPP->Ribose5P NADPH NADPH (Antioxidant Defense) PPP->NADPH TKT->PPP TCA TCA Cycle AcetylCoA->TCA ATP ATP (Energy) TCA->ATP PDH->Pyruvate

Caption: Cellular uptake and metabolic role of thiamine.

Data Presentation: Thiamine in Cell Culture Media

The concentration of thiamine varies widely across different basal media formulations. High concentrations, such as those in DMEM and IMDM, may become unstable under certain storage conditions, while lower concentrations may be insufficient for some cell types, particularly rapidly dividing or neuronal cells.[9]

Table 1: Concentration of Thiamine in Common Basal Cell Culture Media

Media Formulation Thiamine Concentration (µM) Thiamine Concentration (mg/L)
Waymouth Medium MB 26.80 10.00
DMEM / IMDM / BGJb 10.72 4.00
H-Y Medium (Hybri-Max®) 9.46 3.53
DMEM/F-12 (50:50) 5.82 2.17
Glasgow MEM (GMEM) 5.36 2.00
RPMI-1640 / MEM / BME 2.68 1.00
Ham's F-12 / MCDB Media 0.91 0.34
McCoy's 5A Medium 0.54 0.20
Medium 199 / CMRL-1066 0.027 0.01

Data sourced from Sigma-Aldrich. Concentrations are for thiamine hydrochloride (MW: 337.27 g/mol ).

Table 2: Recommended Starting Concentrations for Thiamine Supplementation Studies

Cell Type Thiamine Derivative Recommended Starting Range (µM) Key Observation Reference
Neuroblastoma Cells Benfotiamine 25 - 50 Protective effects observed. [14]
Bovine Aortic Endothelial Cells Benfotiamine 50 - 100 Increased transketolase activity. [14]
Human CHO Cell Lines Thiamine Not required in feed Basal media levels were sufficient for fed-batch culture. [15]
Rat Cardiac Cells Thiamine Not specified Deficiency led to decreased ATP and cell death after 8-10 days. [16]
Rat Hippocampal Neurons Thiamine Not specified Promoted survival in high-density cultures. [17][18]

Note: Benfotiamine is a lipid-soluble thiamine precursor often used in studies due to its enhanced bioavailability.[14]

Experimental Workflow and Protocols

A typical workflow for evaluating the effects of thiamine supplementation involves preparing supplemented media, culturing cells for a defined period, and then assessing key metabolic and viability markers.

cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis arrow arrow prep_stock 1. Prepare Thiamine Stock Solution prep_media 2. Prepare Supplemented Cell Culture Media prep_stock->prep_media seed_cells 3. Seed Cells in Control & Test Media prep_media->seed_cells incubate 4. Incubate for Desired Period seed_cells->incubate harvest 5. Harvest Cells & Supernatant incubate->harvest viability 6a. Assess Cell Viability (e.g., MTT, Trypan Blue) harvest->viability metabolism 6b. Assess Metabolism (e.g., Lactate, Glucose) harvest->metabolism data 7. Analyze & Compare Data viability->data metabolism->data

Caption: Experimental workflow for thiamine supplementation studies.
Protocol 1: Preparation of Thiamine Stock Solution

Thiamine is unstable in neutral or alkaline solutions (pH > 5.5) but is relatively stable in acidic conditions.[2] Stock solutions should be sterile-filtered and stored protected from light.

  • Materials:

    • Thiamine hydrochloride (or sulfate), cell culture grade (e.g., Sigma-Aldrich T4625)

    • Nuclease-free water or Phosphate-Buffered Saline (PBS), pH adjusted to ~4.0 if necessary.

    • Sterile conical tubes (15 mL or 50 mL).

    • 0.22 µm sterile syringe filter.

    • Sterile syringes.

  • Procedure:

    • Weigh out the desired amount of thiamine powder in a sterile environment. For a 10 mM stock solution (using Thiamine HCl, MW = 337.27 g/mol ), dissolve 33.73 mg in 10 mL of nuclease-free water.

    • Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.[4]

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light. The stock solution is stable for several months when stored correctly.

Protocol 2: Supplementation of Cell Culture Media

This protocol describes adding the thiamine stock solution to a basal medium. It is crucial to determine the optimal final concentration for your specific cell line with a dose-response experiment (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

  • Materials:

    • Basal cell culture medium (e.g., DMEM, RPMI-1640).

    • Thiamine stock solution (e.g., 10 mM from Protocol 1).

    • Fetal Bovine Serum (FBS) and other required supplements (e.g., Penicillin-Streptomycin).

    • Sterile cell culture flasks or plates.

  • Procedure:

    • Thaw the required number of thiamine stock solution aliquots.

    • In a sterile biosafety cabinet, prepare the complete cell culture medium by adding FBS and other supplements to the basal medium.

    • To create a medium with a final thiamine concentration of 10 µM, add 1 mL of the 10 mM stock solution to 1 L of complete medium (1:1000 dilution). Adjust the volume accordingly for different target concentrations and media volumes.

    • Prepare a "control" medium using the same procedure but adding an equivalent volume of the solvent used for the stock solution (e.g., water).

    • Gently mix the supplemented medium by swirling. The medium is now ready for use.

Protocol 3: Assessing the Impact of Thiamine Deficiency and Supplementation

Thiamine deficiency compromises key metabolic pathways, leading to reduced cellular energy (ATP), increased production of reactive oxygen species (ROS), and ultimately, cell death.[13][19][20] Supplementation can reverse these effects if provided before irreversible damage occurs.[16]

Deficiency Thiamine Deficiency Enzyme Reduced Activity of PDH, α-KGDH, TKT Deficiency->Enzyme Supplement Thiamine Supplementation CellHealth Restored Metabolic Function & Viability Supplement->CellHealth Reverses Effects Metabolism Impaired Glucose Metabolism Enzyme->Metabolism Lactate Increased Lactate (Acidosis) Metabolism->Lactate ATP Decreased ATP (Energy Failure) Metabolism->ATP ROS Increased ROS (Oxidative Stress) Metabolism->ROS CellDeath Cell Dysfunction & Death Lactate->CellDeath ATP->CellDeath ROS->CellDeath

Caption: Logical relationship of thiamine status and cellular health.

Troubleshooting

  • Precipitation in Media: Thiamine hydrochloride is highly water-soluble.[4] If precipitation occurs, it may be due to interactions with other media components or incorrect pH. Ensure the stock solution is fully dissolved before adding to the medium.

  • Media Color Change: Thiamine can react with other components like riboflavin, especially under light exposure, which may cause slight color changes.[2] Store media protected from light.

  • Instability: Thiamine degrades in solutions with a pH above 5.5 and is sensitive to heat and oxidation.[2][21] Use freshly prepared supplemented media and avoid long-term storage at 4°C. Prepare stock solutions in slightly acidic water and store frozen.

  • No Observed Effect: Some cell lines may have low thiamine requirements, and the amount in the basal medium may be sufficient.[15] Confirm thiamine deficiency in your model by culturing in custom thiamine-free medium or by using a thiamine antagonist like oxythiamine (B85929) or pyrithiamine (B133093) before conducting supplementation studies.[17][19]

References

Thiamine Sulfate in Neuroscience Research: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Thiamine (B1217682), or Vitamin B1, is a crucial water-soluble vitamin essential for normal cellular function, particularly within the nervous system. Its biologically active form, thiamine pyrophosphate (TPP), is a vital coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism. A deficiency in thiamine can precipitate severe neurological disorders, underscoring its importance in maintaining neuronal health. While thiamine hydrochloride and mononitrate are the most commonly studied forms, thiamine sulfate (B86663) is another salt of this essential vitamin. However, it is critical to note that specific data on the physicochemical properties, such as stability and solubility, of thiamine sulfate in experimental neuroscience settings are scarce in peer-reviewed literature. Researchers opting to use this compound should perform preliminary stability and solubility tests to ensure accurate and reproducible results.

The primary applications of thiamine and its derivatives in neuroscience research include:

  • Modeling Neurodegenerative Diseases: Thiamine deficiency (TD) in animal models is a well-established method for studying the pathophysiology of neurodegenerative conditions like Wernicke-Korsakoff syndrome and its parallels with Alzheimer's disease.[1][2] TD models replicate several key features of these diseases, including impaired energy metabolism, oxidative stress, inflammation, and selective neuronal loss.[2]

  • Investigating Neuroprotection: Thiamine and its more bioavailable precursors, such as benfotiamine (B1667992) and dibenzoylthiamine, are investigated for their neuroprotective properties.[3][4] Studies have shown that these compounds can protect neurons from various insults, including oxidative stress, and may have therapeutic potential for neurodegenerative disorders.[3][5]

  • Neuronal Cell Culture Supplementation: Thiamine is an essential component of many cell culture media, supporting the growth, survival, and function of neurons in vitro.[6] Supplementation can enhance cellular energy metabolism and mitigate oxidative stress, thereby improving the overall health of neuronal cultures.[7]

  • Studying Neuronal Signaling Pathways: Thiamine plays a critical role in fundamental cellular processes. Its deficiency or supplementation can be used as a tool to investigate the modulation of various signaling pathways crucial for neuronal function and survival, such as the Krebs cycle, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38MAPK.[1][8][9]

Data Presentation

Table 1: Thiamine and its Derivatives in In Vitro Neuroscience Research

CompoundCell TypeConcentration RangeObserved EffectReference
ThiaminePrimary hippocampal neuronsNot specifiedPromoted survival in high-density cultures[10]
Thiamine HydrochlorideHuman B lymphocytes (GM14467)2.5 mM~35% increase in cell viability after thiamine deficiency[11][12]
Thiamine HydrochlorideHuman B lymphocytes (GM13509 with mHTT)5.0 mM~65% increase in cell viability after thiamine deficiency[11][12]
BenfotiamineNeuroblastoma cells25-50 µMProtection against paraquat-induced cell death[2]
DibenzoylthiamineNeuroblastoma cells10-20 µMComplete protection against paraquat-induced oxidative stress (reduced cell viability by 40%)[5][13]

Table 2: In Vivo Administration of Thiamine and its Antagonists in Rodent Models

CompoundAnimal ModelDosageRoute of AdministrationApplicationReference
Thiamine HydrochlorideRat4, 12, and 36 mg/kgIntravenousPharmacokinetic studies[14]
Thiamine HydrochlorideRat30 µgIntraperitonealMetabolism studies[15]
ThiamineRat0.01 µg - 7 µ g/day DietaryDetermination of physiological requirements[13]
ThiamineMouse50 and 100 mg/kg/dayGavageStudy of metabolic effects[16]
Pyrithiamine (B133093) (Thiamine antagonist)Mouse0.5 mg/kg s.c. dailySubcutaneousInduction of thiamine deficiency[17]
Amprolium (Thiamine antagonist)Mouse20, 40, 60, and 80 mg/kgIn dietInduction of thiamine deficiency[8]

Experimental Protocols

Protocol 1: Induction of Thiamine Deficiency in Mice

This protocol describes a common method to induce thiamine deficiency in mice, which serves as a model for neurodegenerative conditions.

Materials:

  • Thiamine-deficient rodent diet (e.g., AIN-93TD)

  • Pyrithiamine hydrobromide (a thiamine antagonist)

  • Sterile saline solution (0.9% NaCl)

  • Standard rodent chow (e.g., AIN-93M) for control group

  • Experimental animals: 8-week-old male C57BL/6 mice

Procedure:

  • Acclimatization: Acclimate mice to the housing facility for at least one week with ad libitum access to standard chow and water.

  • Group Assignment: Randomly assign mice to a control group and a thiamine-deficient (TD) group.

  • Dietary Regimen:

    • Control Group: Feed with standard AIN-93M chow throughout the experiment.

    • TD Group: Feed with thiamine-deficient AIN-93TD chow.

  • Pyrithiamine Administration:

    • TD Group: Administer daily subcutaneous (s.c.) injections of pyrithiamine hydrobromide at a dose of 0.5 mg/kg body weight, dissolved in sterile saline.[17]

    • Control Group: Administer daily s.c. injections of an equivalent volume of sterile saline.

  • Monitoring: Monitor the animals daily for clinical signs of thiamine deficiency, which typically appear within 9-14 days and may include weight loss, ataxia, and loss of righting reflex.

  • Endpoint: The experiment can be terminated at the appearance of severe neurological signs, or a recovery phase can be initiated.

  • Recovery Phase (Optional): Switch the TD group back to the standard AIN-93M diet and cease pyrithiamine injections. Thiamine hydrochloride can be administered (e.g., 10 mg/kg, s.c.) for the first few days to facilitate recovery.[17]

  • Tissue Collection: At the experimental endpoint, euthanize the animals and collect brain tissue for histological, biochemical, or molecular analysis.

Protocol 2: Preparation of Thiamine Solution for Cell Culture

This protocol outlines the preparation of a stock solution of thiamine for supplementation in neuronal cell culture media. Note: This protocol is based on thiamine hydrochloride due to the lack of specific data for this compound. It is strongly recommended to test the solubility and stability of this compound under your specific experimental conditions.

Materials:

  • Thiamine hydrochloride (or this compound) powder

  • HEPES buffer (50 mM)

  • Sterile, nuclease-free water

  • 0.22 µm sterile syringe filter

  • Sterile conical tubes and microcentrifuge tubes

Procedure:

  • Buffer Preparation: Prepare 50 mM HEPES buffer and adjust the pH to 7.8.[10][18] Thiamine is more stable in acidic solutions (pH < 5.5), but many cell culture applications require a physiological pH.[19] Prepare fresh solutions for each experiment to minimize degradation.

  • Stock Solution Preparation:

    • To prepare a 1 mM stock solution, dissolve 33.73 mg of thiamine hydrochloride (MW: 337.27 g/mol ) in 100 mL of the prepared HEPES buffer. If using this compound (MW: 344.4 g/mol ), use 34.44 mg.

    • Vortex gently until the powder is completely dissolved. Thiamine hydrochloride is highly soluble in water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C in the dark.[10][18]

Protocol 3: Assessment of Neuronal Viability using MTT Assay

This protocol provides a method for quantifying the neuroprotective effects of thiamine by assessing cell viability.

Materials:

  • Primary neurons or neuronal cell line (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • Thiamine stock solution (from Protocol 2)

  • Neurotoxin (e.g., paraquat, rotenone, or glutamate) to induce cell death

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1-5 x 10^4 cells per well and allow them to adhere and grow for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of thiamine for a specified period (e.g., 1-24 hours). Include a vehicle-only control.

    • After pre-treatment, expose the cells to a neurotoxin at a predetermined concentration to induce cell death. Maintain a set of wells with thiamine treatment alone and a set of untreated, unstressed control wells.

  • MTT Incubation: After the neurotoxin treatment period (e.g., 24 hours), add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20][21]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate for at least 15 minutes with gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Mandatory Visualization

Thiamine_Metabolism_and_Signaling cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Downstream Signaling Thiamine Thiamine TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Thiamin Pyrophosphokinase PPP Pentose Phosphate Pathway (PPP) TPP->PPP Coenzyme for Transketolase alphaKGDH α-Ketoglutarate Dehydrogenase (TPP-dependent) TPP->alphaKGDH Coenzyme Neuronal_Survival Neuronal Survival PPP->Neuronal_Survival Provides NADPH for Antioxidant Defense Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase Complex (PDH) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH (TPP-dependent) Krebs_Cycle Krebs Cycle AcetylCoA->Krebs_Cycle Krebs_Cycle->alphaKGDH Energy ATP Production Krebs_Cycle->Energy Oxidative_Stress Oxidative Stress Energy->Oxidative_Stress Deficiency leads to Energy->Neuronal_Survival Supports MAPK MAPK Signaling (ERK1/2, p38) Oxidative_Stress->MAPK Activates Neuroinflammation Neuroinflammation Neuroinflammation->MAPK Activates MAPK->Neuronal_Survival Modulates

Caption: Thiamine metabolism and its influence on neuronal signaling pathways.

Thiamine_Deficiency_Model_Workflow start Start: Acclimatization of Mice assignment Random Assignment start->assignment control_group Control Group assignment->control_group td_group Thiamine-Deficient (TD) Group assignment->td_group control_diet Standard Diet (e.g., AIN-93M) control_group->control_diet saline_inj Daily Saline Injection (s.c.) control_group->saline_inj td_diet Thiamine-Deficient Diet (e.g., AIN-93TD) td_group->td_diet pt_inj Daily Pyrithiamine Injection (s.c.) td_group->pt_inj monitoring Daily Monitoring for Neurological Symptoms control_diet->monitoring td_diet->monitoring saline_inj->monitoring pt_inj->monitoring endpoint Endpoint: Appearance of Severe Symptoms or Predetermined Time Point monitoring->endpoint recovery Optional: Recovery Phase (Standard Diet + Thiamine) endpoint->recovery analysis Tissue Collection and Analysis endpoint->analysis recovery->analysis

Caption: Experimental workflow for inducing thiamine deficiency in a mouse model.

References

Thiamine Sulfate as a Therapeutic Agent for Thiamine Deficiency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (B1217682), or Vitamin B1, is an essential water-soluble vitamin critical for carbohydrate metabolism and nerve function. Its deficiency can lead to severe neurological and cardiovascular disorders such as beriberi and Wernicke-Korsakoff syndrome.[1] Thiamine is available in various salt forms, including thiamine hydrochloride and thiamine mononitrate, which are commonly used in supplements and for food fortification. This document focuses on thiamine sulfate (B86663), another salt form of thiamine, and its application as a therapeutic agent for thiamine deficiency. While much of the available research has been conducted on thiamine hydrochloride, the principles of thiamine's biological action and the methodologies for its study are largely applicable to thiamine sulfate. These notes provide a comprehensive overview of its chemical properties, metabolic role, and detailed protocols for its investigation in preclinical and clinical research settings.

Chemical and Physical Properties

This compound is the sulfate salt of thiamine. A clear understanding of its chemical properties is essential for its formulation and use in experimental and therapeutic settings.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₄O₄S₂[2]
Molecular Weight 344.4 g/mol [2]
IUPAC Name 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl sulfate[2]
CAS Number 2380-61-2[2]
Appearance Solid (form may vary)[3]
Solubility Thiamine is soluble in water and slightly soluble in alcohol.[4] Specific solubility data for the sulfate salt is not readily available, but it is expected to be water-soluble.
Stability Thiamine is stable in acidic solutions but is degraded in neutral and alkaline solutions.[3][5] It is also sensitive to heat and oxidation.

Mechanism of Action and Metabolic Significance

Thiamine, upon absorption, is converted to its active form, thiamine pyrophosphate (TPP), also known as thiamine diphosphate. TPP is a crucial coenzyme for several key enzymes involved in carbohydrate metabolism.

Key TPP-dependent enzymes include:

  • Pyruvate (B1213749) dehydrogenase complex: Links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.

  • α-ketoglutarate dehydrogenase: A key enzyme in the citric acid cycle.

  • Transketolase: An enzyme in the pentose (B10789219) phosphate (B84403) pathway, essential for the synthesis of NADPH and pentoses.[6]

A deficiency in thiamine impairs the function of these enzymes, leading to a buildup of pyruvate and lactate, and disrupting cellular energy metabolism. This is particularly detrimental to tissues with high energy demands, such as the brain, nerves, and heart.[6]

Thiamine_Metabolism Thiamine_Sulfate This compound (in circulation) Thiamine Thiamine Thiamine_Sulfate->Thiamine Dissociation TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Phosphorylation PDC Pyruvate Dehydrogenase Complex TPP->PDC AKGDH α-Ketoglutarate Dehydrogenase TPP->AKGDH TK Transketolase TPP->TK Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PPP Pentose Phosphate Pathway Glycolysis->PPP AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC-dependent Citric_Acid_Cycle Citric Acid Cycle AcetylCoA->Citric_Acid_Cycle Energy Cellular Energy (ATP) Citric_Acid_Cycle->Energy PPP->Energy

Simplified signaling pathway of thiamine metabolism.

Experimental Protocols

Induction of Thiamine Deficiency in Rodent Models

This protocol describes a common method for inducing thiamine deficiency in rats or mice to study the pathophysiology of the deficiency and to evaluate the efficacy of therapeutic agents like this compound.

Materials:

  • Thiamine-deficient diet (commercially available or custom-formulated).

  • Control diet with adequate thiamine content.

  • Rodent cages with ad libitum access to food and water.

  • This compound solution for therapeutic intervention.

  • Saline solution (for control injections).

Procedure:

  • Acclimatization: House animals (e.g., male Wistar rats, 8 weeks old) in individual cages for one week with free access to a standard control diet and water to allow for acclimatization to the housing conditions.

  • Induction of Deficiency:

    • Divide the animals into a control group and a thiamine-deficient (TD) group.

    • Provide the control group with the control diet throughout the experiment.

    • Provide the TD group with the thiamine-deficient diet.

    • Monitor food intake and body weight daily. Thiamine deficiency often leads to anorexia.[7]

  • Observation of Deficiency Symptoms: Observe the animals daily for clinical signs of thiamine deficiency, which may include weight loss, ataxia, circling behavior, and seizures. These symptoms typically appear within 2-4 weeks.

  • Therapeutic Intervention:

    • Once deficiency symptoms are apparent, divide the TD group into a treatment group and a placebo group.

    • Administer this compound solution (e.g., intraperitoneally or orally) to the treatment group at a predetermined dose and frequency.

    • Administer an equivalent volume of saline to the placebo group.

  • Monitoring and Endpoint:

    • Continue to monitor all groups for changes in body weight, food intake, and clinical symptoms.

    • At the end of the study period, euthanize the animals and collect blood and tissue samples (e.g., brain, liver, heart) for thiamine level analysis and histopathology.

Animal_Study_Workflow Start Start: Acclimatization (1 week, control diet) Diet Dietary Intervention Start->Diet Control_Diet Control Group: Control Diet Diet->Control_Diet Control TD_Diet TD Group: Thiamine-Deficient Diet Diet->TD_Diet Deficient Endpoint Endpoint: Sample Collection (Blood, Tissues) Control_Diet->Endpoint Symptoms Observation of Deficiency Symptoms TD_Diet->Symptoms Treatment Therapeutic Intervention Symptoms->Treatment Placebo Placebo Group: Saline Treatment->Placebo Placebo Thiamine_Tx Treatment Group: This compound Treatment->Thiamine_Tx Treatment Placebo->Endpoint Thiamine_Tx->Endpoint

Workflow for a rodent thiamine deficiency study.
Quantification of Thiamine Levels in Biological Samples

High-performance liquid chromatography (HPLC) with fluorescence detection is the gold standard for accurately measuring thiamine and its phosphate esters in biological samples.[8][9]

Materials:

  • HPLC system with a fluorescence detector.

  • Reversed-phase C18 column.

  • Trichloroacetic acid (TCA).

  • Potassium ferricyanide.

  • Sodium hydroxide.

  • Isobutanol or other suitable organic solvent.

  • Thiamine standards (including thiamine, thiamine monophosphate, and thiamine pyrophosphate).

Procedure:

  • Sample Preparation (Whole Blood):

    • Collect whole blood in EDTA-containing tubes.

    • To 0.5 mL of whole blood, add 1.0 mL of 10% TCA to precipitate proteins.

    • Vortex vigorously and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Thiochrome (B1210408) Derivatization:

    • Thiamine is not naturally fluorescent. It must be oxidized to the highly fluorescent compound thiochrome.

    • To a portion of the supernatant, add an alkaline solution of potassium ferricyanide.

    • The reaction is stopped by acidification.

  • Extraction:

    • Extract the thiochrome into an organic solvent such as isobutanol by vortexing, followed by centrifugation to separate the phases.

  • HPLC Analysis:

    • Inject the organic layer containing the thiochrome into the HPLC system.

    • Separate the thiamine derivatives using a suitable mobile phase gradient.

    • Detect the thiochrome derivatives using a fluorescence detector with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

  • Quantification:

    • Quantify the concentration of thiamine and its esters by comparing the peak areas from the sample to those of known concentrations of standards that have undergone the same derivatization and extraction process.

Thiamine AnalyteTypical Retention Time (min)
Thiamine Pyrophosphate~5.8
Thiamine Monophosphate~7.2
Thiamine~8.5
Note: Retention times are approximate and will vary depending on the specific HPLC column, mobile phase, and flow rate used.
In Vitro Model of Thiamine Deficiency

Cell culture models allow for the investigation of the cellular and molecular mechanisms of thiamine deficiency and the effects of therapeutic agents in a controlled environment.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cerebellar granule neurons).

  • Thiamine-free cell culture medium.

  • Control cell culture medium containing thiamine.

  • Thiamine antagonist (e.g., pyrithiamine) to accelerate deficiency.

  • This compound solution for rescue experiments.

  • Reagents for assessing cell viability (e.g., MTT assay) and oxidative stress (e.g., ROS assays).

Procedure:

  • Cell Culture: Culture the chosen cell line in standard thiamine-containing medium until a sufficient cell number is reached.

  • Induction of Deficiency:

    • Replace the standard medium with thiamine-free medium.

    • To accelerate the deficiency, a thiamine antagonist like pyrithiamine (B133093) can be added to the medium.

    • A control group of cells should be maintained in the standard thiamine-containing medium.

  • Therapeutic Intervention:

    • After a period of thiamine deprivation (e.g., 24-48 hours), treat a subset of the deficient cells with varying concentrations of this compound.

  • Assessment of Cellular Effects:

    • Cell Viability: Measure cell viability using an MTT assay or similar method to assess cell death due to thiamine deficiency and the protective effects of this compound.

    • Oxidative Stress: Quantify the levels of reactive oxygen species (ROS) to determine the extent of oxidative stress and the antioxidant effects of thiamine supplementation.

    • Mitochondrial Function: Assess mitochondrial membrane potential or oxygen consumption rates to evaluate the impact on mitochondrial function.

In_Vitro_Workflow Start Start: Cell Culture (Standard Medium) Induction Induce Thiamine Deficiency Start->Induction Control Control Group: Standard Medium Induction->Control Control TD_Medium TD Group: Thiamine-Free Medium (+/- Pyrithiamine) Induction->TD_Medium Deficient Analysis Analysis: - Cell Viability - Oxidative Stress - Mitochondrial Function Control->Analysis Rescue Rescue Experiment TD_Medium->Rescue No_Tx No Treatment Rescue->No_Tx No Rescue Thiamine_Rescue This compound Treatment Rescue->Thiamine_Rescue Rescue No_Tx->Analysis Thiamine_Rescue->Analysis

Workflow for an in vitro thiamine deficiency study.

Clinical Application and Dosing Considerations

Thiamine is used to treat and prevent thiamine deficiency states, including beriberi and Wernicke-Korsakoff syndrome.[10] Parenteral administration (intravenous or intramuscular) is often necessary for patients with severe deficiency or malabsorption.[10][11]

Dosage Recommendations (General Thiamine):

  • Wernicke's Encephalopathy: High doses of parenteral thiamine are recommended. For example, 100 mg intravenously, followed by 50-100 mg/day intramuscularly or intravenously until the patient can consume a regular balanced diet.[12][13]

  • Beriberi: For critically ill patients, 5-30 mg intramuscularly three times daily is a suggested regimen, followed by oral supplementation.[12]

It is important to note that specific dosage recommendations for this compound are not well-established in the literature, and the above are based on the use of thiamine hydrochloride. The choice of salt and dosage should be guided by clinical judgment and the specific patient's condition.

Conclusion

This compound is a viable therapeutic agent for the treatment of thiamine deficiency. While less commonly cited in recent literature compared to thiamine hydrochloride, its fundamental role in metabolism is identical. The protocols provided herein offer a framework for the preclinical and analytical investigation of this compound's efficacy and pharmacokinetics. Further research is warranted to directly compare the bioavailability and clinical utility of this compound with other thiamine salts to optimize therapeutic strategies for thiamine deficiency disorders.

References

Application Notes and Protocols: Formulation of Thiamine Sulfate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the preparation, stabilization, and administration of thiamine (B1217682) sulfate (B86663) formulations for pre-clinical in vivo research. While much of the available literature focuses on thiamine hydrochloride, the principles of formulation regarding solubility, pH stability, and vehicle selection are largely transferable to thiamine sulfate.

Physicochemical Properties and Formulation Considerations

Thiamine, or Vitamin B1, is a water-soluble vitamin essential for carbohydrate metabolism.[1] For in vivo studies, a well-characterized and stable formulation is critical for obtaining reproducible and accurate results. The salt form, this compound, is chosen for various reasons, including potential differences in solubility or hygroscopicity compared to the more common hydrochloride salt.

Key considerations for formulation include the vehicle, pH, stability, and desired concentration for the intended route of administration. Thiamine is stable in acidic conditions but is unstable in alkaline solutions.[2] It is highly soluble in water, which is the preferred vehicle for parenteral formulations.[3][4]

Table 1: Solubility Profile of Thiamine Salts

SolventSolubilityReference
Water1 g/mL[3][4]
Glycerol1 g in 18 mL[3][4]
95% Ethanol1 g in 100 mL[3]
Propylene GlycolSoluble[3][4]
MethanolVery Soluble[3]
Diethyl Ether, Benzene, ChloroformInsoluble[3][4]
Dimethyl Sulfoxide (DMSO)Soluble[2]

Table 2: Stability Characteristics of Thiamine Solutions

ConditionEffect on StabilityMitigation StrategyReference
Alkaline pHUnstable; degradation occurs.Maintain pH in the acidic range (e.g., pH 3.0 - 4.0).[2]
HeatStable at acidic pH; decomposes if heated in neutral/alkaline solutions.Prepare solutions at room temperature; store protected from high heat.[2][4]
Heavy Metal Ions (e.g., Copper)Catalyzes degradation.Use high-purity water and glassware; consider adding chelating agents.[5]
SulfitesCauses chemical instability and reduction of thiamine.Avoid vehicles or excipients containing metabisulfites.[6]

Application Notes on Formulation Development

Vehicle Selection

The high aqueous solubility of thiamine salts makes Water for Injection (WFI) or sterile saline (0.9% Sodium Chloride) the ideal vehicles for parenteral formulations. Dextrose solutions (5% or 10%) are also compatible and can be used.[7] For oral administration, aqueous suspensions can be prepared using suspending agents like a 1:1 mixture of Ora-Sweet® and Ora-Plus®, which has been shown to keep thiamine stable for up to 91 days.[6][8]

pH Control and Buffering

To ensure chemical stability, thiamine solutions should be maintained at an acidic pH. The pH of a 1% w/v solution of thiamine hydrochloride in water is approximately 3.13.[4] If pH adjustment is necessary, acidic buffering agents such as citric acid or phosphate (B84403) buffers can be employed.[9] It is crucial to measure and adjust the final pH of the formulation before administration.

Use of Stabilizers

In cases where long-term stability is required or if contamination with heavy metals is a concern, the addition of a chelating agent can be beneficial. Studies have shown that agents like EDTA, DTPA, and HEDTA can increase the stability of thiamine solutions by sequestering metal ions that catalyze degradation.[10]

Concentration and Dosage

Dosage for in vivo studies can vary significantly based on the animal model and research question. In clinical settings, parenteral doses range from 10 mg to 500 mg.[11][12][13] For animal studies, allometric scaling from human doses or literature review for the specific model should be used to determine the appropriate dose. The concentration of the dosing solution should be calculated to allow for an appropriate administration volume (e.g., 5-10 mL/kg for intraperitoneal injection in rodents).

Experimental Protocols

Protocol for Preparation of a this compound Dosing Solution for Parenteral Administration

Materials:

  • This compound powder

  • Sterile Water for Injection (WFI) or 0.9% Sodium Chloride

  • Sterile 0.22 µm syringe filters

  • Sterile vials

  • pH meter

  • Sterile pipettes and conical tubes

Methodology:

  • Calculation: Determine the required concentration of this compound based on the desired dose (mg/kg) and dosing volume (mL/kg). For example, for a 50 mg/kg dose and a 10 mL/kg dosing volume, a 5 mg/mL solution is needed.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile container.

  • Dissolution: Under aseptic conditions (e.g., in a laminar flow hood), add the calculated volume of sterile WFI or saline to the powder. Mix gently until the powder is completely dissolved.

  • pH Measurement: Measure the pH of the solution. If adjustment is needed, use dilute HCl or a suitable buffer to bring the pH into an acidic range (e.g., 3.0-4.0).

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a final sterile vial. This step removes any potential microbial contamination.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, date, and storage conditions. For short-term use, store at 2-8°C, protected from light.[3] Solutions should be visually inspected for particulate matter before each use.[11]

Protocol for Stability Assessment of a Thiamine Formulation

Objective: To determine the short-term stability of a prepared this compound solution under typical storage conditions.

Methodology:

  • Preparation: Prepare a batch of the this compound formulation as described in Protocol 3.1.

  • Aliquoting: Dispense the solution into multiple sterile, sealed vials.

  • Initial Analysis (T=0): Immediately analyze an aliquot from one vial to determine the initial concentration (C₀) and pH. High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantification.

  • Storage: Store the remaining vials under the desired conditions (e.g., refrigerated at 4°C and at room temperature at 25°C), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 7 days, 14 days), remove one vial from each storage condition.

  • Analysis: Analyze the samples for:

    • Visual Appearance: Note any changes in color or the formation of precipitate.

    • pH: Measure the pH of the solution.

    • Concentration: Determine the thiamine concentration (Cₜ) using the same HPLC method as for the initial analysis.

  • Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point: (Cₜ / C₀) * 100. A solution is generally considered stable if it retains ≥90% of its initial concentration.[6][8]

Visualized Workflows

The following diagrams illustrate key processes in the formulation and preparation of this compound for in vivo studies.

G cluster_prep Preparation Phase cluster_qc QC & Finalization Phase calc 1. Calculate Required Concentration & Volume weigh 2. Weigh Thiamine Sulfate Powder calc->weigh dissolve 3. Dissolve in Sterile Vehicle (e.g., Saline) weigh->dissolve ph_measure 4. Measure & Adjust pH (if necessary) dissolve->ph_measure filter 5. Sterile Filter (0.22 µm) ph_measure->filter aliquot 6. Aliquot into Sterile Vials filter->aliquot store 7. Store at 2-8°C Protected from Light aliquot->store

Caption: Workflow for preparing a sterile this compound dosing solution.

G start Start: Define Study Requirements route Route of Administration? start->route oral Oral Formulation: Use Suspending Vehicle (e.g., Ora-Plus) route->oral Oral parenteral Parenteral Formulation: Use Sterile Saline or WFI route->parenteral Parenteral stability Long-Term Stability (> 48h) Needed? oral->stability parenteral->stability add_chelator Consider Adding Chelating Agent (EDTA) stability->add_chelator Yes no_chelator Prepare Freshly Before Use stability->no_chelator No final Proceed to Dosing Solution Preparation add_chelator->final no_chelator->final

Caption: Decision tree for this compound formulation strategy.

References

Thiamine Sulfate as a Potential Substrate for Thiamine Pyrophosphokinase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (B1217682) (Vitamin B1) is an essential nutrient that, in its biologically active form, thiamine pyrophosphate (TPP), serves as a critical coenzyme for fundamental metabolic pathways. The conversion of thiamine to TPP is catalyzed by the enzyme thiamine pyrophosphokinase (TPK). This document provides detailed application notes and experimental protocols to investigate thiamine sulfate (B86663), a derivative of thiamine, as a potential substrate or inhibitor for TPK. While direct evidence of thiamine sulfate's interaction with TPK is not currently available in the literature, the methodologies outlined herein provide a comprehensive framework for its characterization. Understanding the substrate specificity of TPK is crucial for the development of novel thiamine analogs and potential therapeutic agents targeting thiamine metabolism.

Introduction

Thiamine pyrophosphokinase (TPK; EC 2.7.6.2) is a key enzyme in thiamine metabolism, responsible for the pyrophosphorylation of thiamine to form thiamine pyrophosphate (TPP).[1] TPP is an essential coenzyme for several enzymes involved in carbohydrate and amino acid metabolism, including pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[2] Given its central role, TPK is a potential target for the development of drugs aimed at modulating thiamine-dependent pathways. The substrate specificity of TPK has been studied for various thiamine analogs, such as pyrithiamine (B133093) and oxythiamine (B85929), which are known to act as substrates and/or inhibitors.[3][4]

This compound is a known thiamine derivative, identified as an impurity in thiamine preparations.[5][6][7] Its structural similarity to thiamine suggests that it may interact with the active site of TPK. This document outlines the necessary protocols to assess whether this compound can act as a substrate for TPK, leading to the formation of thiamine pyrophosphate sulfate, or if it acts as a competitive or non-competitive inhibitor of the enzyme.

Data Presentation

The following tables are presented as templates for summarizing quantitative data obtained from the experimental protocols described below.

Table 1: Michaelis-Menten Kinetic Parameters for Thiamine Pyrophosphokinase

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Thiamine[Insert experimentally determined value][Insert experimentally determined value][Insert experimentally determined value][Insert experimentally determined value]
This compound[Insert experimentally determined value][Insert experimentally determined value][Insert experimentally determined value][Insert experimentally determined value]
Pyrithiamine[Insert experimentally determined value][Insert experimentally determined value][Insert experimentally determined value][Insert experimentally determined value]

This table will be populated with data obtained from enzyme kinetic assays. Pyrithiamine can be used as a reference compound.

Table 2: Inhibition Constants (Ki) for Thiamine Pyrophosphokinase

CompoundInhibition TypeKi (µM)
This compound[Determine from Lineweaver-Burk or Dixon plots][Insert experimentally determined value]
OxythiamineCompetitive[Insert experimentally determined value]

This table is to be used if this compound is found to be an inhibitor of TPK. Oxythiamine can be used as a reference inhibitor.

Signaling and Experimental Workflow Diagrams

Thiamine_Metabolism Thiamine Thiamine TPK Thiamine Pyrophosphokinase (TPK) Thiamine->TPK Substrate Thiamine_Sulfate This compound Thiamine_Sulfate->TPK Potential Substrate / Inhibitor TPP Thiamine Pyrophosphate (TPP) Metabolic_Pathways Metabolic Pathways (e.g., Krebs Cycle, Pentose Phosphate Pathway) TPP->Metabolic_Pathways Coenzyme ATP ATP ATP->TPK AMP AMP TPK->TPP TPK->AMP

Caption: Thiamine pyrophosphorylation pathway.

TPK_Assay_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_detection Detection & Analysis Reagents Prepare Reagents: - TPK Enzyme - Thiamine/Thiamine Sulfate - ATP, MgCl2 - Assay Buffer Incubation Incubate Reaction Mixture at 37°C Reagents->Incubation Stop_Reaction Stop Reaction (e.g., with TCA) Incubation->Stop_Reaction Detection Quantify Product (TPP) or Substrate Depletion (e.g., HPLC, Coupled Assay) Stop_Reaction->Detection Data_Analysis Data Analysis: - Michaelis-Menten Plot - Lineweaver-Burk Plot Detection->Data_Analysis

Caption: Experimental workflow for TPK assay.

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Kinetics of Thiamine Pyrophosphokinase with this compound

Objective: To determine if this compound is a substrate for TPK and to calculate its kinetic parameters (Km and Vmax).

Materials:

  • Recombinant human thiamine pyrophosphokinase (TPK1)

  • Thiamine hydrochloride

  • This compound

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 8.5)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.5) containing 10 mM MgCl₂.

    • Prepare stock solutions of thiamine hydrochloride and this compound (e.g., 10 mM in deionized water).

    • Prepare a 100 mM ATP stock solution.

    • Prepare the coupling enzyme solution containing PK (10 units/mL), LDH (15 units/mL), 20 mM PEP, and 15 mM NADH in Tris-HCl buffer.

  • Enzyme Assay (Coupled Spectrophotometric Assay):

    • Set up a series of microcentrifuge tubes or a 96-well plate.

    • To each well/tube, add the following to a final volume of 200 µL:

      • 100 µL of Tris-HCl buffer with MgCl₂

      • 20 µL of the coupling enzyme solution

      • Variable concentrations of thiamine or this compound (e.g., 0, 5, 10, 20, 50, 100, 200 µM).

      • 10 µL of TPK enzyme solution (concentration to be optimized for linear reaction rate).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of ATP solution (final concentration, e.g., 5 mM).

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 10-15 minutes) using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of AMP formation, which is stoichiometric with TPP production.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Plot V₀ against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine Km and Vmax using non-linear regression software (e.g., GraphPad Prism).

    • Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to linearize the data and determine Km and Vmax.

Protocol 2: Assessment of this compound as an Inhibitor of Thiamine Pyrophosphokinase

Objective: To determine if this compound inhibits the TPK-catalyzed phosphorylation of thiamine and to determine the inhibition constant (Ki) and the mode of inhibition.

Materials:

  • Same as in Protocol 1, with the addition of a known inhibitor like oxythiamine for comparison.

Procedure:

  • Enzyme Inhibition Assay:

    • Follow the same setup as the coupled spectrophotometric assay in Protocol 1.

    • Use a fixed, non-saturating concentration of thiamine (e.g., near its Km value).

    • Add varying concentrations of this compound (e.g., 0, 10, 20, 50, 100, 200, 500 µM).

    • Initiate the reaction with ATP and measure the reaction rates as described previously.

  • Determining the Mode of Inhibition:

    • To distinguish between competitive, non-competitive, and uncompetitive inhibition, perform the assay with varying concentrations of both thiamine and this compound.

    • Generate Lineweaver-Burk plots for each concentration of the potential inhibitor.

      • Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

      • Uncompetitive inhibition: The lines will be parallel (both apparent Km and Vmax decrease).

  • Data Analysis:

    • Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

    • For competitive inhibition, calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).

    • Alternatively, determine Ki from Dixon plots (1/V₀ vs. [I]) or by non-linear regression analysis of the inhibition data.

Conclusion

The protocols and frameworks provided in this document offer a systematic approach to characterizing the interaction of this compound with thiamine pyrophosphokinase. The successful execution of these experiments will elucidate whether this compound acts as a substrate, an inhibitor, or has no effect on the enzyme. This information is valuable for researchers in the fields of enzymology, drug discovery, and nutritional science, contributing to a deeper understanding of thiamine metabolism and the potential for developing novel therapeutic interventions.

References

Application of Thiamine Sulfate in Microbiology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (B1217682) (Vitamin B1), in its biologically active form, thiamine pyrophosphate (TPP), is an essential cofactor for numerous enzymes crucial to central metabolism in most microorganisms. It plays a pivotal role in carbohydrate and amino acid metabolism, making it a vital component in microbial growth, physiology, and pathogenesis. While thiamine hydrochloride is the most commonly cited form in microbiological research, thiamine sulfate (B86663) serves as an alternative source of this essential vitamin. These application notes provide a comprehensive overview of the use of thiamine in microbiology research, with the understanding that thiamine sulfate can be used as a thiamine source, although specific comparative studies between the sulfate and hydrochloride salts in microbiological applications are not extensively documented in current literature.

Thiamine's primary role is as the precursor to TPP, a cofactor for enzymes such as pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. These enzymes are integral to glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle.[1][2][3] Consequently, the availability of thiamine can significantly influence microbial growth rates, metabolic outputs, and even virulence.[4] Some microorganisms are prototrophic for thiamine, meaning they can synthesize it de novo, while others are auxotrophic and require an external source for survival.[5] This dependency makes the thiamine biosynthesis and salvage pathways attractive targets for the development of novel antimicrobial agents.

Data Presentation

Table 1: Thiamine Concentration and Microbial Growth
MicroorganismThiamine ConcentrationObserved EffectReference
Escherichia coli (thiamine auxotrophs)1 nMLow growth[4]
Escherichia coli (thiamine auxotrophs)100 nM - 20 µMOptimal growth (OD600 of ~0.6)[4]
Saccharomyces cerevisiaeNot specifiedEssential for growth and fermentation rate
Pseudomonas syringae pv. tomato DC3000 (mutants)Exogenous thiamineRestoration of wild-type growth levels
Bacteroides thetaiotaomicron0, 10, 100, 10,000 nMTPP is the predominant intracellular form, with its concentration changing no more than 2.5-fold despite a 10,000-fold increase in exogenous thiamine.
Table 2: Antimicrobial Activity of Thiamine
MicroorganismMIC (Minimum Inhibitory Concentration) (µg/mL)Reference
Bacillus subtilisNot specified
Bacillus cereus125[6]
Staphylococcus aureus62.5 - 1000[6]
Staphylococcus epidermidisNot specified
Enterococcus faecalisNot specified
Micrococcus luteusNot specified
Listeria monocytogenes750[6]
Escherichia coli225 - 750[6]
Pseudomonas aeruginosa225 - 750[6]
Salmonella entericaNot specified
Klebsiella pneumoniaeNot specified

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for addition to microbial growth media.

Materials:

  • This compound powder

  • Nuclease-free water

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).

  • Weigh the this compound powder accurately in a sterile container.

  • Dissolve the powder in a known volume of nuclease-free water.

  • Once fully dissolved, sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 2-8°C, protected from light. Thiamine solutions are sensitive to heat, alkaline pH, and light.[7][8]

Protocol 2: Microbiological Assay of Thiamine using Lactobacillus fermentum

Objective: To determine the concentration of thiamine in a sample using a microbiological assay with the thiamine-requiring bacterium Lactobacillus fermentum.[2][9][10]

Materials:

  • Lactobacillus fermentum culture (a thiamine-requiring strain)

  • Thiamine-free basal medium

  • Thiamine standard solution (of known concentration)

  • Test sample

  • Sterile test tubes

  • Incubator (37°C)

  • Spectrophotometer or nephelometer

Procedure:

  • Preparation of Inoculum:

    • Subculture Lactobacillus fermentum in a suitable broth medium containing a known, limited amount of thiamine.

    • Incubate at 37°C for 18-24 hours.

    • Centrifuge the culture, wash the cells with sterile saline or phosphate buffer to remove any residual thiamine, and resuspend in sterile saline to a standardized turbidity.

  • Preparation of Standard Curve:

    • Prepare a series of sterile test tubes.

    • Add increasing volumes of the thiamine standard solution to the tubes to create a range of known thiamine concentrations (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.8, 1.0 ng/mL).

    • Add a constant volume of the thiamine-free basal medium to each tube.

    • Bring the final volume in each tube to a constant level with sterile water.

  • Preparation of Test Samples:

    • Prepare dilutions of the test sample.

    • Add different volumes of the diluted test sample to another set of sterile test tubes.

    • Add a constant volume of the thiamine-free basal medium to each tube.

    • Bring the final volume in each tube to the same constant level as the standard tubes with sterile water.

  • Inoculation and Incubation:

    • Inoculate each standard and test tube with a small, standardized volume of the prepared Lactobacillus fermentum inoculum.

    • Incubate all tubes at 37°C for 18-72 hours, or until sufficient growth is observed.

  • Measurement of Growth:

    • Measure the turbidity of the culture in each tube using a spectrophotometer (e.g., at 600 nm) or a nephelometer.

    • Alternatively, the amount of acid produced can be titrated with a standard alkali solution.

  • Data Analysis:

    • Plot a standard curve of turbidity (or acid production) versus thiamine concentration for the standard tubes.

    • Determine the thiamine concentration in the test samples by interpolating their turbidity readings on the standard curve.

Signaling Pathways and Experimental Workflows

Thiamine Biosynthesis and Salvage Pathway in Bacteria

Thiamine_Biosynthesis_Salvage_Pathway TPP TPP Pyruvate Pyruvate Glyceraldehyde_3P Glyceraldehyde_3P AIR AIR DXP DXP HMP-P HMP-P THZ-P THZ-P HMP-PP HMP-PP TMP TMP Thiamine_ext Thiamine_ext HMP_ext HMP_ext THZ_ext THZ_ext Thiamine Thiamine HMP HMP THZ THZ

Role of Thiamine Pyrophosphate (TPP) in Central Metabolism

TPP_in_Central_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose Glucose-6-P Glucose-6-P Glucose->Glucose-6-P Fructose-6-P Fructose-6-P Glucose-6-P->Fructose-6-P Ribulose-5-P Ribulose-5-P Glucose-6-P->Ribulose-5-P G6PD Fructose-1,6-BP Fructose-1,6-BP Fructose-6-P->Fructose-1,6-BP Glyceraldehyde-3-P Glyceraldehyde-3-P Fructose-1,6-BP->Glyceraldehyde-3-P Pyruvate Pyruvate Glyceraldehyde-3-P->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Pyruvate Dehydrogenase (TPP-dependent) Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P Nucleotide Synthesis Nucleotide Synthesis Ribose-5-P->Nucleotide Synthesis Xylulose-5-PRibose-5-P Xylulose-5-PRibose-5-P Sedoheptulose-7-PGlyceraldehyde-3-P Sedoheptulose-7-PGlyceraldehyde-3-P Xylulose-5-PRibose-5-P->Sedoheptulose-7-PGlyceraldehyde-3-P Transketolase (TPP-dependent) Erythrose-4-PFructose-6-P Erythrose-4-PFructose-6-P Sedoheptulose-7-PGlyceraldehyde-3-P->Erythrose-4-PFructose-6-P Transaldolase Xylulose-5-PErythrose-4-P Xylulose-5-PErythrose-4-P Fructose-6-PGlyceraldehyde-3-P Fructose-6-PGlyceraldehyde-3-P Xylulose-5-PErythrose-4-P->Fructose-6-PGlyceraldehyde-3-P Transketolase (TPP-dependent) Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA alpha-Ketoglutarate Dehydrogenase (TPP-dependent) Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate OxaloacetateAcetyl-CoA OxaloacetateAcetyl-CoA OxaloacetateAcetyl-CoA->Citrate TPP TPP Transketolase (TPP-dependent) Transketolase (TPP-dependent) TPP->Transketolase (TPP-dependent) Pyruvate Dehydrogenase (TPP-dependent) Pyruvate Dehydrogenase (TPP-dependent) TPP->Pyruvate Dehydrogenase (TPP-dependent) alpha-Ketoglutarate Dehydrogenase (TPP-dependent) alpha-Ketoglutarate Dehydrogenase (TPP-dependent) TPP->alpha-Ketoglutarate Dehydrogenase (TPP-dependent)

Experimental Workflow for a Microbiological Thiamine Assay

Thiamine_Assay_Workflow start Start prep_inoculum Prepare Inoculum (L. fermentum) start->prep_inoculum inoculate Inoculate Tubes prep_inoculum->inoculate prep_standards Prepare Thiamine Standard Curve prep_standards->inoculate prep_samples Prepare Test Samples prep_samples->inoculate incubate Incubate at 37°C inoculate->incubate measure Measure Growth (Turbidity/Titration) incubate->measure analyze Analyze Data (Standard Curve Interpolation) measure->analyze end End analyze->end

References

Application Notes and Protocols for Thiamine Sulfate in Carbohydrate Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiamine (B1217682), or vitamin B1, is an essential water-soluble vitamin critical for central metabolic pathways, particularly in carbohydrate metabolism.[1][2] Its biologically active form, thiamine pyrophosphate (TPP), acts as a crucial cofactor for several key enzymes that link glycolysis to the citric acid cycle and are involved in the pentose (B10789219) phosphate (B84403) pathway.[1][3] Thiamine deficiency can lead to impaired energy metabolism, resulting in a range of cellular and physiological dysfunctions, including neurological and cardiovascular disorders.[4][5]

Thiamine sulfate (B86663), a salt of thiamine, serves as a source of thiamine for in vitro and in vivo studies aimed at elucidating the role of this vitamin in cellular bioenergetics. These application notes provide detailed protocols for utilizing thiamine sulfate to study its impact on carbohydrate metabolism, including methods for inducing thiamine deficiency in cell culture and assessing the activity of key thiamine-dependent enzymes.

Data Presentation

Table 1: Properties of Common Thiamine Salts
PropertyThiamine Hydrochloride (HCl)Thiamine MononitrateThis compound
Molecular Formula C₁₂H₁₇ClN₄OS·HClC₁₂H₁₇N₅O₄S(C₁₂H₁₇N₄OS)₂SO₄
Solubility in Water High[6]Lower than HCl[7]Water-soluble
Stability in Solution More stable in acidic solutions (pH < 6)[6][8]Less stable in solution compared to HCl, especially at neutral or alkaline pH[6][8]Expected to be stable in acidic to neutral aqueous solutions
Common Applications Liquid formulations, cell culture media[9][10]Dry formulations, food fortification[7]Research applications as a source of thiamine[11][12]
Table 2: Key Thiamine-Dependent Enzymes in Carbohydrate Metabolism
EnzymePathwayFunctionImpact of Thiamine Deficiency
Pyruvate (B1213749) Dehydrogenase (PDH) Complex Glycolysis/Krebs Cycle LinkCatalyzes the conversion of pyruvate to acetyl-CoA.[1][13]Accumulation of pyruvate and lactate, leading to metabolic acidosis.[14][15]
α-Ketoglutarate Dehydrogenase (α-KGDH) Complex Krebs CycleCatalyzes the conversion of α-ketoglutarate to succinyl-CoA.[1][3]Impaired Krebs cycle function and reduced ATP production.[16]
Transketolase (TKT) Pentose Phosphate PathwayInterconversion of sugar phosphates, production of NADPH and precursors for nucleotide synthesis.[3][17]Reduced NADPH production, impairing antioxidant defense and nucleotide synthesis.[16]

Experimental Protocols

Protocol 1: Induction of Thiamine Deficiency in Cell Culture

This protocol describes a method to induce a state of thiamine deficiency in cultured cells using amprolium (B1666021), a competitive inhibitor of thiamine transport.[18] This allows for the subsequent study of the effects of this compound supplementation.

Materials:

  • Cell line of interest (e.g., neuronal cells, cardiomyocytes)

  • Complete cell culture medium

  • Thiamine-deficient cell culture medium (custom formulation or commercially available)

  • Amprolium solution (sterile-filtered)

  • This compound solution (sterile-filtered)

  • 96-well plates

  • MTT assay kit for cell viability

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere and grow for 24 hours in complete culture medium.

  • Induction of Deficiency:

    • Aspirate the complete medium and wash the cells once with sterile phosphate-buffered saline (PBS).

    • Replace the medium with a thiamine-deficient medium.

    • Add amprolium to the thiamine-deficient medium at varying concentrations (e.g., 0.5, 1, and 1.5 mM) to determine the optimal concentration for inducing deficiency without causing excessive cell death.[18]

    • Include a control group with a thiamine-deficient medium without amprolium.

  • Incubation: Incubate the cells for a duration determined by the cell line's sensitivity to thiamine deprivation (e.g., 5-7 days).[18] Monitor cell morphology daily.

  • This compound Rescue:

    • After the induction period, replace the amprolium-containing medium with a fresh thiamine-deficient medium.

    • To a subset of wells, add this compound at various concentrations to assess the rescue effect.

    • Include control wells with and without amprolium treatment that do not receive this compound.

  • Assessment of Cell Viability: After a further incubation period (e.g., 24-48 hours), assess cell viability using the MTT assay according to the manufacturer's instructions.

  • Sample Collection for Further Analysis: For other assays (e.g., enzyme activity, metabolite analysis), scale up the experiment in larger culture vessels (e.g., 6-well plates or flasks) and harvest cells at desired time points.

Protocol 2: Measurement of Erythrocyte Transketolase Activity (Functional Thiamine Status)

This protocol is a functional assay to determine thiamine status by measuring the activity of transketolase in erythrocyte lysates, both with and without the addition of exogenous thiamine pyrophosphate (TPP).[16][17][19] The ratio of stimulated to basal activity provides the Erythrocyte Transketolase Activity Coefficient (ETKAC), an indicator of thiamine deficiency.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Saline solution (0.9% NaCl)

  • Reagent for hemoglobin measurement

  • Reaction buffer (e.g., Tris-HCl)

  • Ribose-5-phosphate (substrate)

  • Thiamine pyrophosphate (TPP) solution

  • Auxiliary enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

  • NADH

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Hemolysate:

    • Centrifuge the whole blood sample to separate plasma and buffy coat.

    • Wash the erythrocyte pellet three times with cold saline solution.

    • Lyse the washed erythrocytes by adding cold deionized water.

    • Determine the hemoglobin concentration of the hemolysate.

  • Assay Setup:

    • Prepare two sets of reactions for each sample in a 96-well plate: one for basal activity and one for stimulated activity.

    • To all wells, add the reaction buffer, auxiliary enzymes, NADH, and ribose-5-phosphate.

    • To the wells for stimulated activity, add an excess of TPP solution.

    • Add the hemolysate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the decrease in absorbance at 340 nm over time as NADH is oxidized.[16][20]

  • Calculation of ETKAC:

    • Calculate the rate of NADH oxidation (ΔA340/min) for both basal and stimulated reactions.

    • ETKAC = (Activity with added TPP) / (Basal Activity)

    • An ETKAC value significantly greater than 1.0 indicates a deficiency in endogenous TPP, and thus a thiamine-deficient state.

Protocol 3: Measurement of Pyruvate Dehydrogenase (PDH) Activity

This protocol describes a colorimetric assay to measure the activity of the PDH complex in cell lysates or tissue homogenates.[14][21]

Materials:

  • Cell lysates or tissue homogenates

  • Assay Buffer

  • PDH Substrate (Pyruvate)

  • Cofactors (including TPP, NAD+)

  • Developer solution

  • WST (water-soluble tetrazolium salt) probe

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~440-450 nm

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in the provided assay buffer on ice.

    • Centrifuge the homogenate to remove insoluble material. The supernatant is used for the assay.

  • Reaction Setup:

    • Prepare a working reagent by mixing the assay buffer, developer, NAD+, WST probe, substrate, and cofactors according to the kit's instructions.

    • Add the sample (cell lysate or tissue homogenate) to the wells of a 96-well plate.

    • Include a blank (assay buffer only) and a positive control.

  • Initiate Reaction: Add the working reagent to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at the recommended wavelength (e.g., 440 nm) in a kinetic mode at room temperature or 37°C.[14] Record absorbance readings at multiple time points to determine the reaction rate.

  • Calculation of Activity:

    • Calculate the change in absorbance per minute (ΔOD/min).

    • Use the molar extinction coefficient of the reduced WST product to convert the rate of absorbance change to the rate of NADH production, which is proportional to PDH activity.

Protocol 4: HPLC Analysis of Thiamine and its Phosphate Esters

This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of thiamine and its phosphorylated forms (thiamine monophosphate - TMP, and thiamine pyrophosphate - TPP) in biological samples.[4][15][22]

Materials:

  • Tissue or cell samples

  • Trichloroacetic acid (TCA) or perchloric acid (PCA) for protein precipitation

  • Potassium ferricyanide (B76249) for derivatization

  • Sodium hydroxide

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., phosphate buffer and acetonitrile (B52724) mixture)

  • Standards for thiamine, TMP, and TPP

Procedure:

  • Sample Extraction:

    • Homogenize the tissue or cell pellet in ice-cold TCA or PCA to precipitate proteins.[4]

    • Centrifuge the homogenate at high speed in the cold.

    • Collect the supernatant containing the thiamine and its esters.

  • Derivatization:

    • To an aliquot of the supernatant, add potassium ferricyanide in an alkaline solution (e.g., NaOH) to convert the thiamine compounds into their fluorescent thiochrome (B1210408) derivatives.[4][22]

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute the thiochrome derivatives using an isocratic or gradient mobile phase.

    • Detect the fluorescent compounds using a fluorescence detector (e.g., excitation at ~365 nm and emission at ~450 nm).

  • Quantification:

    • Prepare a standard curve using known concentrations of thiamine, TMP, and TPP standards that have been subjected to the same derivatization procedure.

    • Quantify the amount of each thiamine compound in the sample by comparing its peak area to the standard curve.

Visualizations

Carbohydrate_Metabolism_and_Thiamine Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pentose_Phosphate_Pathway Pentose Phosphate Pathway Glycolysis->Pentose_Phosphate_Pathway AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Krebs_Cycle Krebs Cycle AcetylCoA->Krebs_Cycle Alpha_KG α-Ketoglutarate Krebs_Cycle->Alpha_KG SuccinylCoA Succinyl-CoA Alpha_KG->SuccinylCoA α-KGDH SuccinylCoA->Krebs_Cycle Ribose5P Ribose-5-P Pentose_Phosphate_Pathway->Ribose5P TKT NADPH NADPH Pentose_Phosphate_Pathway->NADPH TKT Thiamine_Sulfate This compound TPP Thiamine Pyrophosphate (TPP) (Active Cofactor) Thiamine_Sulfate->TPP PDH Pyruvate Dehydrogenase TPP->PDH aKGDH α-Ketoglutarate Dehydrogenase TPP->aKGDH TKT Transketolase TPP->TKT

Caption: Role of Thiamine in Carbohydrate Metabolism.

Experimental_Workflow Start Start: Cell Culture Induce_Deficiency Induce Thiamine Deficiency (Thiamine-free medium + Amprolium) Start->Induce_Deficiency Treat Treat with this compound Induce_Deficiency->Treat Control Control Groups (No treatment, Vehicle) Induce_Deficiency->Control Harvest Harvest Cells / Lysates Treat->Harvest Control->Harvest Analysis Downstream Analysis Harvest->Analysis Enzyme_Assay Enzyme Activity Assays (PDH, TKT) Analysis->Enzyme_Assay HPLC HPLC Analysis (Thiamine & Esters) Analysis->HPLC Metabolomics Metabolite Analysis (Pyruvate, Lactate) Analysis->Metabolomics Viability Cell Viability Assay Analysis->Viability

Caption: Workflow for Studying this compound Effects.

ETKAC_Assay_Logic cluster_0 Erythrocyte Lysate cluster_1 Assay Conditions Apo_TKT Apo-Transketolase (Inactive) Basal Basal Activity Measurement (No added TPP) Stimulated Stimulated Activity Measurement (+ Excess TPP) Apo_TKT->Stimulated Activated by added TPP Holo_TKT Holo-Transketolase (Active, TPP-bound) Holo_TKT->Basal Measures this Holo_TKT->Stimulated Measures this Result ETKAC = Stimulated / Basal (Index of Thiamine Status) Basal->Result Stimulated->Result

Caption: Logic of the ETKAC Functional Thiamine Assay.

References

Application Notes and Protocols: Thiamine and Its Derivatives as Tools in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (B1217682) (Vitamin B1) and its phosphorylated derivatives, particularly thiamine pyrophosphate (TPP), are fundamental molecules in cellular metabolism. TPP serves as an essential coenzyme for a variety of enzymes involved in carbohydrate and amino acid metabolism.[1][2] The study of these enzymes is critical for understanding numerous physiological and pathological processes, making thiamine and its analogs invaluable tools in enzyme kinetics research. These compounds can be utilized to elucidate enzyme mechanisms, screen for inhibitors, and develop novel therapeutic agents. This document provides detailed application notes and protocols for employing thiamine and its derivatives in enzyme kinetics studies.

Application Notes

Thiamine's primary role in enzyme kinetics is through its biologically active form, thiamine pyrophosphate (TPP), which acts as a coenzyme for several key enzymes.[3] Thiamine derivatives and analogs are also synthesized and used as inhibitors to study enzyme mechanisms and for drug development purposes.[4][5]

1. Thiamine Pyrophosphate (TPP) as a Coenzyme:

TPP is a cofactor for enzymes that catalyze the cleavage of carbon-carbon bonds adjacent to a carbonyl group.[3] Key TPP-dependent enzymes include:

  • Pyruvate Dehydrogenase Complex (PDH): A critical enzyme in cellular respiration, linking glycolysis to the citric acid cycle.[4]

  • α-Ketoglutarate Dehydrogenase Complex (OGDH): A key regulatory enzyme in the citric acid cycle.[4]

  • Transketolase (TK): An enzyme in the pentose (B10789219) phosphate (B84403) pathway, crucial for the synthesis of nucleotides and NADPH.[4][6]

  • Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Involved in the metabolism of branched-chain amino acids.[7]

In kinetic studies, varying the concentration of TPP can be used to determine the enzyme's affinity for its coenzyme (Km for TPP) and to understand the regulatory mechanisms involving coenzyme availability.

2. Thiamine Analogs as Enzyme Inhibitors:

A variety of thiamine analogs have been synthesized to act as competitive or non-competitive inhibitors of TPP-dependent enzymes. These are powerful tools for:

  • Elucidating Catalytic Mechanisms: By observing how these inhibitors bind to the active site and affect enzyme activity, researchers can infer details about the catalytic process.

  • Validating Drug Targets: Inhibition of a key metabolic enzyme can be explored as a therapeutic strategy, for example, in cancer or infectious diseases.[8]

  • High-Throughput Screening (HTS): Assays using these inhibitors can be developed to screen large libraries of compounds for novel enzyme inhibitors.[9]

Commonly used thiamine analogs include:

  • Oxythiamine (B85929): An analog where the amino group on the pyrimidine (B1678525) ring is replaced by a hydroxyl group. It can be pyrophosphorylated in vivo to oxythiamine diphosphate, which acts as a potent competitive inhibitor of TPP-dependent enzymes.[4]

  • Pyrithiamine: Another thiamine antagonist that can be phosphorylated and inhibit TPP-dependent enzymes.[4]

  • Triazole-based Thiamine Analogs: A newer class of inhibitors designed to be cell-permeable and not reliant on intracellular phosphorylation.[8]

3. Thiamine and its Derivatives in Acetylcholinesterase Inhibition:

Recent studies have also explored the role of thiamine and TPP as non-competitive inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission and a target in Alzheimer's disease therapy.[10][11] This opens up new avenues for investigating the neuroprotective effects of thiamine.

Quantitative Data Summary

The following tables summarize key kinetic parameters for various thiamine-dependent enzymes and their interactions with thiamine analogs.

Table 1: Michaelis-Menten Constants (Km) for Thiamine Pyrophosphate (TPP)

EnzymeOrganism/TissueKm for TPP (μM)Reference
Pyruvate Dehydrogenase Complex (PDH)European Bison Heart0.6[4]
Pyruvate Dehydrogenase Complex (PDH)Bovine Adrenals0.11[4]
Pyruvate Dehydrogenase Complex (PDH)Bovine Heart0.07[4]
2-Oxoglutarate Dehydrogenase Complex (OGDHC)Bovine Adrenals6.7 (with Mg2+)[4]
2-Oxoglutarate Dehydrogenase Complex (OGDHC)Bovine Adrenals33 (with Mn2+)[4]
Transketolase (TK)Yeast1.1[4]

Table 2: Inhibition Constants (Ki) for Thiamine Analogs

EnzymeInhibitorOrganism/TissueKi (μM)Type of InhibitionReference
Pyruvate Dehydrogenase Complex (PDH)Oxythiamine DiphosphateEuropean Bison Heart0.23Competitive[4]
Pyruvate Dehydrogenase Complex (PDH)Oxythiamine DiphosphateBovine Adrenals0.07Competitive[4]
Pyruvate Dehydrogenase Complex (PDH)Oxythiamine DiphosphateBovine Heart0.04Competitive[4]
2-Oxoglutarate Dehydrogenase Complex (OGDHC)Oxythiamine DiphosphateBovine Adrenals~30Competitive[4]
Transketolase (TK)Oxythiamine DiphosphateYeast0.03Competitive[4]
Transketolase (TK)Pyrithiamine DiphosphateYeast110Competitive[4]
Thiamine PyrophosphokinasePyrithiamine-2-3-[4]
Thiamine PyrophosphokinaseOxythiamine-4200-[4]

Experimental Protocols

Protocol 1: Determination of Km for TPP with Pyruvate Dehydrogenase (PDH)

This protocol describes a continuous spectrophotometric assay to determine the Michaelis-Menten constant (Km) of PDH for its coenzyme, TPP. The assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified Pyruvate Dehydrogenase Complex (PDH)

  • Thiamine Pyrophosphate (TPP) solutions of varying concentrations

  • Pyruvate (substrate)

  • Coenzyme A (CoA)

  • NAD+

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing MgCl2)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplate (optional, for higher throughput)

Procedure:

  • Prepare Reagent Mix: Prepare a reaction mixture containing pyruvate, CoA, and NAD+ in the assay buffer at saturating concentrations.

  • Prepare TPP Dilutions: Prepare a series of TPP dilutions in the assay buffer. The concentration range should typically span from 0.1x to 10x the expected Km.

  • Set up the Reaction: In a cuvette or microplate well, add the assay buffer, the reagent mix, and a specific concentration of TPP.

  • Initiate the Reaction: Add a small, fixed amount of purified PDH enzyme to the mixture to start the reaction.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time. Record the initial reaction velocity (rate of change in absorbance).

  • Repeat for all TPP Concentrations: Repeat steps 3-5 for each TPP concentration. Include a control with no TPP.

  • Data Analysis:

    • Convert the rate of absorbance change to reaction velocity (e.g., in μmol/min/mg) using the Beer-Lambert law for NADH (ε = 6220 M⁻¹cm⁻¹).

    • Plot the initial reaction velocity (V) against the TPP concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for TPP. Alternatively, use a Lineweaver-Burk plot (1/V vs. 1/[S]).

Protocol 2: Characterization of an Inhibitor for a TPP-Dependent Enzyme

This protocol outlines the steps to determine the potency (e.g., IC50 or Ki) and mechanism of action of a potential inhibitor of a TPP-dependent enzyme.

Materials:

  • Purified TPP-dependent enzyme (e.g., Transketolase)

  • Thiamine Pyrophosphate (TPP) at a concentration near its Km

  • Substrates for the enzyme (e.g., ribose-5-phosphate (B1218738) and xylulose-5-phosphate for transketolase)

  • Coupling enzymes and reagents for a continuous spectrophotometric assay (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH for the transketolase assay)

  • Test inhibitor at various concentrations

  • Assay Buffer

  • Spectrophotometer

Procedure:

  • IC50 Determination:

    • Set up a series of reactions containing the enzyme, TPP, substrates, and coupling system.

    • Add the inhibitor at a range of concentrations to different reactions. Include a control with no inhibitor (e.g., DMSO vehicle).

    • Initiate the reaction by adding one of the substrates or the enzyme.

    • Measure the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

  • Mechanism of Inhibition (e.g., Competitive vs. Non-competitive):

    • Perform a series of kinetic experiments as described in Protocol 1, but in the presence of a fixed concentration of the inhibitor.

    • Vary the concentration of the substrate (or TPP if investigating competition with the coenzyme).

    • Generate Michaelis-Menten and Lineweaver-Burk plots for the uninhibited and inhibited reactions.

    • Analyze the changes in Km and Vmax to determine the mode of inhibition:

      • Competitive: Km increases, Vmax remains unchanged.

      • Non-competitive: Km remains unchanged, Vmax decreases.

      • Mixed: Both Km and Vmax change.

Visualizations

TPP_Dependent_Pathways cluster_glycolysis Glycolysis cluster_pdh PDH Complex cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA alphaKG α-Ketoglutarate AcetylCoA->alphaKG OGDH α-Ketoglutarate Dehydrogenase (OGDH) alphaKG->OGDH TCA_Products CO2 + ATP + NADH OGDH->TCA_Products G6P Glucose-6-P TK Transketolase (TK) G6P->TK R5P Ribose-5-P Nucleotides Nucleotide Synthesis R5P->Nucleotides TK->R5P TPP Thiamine Pyrophosphate (TPP) TPP->PDH TPP->OGDH TPP->TK

Caption: Key metabolic pathways involving TPP-dependent enzymes.

Experimental_Workflow_Km cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reagent Mix (Substrates, NAD+, Buffer) Setup_Reaction Combine Reagents and TPP Prep_Reagents->Setup_Reaction Prep_TPP Prepare TPP Serial Dilutions Prep_TPP->Setup_Reaction Initiate Add Enzyme (PDH) Setup_Reaction->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Calc_Velocity Calculate Initial Velocity (V) Monitor->Calc_Velocity Plot_Data Plot V vs. [TPP] Calc_Velocity->Plot_Data Fit_Curve Fit to Michaelis-Menten Equation Plot_Data->Fit_Curve Determine_Km Determine Km and Vmax Fit_Curve->Determine_Km Inhibition_Mechanism cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI_comp Enzyme-Inhibitor Complex (EI) E->EI_comp + I S Substrate (S) ES->E + P P Product (P) I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I) EI_comp->E ESI_noncomp Enzyme-Substrate- Inhibitor Complex (ESI) ES2 Enzyme-Substrate Complex (ES) ESI_noncomp->ES2 E2 Enzyme (E) E2->ES2 + S EI_noncomp Enzyme-Inhibitor Complex (EI) E2->EI_noncomp + I S2 Substrate (S) ES2->ESI_noncomp + I ES2->E2 + P P2 Product (P) EI_noncomp->E2

References

Application Note: Extraction and Quantification of Thiamine (Vitamin B1) from Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Thiamine (B1217682) (Vitamin B1) is a water-soluble vitamin essential for numerous cellular processes, including energy metabolism and nervous system function.[1][2][3] As humans cannot synthesize thiamine, it must be obtained through diet.[1][2] In food, thiamine exists in free form and as various phosphorylated esters: thiamine monophosphate (TMP), thiamine diphosphate (B83284) (TPP), and thiamine triphosphate (TTP).[4] Accurate quantification of total thiamine content is crucial for nutritional labeling, quality control, and research in food science and drug development.[1][2][5]

This application note provides a detailed protocol for the extraction of total thiamine from diverse food matrices. The procedure involves acid hydrolysis to release bound thiamine, followed by enzymatic dephosphorylation to convert all thiamine esters to free thiamine. The liberated thiamine is then derivatized to form a fluorescent compound, thiochrome (B1210408), which is subsequently quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Experimental Workflow

The overall workflow for thiamine extraction and analysis is depicted below. The process begins with sample preparation and proceeds through hydrolysis, purification, and final quantification.

Thiamine_Extraction_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_purification Purification & Derivatization cluster_analysis Analysis Sample Food Sample (5g) Homogenize Homogenize/Blend (with 0.1 N HCl) Sample->Homogenize Acid_Hydrolysis Acid Hydrolysis (Heat at 100-120°C) Homogenize->Acid_Hydrolysis pH_Adjust1 Adjust pH to 4.0-4.5 (Sodium Acetate) Acid_Hydrolysis->pH_Adjust1 Enzymatic_Hydrolysis Enzymatic Hydrolysis (Taka-diastase/Claradiastase) pH_Adjust1->Enzymatic_Hydrolysis Protein_Precip Protein Precipitation (Trichloroacetic Acid) Enzymatic_Hydrolysis->Protein_Precip pH_Adjust2 Adjust pH to 2.6-2.8 Protein_Precip->pH_Adjust2 Filter Filter (0.45 µm) pH_Adjust2->Filter Derivatization Derivatization (Alkaline K3Fe(CN)6) Filter->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Detection Fluorescence Detection (Ex: ~370 nm, Em: ~435 nm) HPLC->Detection Quantification Quantification Detection->Quantification

Figure 1: General workflow for the extraction and analysis of thiamine from food matrices.

Detailed Experimental Protocol

This protocol is a synthesized method based on established procedures for determining total thiamine content in food samples.[1][2][6]

1. Reagents and Materials

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium Acetate solution, 2.5 M

  • Taka-diastase or Claradiastase enzyme powder[1][2][7]

  • Trichloroacetic acid (TCA) solution, 50% (w/v)[1][2][6]

  • Potassium ferricyanide (B76249) (K₃Fe(CN)₆) solution, 2% alkaline[8]

  • Thiamine hydrochloride standard

  • HPLC grade methanol (B129727) and water

  • 0.45 µm syringe filters

2. Standard Solution Preparation

Prepare stock and working standard solutions of thiamine hydrochloride in water acidified to pH 2.6-2.8 with 0.1 N HCl.[1][2] These solutions should be prepared fresh daily. A typical calibration range is 0.1–25 µg/mL.[2]

3. Sample Preparation and Extraction

This procedure is suitable for solid food samples like cereals, meats, and vegetables.[1][6][7]

  • Step 1: Homogenization and Acid Hydrolysis

    • Weigh 5 g of the homogenized food sample into a flask.[1][2]

    • Add 60 mL of 0.1 N HCl and blend at high speed for 2-3 minutes.[1][2]

    • Heat the mixture in a water bath at 100°C for 1 hour or autoclave at 120°C to release bound thiamine.[1][2][8]

    • Cool the mixture to room temperature.

  • Step 2: Enzymatic Hydrolysis (Dephosphorylation)

    • Adjust the pH of the cooled mixture to 4.0-4.5 using 2.5 M Sodium Acetate solution.[1][2]

    • Add approximately 200 mg of Taka-diastase or a suitable amount of another phosphatase enzyme (e.g., 6% claradiastase).[1][2][7]

    • Shake the mixture well and incubate for at least 3 hours at 50°C or for 18 hours at 45°C to convert thiamine phosphates to free thiamine.[1][2][7]

  • Step 3: Protein Precipitation and Clarification

    • After incubation, add 2 mL of 50% TCA solution to precipitate proteins.[1][2][6]

    • Heat the mixture at 100°C for 15 minutes.[1][2]

    • Cool the solution, adjust the pH to 2.6-2.8 with Sodium Acetate, and bring the final volume to 100 mL with deionized water.[1][2]

    • Filter the extract through a 0.45 µm filter prior to HPLC analysis.[1][2]

4. Derivatization and HPLC Analysis

For fluorescence detection, thiamine must be oxidized to thiochrome. This can be done pre-column or post-column.[2][8]

  • Pre-column Derivatization: Mix the filtered extract with a 2% alkaline potassium ferricyanide solution. The resulting thiochrome derivative is then extracted with a solvent like isobutanol or butanol before injection into the HPLC system.[8][9]

  • Post-column Derivatization: The column effluent is mixed with the oxidizing agent in a reaction coil before it enters the fluorescence detector. This is a common automated approach.[1][2]

  • HPLC Conditions:

    • Column: Reversed-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm).[6][7][8]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 5 mM phosphate (B84403) buffer, pH 7.0) and an organic solvent like methanol or acetonitrile.[7][8]

    • Detection: Fluorescence detector set to an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 435 nm.[4][8]

Method Performance Data

The performance of thiamine extraction and analysis methods varies by food matrix and specific laboratory conditions. The following tables summarize typical performance characteristics reported in the literature.

Table 1: Method Performance Characteristics for Thiamine Analysis

Parameter Food Matrix Value Reference
Recovery Cooked Sausages >90% [7]
Fresh Egg, Apple, Potato 90.1% - 109% [8]
Soy Sauce 91.57% - 92.53% [9]
Commercially Processed Foods 99.3 ± 3.13% (Semiautomated) [10]
Limit of Detection (LOD) Cooked Sausages 0.015 mg/100 g [7]
Selected Foods 0.2 - 0.3 mg/kg [8]
Vegetable Soup 2.4 - 9.0 ng/mL [11]
Mushrooms 0.043 µg/mL [6]
Limit of Quantification (LOQ) Selected Foods 0.6 - 0.9 mg/kg [8]
Vegetable Soup 8 - 30 ng/mL [11]
Precision (RSD) Cooked Sausages 1.5% (within a day), 5.2% (between days) [7]

| | Selected Foods | 1.9% - 8.5% |[8] |

Table 2: Summary of Extraction and Hydrolysis Conditions

Food Matrix Acid Hydrolysis Enzyme Incubation Conditions Reference
General Food Samples 0.1 N HCl, 100°C, 1 hr Taka-diastase 45°C, 18 hrs [1][2]
Mushrooms 0.1 M HCl, 96°C, 30 min Taka-diastase 50°C, 3 hrs [6]
Cooked Sausages Not Specified Clara-diastase (6%) 50°C, 3 hrs [7]
Pet Foods/Animal Feeds 0.1 M HCl Clara-diastase Not Specified [8]

| Fortified Rice | Acetic Acid (1%) | None (analyzed free form) | N/A |[12] |

Conclusion

The protocol described provides a robust and reliable method for the extraction and quantification of total thiamine from a wide range of food matrices. The combination of acid and enzymatic hydrolysis ensures the complete conversion of all thiamine forms to free thiamine for accurate analysis.[4][6] The use of HPLC with fluorescence detection offers high sensitivity and selectivity, making it the method of choice for thiamine determination in food and supplement analysis.[1][2][4] Adherence to the detailed steps in this protocol will enable researchers and quality control professionals to obtain accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Thiamine and its Phosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of thiamine (B1217682) (Vitamin B1) and its phosphate (B84403) esters, primarily thiamine monophosphate (TMP) and thiamine pyrophosphate (TPP).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of thiamine and its phosphate esters.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload.- Use a base-deactivated column or an end-capped column. - Add an ion-pairing reagent like sodium 1-hexanesulfonate to the mobile phase to improve peak shape.[1] - Adjust the mobile phase pH. A pH of around 3.0 has been shown to be effective.[1] - Reduce the injection volume or the concentration of the sample.
Poor Resolution Between Thiamine and its Phosphate Esters - Inadequate mobile phase composition. - Incorrect column chemistry. - Isocratic elution is not providing enough separation power.- Optimize the mobile phase. A gradient elution with varying concentrations of an organic modifier (e.g., methanol (B129727) or acetonitrile) and a buffer is often necessary to separate the highly polar phosphate esters from the less polar thiamine.[2][3] - Consider a mixed-mode column (e.g., reversed-phase/anion-exchange) which can provide enhanced retention and selectivity for phosphorylated compounds.[4] - Employ an ion-pairing reagent to improve the retention and separation of the anionic phosphate esters on a reversed-phase column.[5][6]
Low or No Signal/Response - Thiamine and its esters are degrading. - Inefficient derivatization (for fluorescence detection). - Incorrect detection wavelength (for UV detection).- Prepare standards and samples fresh daily as thiamine and its phosphate esters can be unstable in solution.[7] - For fluorescence detection, ensure the pH for the post-column derivatization with potassium ferricyanide (B76249) is alkaline to form the highly fluorescent thiochrome (B1210408).[2][3][8] - Optimize the reaction conditions for derivatization (reagent concentration, reaction time). - For UV detection, ensure the wavelength is set to the lambda max of thiamine, which is around 245 nm to 254 nm.[1][9]
Baseline Noise or Drift - Contaminated mobile phase or column. - Pump or detector issues. - Incomplete mobile phase mixing.- Filter all mobile phase components through a 0.22 µm or 0.45 µm filter.[2] - Flush the column with a strong solvent to remove contaminants. - Ensure the mobile phase components are thoroughly mixed and degassed. - Check the pump for leaks and the detector lamp for stability.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure the HPLC pump is delivering a consistent flow rate and the mobile phase is accurately prepared. - Use a column oven to maintain a constant temperature, for example at 30°C.[1] - Use a guard column to protect the analytical column from contaminants.[1] - Check for column voiding or degradation and replace if necessary.

Frequently Asked Questions (FAQs)

1. What is the best type of HPLC column for separating thiamine and its phosphate esters?

Reversed-phase C18 columns are commonly used for the analysis of thiamine and its derivatives.[1][2] However, for enhanced retention and separation of the highly polar and anionic phosphate esters (TMP and TPP), a mixed-mode column with both reversed-phase and anion-exchange characteristics can be highly effective.[4] The choice of column will also depend on the specific method, particularly whether an ion-pairing reagent is used.

2. Why is derivatization often required for the analysis of thiamine?

While thiamine can be detected by UV absorbance, its sensitivity is often insufficient for biological samples where concentrations are low.[8] Derivatization, typically with potassium ferricyanide in an alkaline solution, converts thiamine and its esters into their highly fluorescent thiochrome derivatives.[2][3][10] This significantly increases the sensitivity and specificity of the detection method.[8] This can be done either pre-column or post-column.[3][11]

3. What is the purpose of an ion-pairing reagent in the mobile phase?

An ion-pairing reagent, such as tetrabutylammonium (B224687) hydroxide (B78521) or sodium 1-hexanesulfonate, is a large organic ion with a charge opposite to that of the analyte.[1][5][6] It is added to the mobile phase in reversed-phase chromatography to form a neutral ion-pair with the charged analytes (in this case, the negatively charged phosphate esters). This increases their hydrophobicity, leading to better retention and resolution on the C18 column.

4. How should I prepare my samples for analysis?

Sample preparation depends on the matrix.

  • For food and dietary supplements: An acid hydrolysis step (e.g., with 0.1 N HCl) is often used to extract thiamine, followed by enzymatic treatment (e.g., with Taka-diastase) to dephosphorylate the esters to measure total thiamine. Protein precipitation with trichloroacetic acid (TCA) may also be necessary.

  • For whole blood: Protein precipitation using TCA is a common first step.[3][10] The supernatant is then neutralized and can be directly injected or derivatized.[12]

5. How can I improve the stability of my thiamine standards and samples?

Thiamine and its phosphate esters are sensitive to degradation, especially at neutral or alkaline pH and in the presence of heat and certain metal ions.[7][13] It is recommended to:

  • Prepare standard solutions fresh daily.

  • Store stock solutions and samples at low temperatures (e.g., -20°C) and protected from light.[14]

  • Acidify the sample diluent (e.g., to pH 2.6-2.8 with HCl) to improve stability.

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the quantification of thiamine in simpler matrices where high sensitivity is not required.

  • Column: Waters Xterra® MS C18 (4.6mm × 150mm, 5 μm) with a XBridge® BEH C18 Guard column (2.1mm × 5 mm, 5 μm).[1]

  • Mobile Phase: Isocratic elution with a buffer and methanol (80:20, v/v). The buffer consists of 8.0 mM sodium-1-hexanesulfonate and 7.5 mL/L glacial acetic acid in water, with the pH adjusted to 3.0 with diethylamine.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 100 μL.[1]

  • Detection: UV at 245 nm.[1]

Method 2: Reversed-Phase HPLC with Fluorescence Detection (Post-Column Derivatization)

This method offers high sensitivity and is suitable for complex matrices like food and biological samples.

  • Column: ThermoHypersil, Aquasil C18.[11]

  • Mobile Phase: Gradient elution may be required for optimal separation of thiamine and its phosphate esters. A typical mobile phase could consist of a phosphate buffer and an organic modifier like methanol or acetonitrile.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Post-Column Derivatization:

    • Reagent: Potassium ferricyanide in an alkaline solution (e.g., NaOH).

    • Reaction: The column effluent is mixed with the derivatizing reagent in a reaction coil.

  • Detection: Fluorescence detector with excitation at ~360-375 nm and emission at ~435-450 nm.[8]

Method 3: Reversed-Phase HPLC with Fluorescence Detection (Pre-Column Derivatization)

This method is commonly used for the analysis of thiamine and its esters in whole blood.[2][3]

  • Column: Agilent Zorbax Eclipse plus C18 Rapid Resolution HT (3.0 x 50 mm, 1.8 µm) with a Phenomenex Security C18 guard cartridge (4 x 2.0 mm).[2]

  • Mobile Phase: Gradient elution.

    • Mobile Phase A: 25 mmol/L dibasic sodium phosphate (pH 7.0):methanol (90:10, v/v).[2]

    • Mobile Phase B: 25 mmol/L dibasic sodium phosphate (pH 7.0):methanol (30:70, v/v).[2]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.[2]

  • Derivatization: Thiamine and its phosphate esters are oxidized to thiochromes using potassium ferricyanide in an alkaline solution before injection.[2][3]

  • Detection: Fluorescence detector.

Quantitative Data Summary

ParameterMethod 1 (UV)[1]Method 2 (Fluorescence - Post-Column)[11]Method 3 (Fluorescence - Pre-Column)[2][3]
Analytes Thiamine, RiboflavinThiamine, TMP, TPPThiamine, TMP, TPP
Linearity (R²) R > 1.0R² = 0.999r = 0.97 (correlation with another method)
Limit of Detection (LOD) 0.043 µg/mL (Thiamine)--
Limit of Quantification (LOQ) --3 nmol/L
Retention Times Not specifiedNot specified< 5.5 min for all compounds
Precision (%RSD) < 1.0%-Within-run CV < 3.5%, Total CV < 9.4%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Blood, Food) Extraction Extraction / Hydrolysis Sample->Extraction Cleanup Protein Precipitation / SPE Extraction->Cleanup Derivatization_pre Pre-column Derivatization (optional) Cleanup->Derivatization_pre Injection Injection Derivatization_pre->Injection Separation Chromatographic Separation Injection->Separation Derivatization_post Post-column Derivatization (optional) Separation->Derivatization_post Detection Detection (UV or Fluorescence) Derivatization_post->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Report Generation Quantification->Report Troubleshooting_HPLC start Start Troubleshooting issue Identify Primary Issue start->issue peak_shape Poor Peak Shape? issue->peak_shape Peak Issues resolution Poor Resolution? issue->resolution Separation Issues signal Low/No Signal? issue->signal Detection Issues retention Inconsistent Retention? issue->retention Reproducibility Issues peak_shape->resolution No solution_peak Adjust pH Use Ion-Pair Reagent Check for Overload peak_shape->solution_peak Yes resolution->signal No solution_res Optimize Gradient Change Column Use Ion-Pair Reagent resolution->solution_res Yes signal->retention No solution_signal Check Derivatization Prepare Fresh Standards Verify Wavelength signal->solution_signal Yes solution_retention Check Flow Rate Use Column Oven Check for Leaks retention->solution_retention Yes end Problem Resolved retention->end No, consult instrument manual solution_peak->end solution_res->end solution_signal->end solution_retention->end

References

Technical Support Center: Thiamine Sulfate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiamine (B1217682) sulfate (B86663) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My thiamine sulfate solution is showing signs of degradation. What are the common causes?

A1: The instability of this compound in aqueous solutions is a known issue and can be attributed to several factors. The most common causes of degradation include:

  • High pH: Thiamine is significantly less stable in neutral to alkaline conditions (pH > 6).[1][2][3][4] The degradation pathway of thiamine is pH-dependent.[2][3]

  • Elevated Temperature: Increased temperatures accelerate the rate of thiamine degradation.[5][6][7][8]

  • Exposure to Light: Thiamine is light-sensitive and can degrade upon exposure to UV radiation.[6][7][9]

  • Presence of Metal Ions: Certain metal ions, such as copper (Cu+, Cu2+) and iron (Fe2+, Fe3+), can catalyze the degradation of thiamine.[5][8][10]

  • Presence of Sulfites: Sulfites, which are sometimes used as antioxidants in formulations, can cleave the thiamine molecule, leading to its rapid degradation.[11][12]

  • Buffer Composition: The type and concentration of buffer salts used in the solution can influence thiamine stability, independent of the pH.[1][3]

Q2: What is the expected shelf-life of a this compound solution?

A2: The shelf-life of a this compound solution is highly dependent on the storage conditions and the formulation. For instance, in a 0.1 M phosphate (B84403) buffer at 25°C, the time for a 10% loss of thiamine decreases from 79 weeks at pH 4 to just 3 weeks at pH 7.[1] In another study, thiamine suspensions of 100 mg/mL stored at either 4°C or 25°C in a 1:1 mixture of Ora-Sweet and Ora-Plus maintained at least 90% of their initial concentration for up to 91 days.[13]

Q3: How can I monitor the stability of my this compound solution?

A3: The most common and reliable method for monitoring thiamine stability is High-Performance Liquid Chromatography (HPLC).[4][5][8][13][14] HPLC allows for the separation and quantification of thiamine and its degradation products, providing an accurate assessment of the remaining active compound.

Troubleshooting Guides

Problem: Rapid loss of thiamine concentration in my aqueous solution.

Potential Cause Troubleshooting Steps
Incorrect pH 1. Measure the pH of your solution. 2. Adjust the pH to a more acidic range (ideally below 6.0) using appropriate acids.[2][3][4] Thiamine is known to be more stable in acidic conditions.[1][2][3]
High Storage Temperature 1. Store the solution at refrigerated temperatures (2-8°C).[13] 2. Avoid exposing the solution to high temperatures during preparation and handling.
Light Exposure 1. Store the solution in amber or light-protecting containers. 2. Minimize exposure to ambient and UV light during experiments.
Contamination with Metal Ions 1. Use high-purity water and reagents to prepare your solutions. 2. If metal ion contamination is suspected, consider using a chelating agent.
Presence of Sulfites 1. Review the composition of all components in your formulation to ensure they do not contain sulfites.[11] 2. If possible, use sulfite-free alternatives.
Incompatible Buffer 1. At pH 4 and 5, phosphate buffers have shown to provide greater stability than citrate (B86180) buffers.[1] 2. At pH 6 and 7, citrate buffers are more suitable than phosphate buffers.[1] 3. Consider the buffer type and concentration as a potential source of instability.

Data Summary

Table 1: Effect of pH and Buffer Type on Thiamine Stability at 25°C

BufferBuffer ConcentrationpHTime for 10% Loss of Thiamine (Weeks)
Phosphate0.1 M479
Phosphate0.1 M73
Citrate0.1 M6More stable than phosphate
Citrate0.1 M4Less stable than phosphate

Data sourced from a study on thiamine degradation in solutions under ambient storage conditions.[1]

Table 2: Effect of Metal Ions on Thiamine Degradation at Different Temperatures over 7 Days

TemperatureMetal Chloride (50 mg/L)Thiamine Loss (%)
25°CCuCl64.00%
25°CFeCl₃21.66% (Lowest Loss)
40°CFeCl₂40.24%
40°CFeCl₃8.52% (Lowest Loss)
55°CCuCl38.06%
55°CFeCl₃4.02% (Lowest Loss)

Data adapted from a study on the effect of metal ions and temperature on thiamine stability.[8]

Experimental Protocols

Protocol 1: HPLC Method for Thiamine Quantification

This protocol provides a general framework for the analysis of thiamine content in aqueous solutions.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[5][8]
  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[5][8]

2. Reagents:

  • Mobile Phase A: 0.1M ammonium (B1175870) acetate, pH adjusted to 5.8 with 0.1% acetic acid.[5][8]
  • Mobile Phase B: Acetonitrile (HPLC grade).[5][8]
  • Thiamine standard of known concentration.
  • HPLC-grade water.

3. Chromatographic Conditions:

  • Elution: Gradient elution program.
  • Flow Rate: 1 mL/min.[5][8]
  • Column Temperature: 30°C.[5][8]
  • Detection Wavelength: 254 nm.[5][8]
  • Injection Volume: 10 µL.[13]

4. Sample Preparation:

  • Dilute the thiamine solution samples to a suitable concentration within the linear range of the standard curve using HPLC-grade water.[13]
  • Filter the samples through a 0.45 µm microfilter before injection.[13]

5. Analysis:

  • Inject the prepared standards and samples onto the HPLC system.
  • Integrate the peak area corresponding to thiamine.
  • Construct a standard curve by plotting the peak area versus the concentration of the thiamine standards.
  • Determine the concentration of thiamine in the samples by interpolating their peak areas from the standard curve.

Visualizations

Thiamine_Degradation_Pathway Thiamine Thiamine Thiochrome Thiochrome (Fluorescent) Thiamine->Thiochrome Oxidation Thiol_Form Thiol Form Thiamine->Thiol_Form Alkaline pH Degradation_Products Various Degradation Products Thiamine->Degradation_Products Heat, Light, Sulfites, Metal Ions Thiol_Form->Degradation_Products Further Degradation Troubleshooting_Workflow Start Thiamine Solution Instability Observed Check_pH Check pH Start->Check_pH pH_High pH > 6? Check_pH->pH_High Adjust_pH Adjust pH to < 6 pH_High->Adjust_pH Yes Check_Temp Check Storage Temperature pH_High->Check_Temp No Adjust_pH->Check_Temp Temp_High Temp > 8°C? Check_Temp->Temp_High Refrigerate Store at 2-8°C Temp_High->Refrigerate Yes Check_Light Check Light Exposure Temp_High->Check_Light No Refrigerate->Check_Light Light_Exposed Exposed to Light? Check_Light->Light_Exposed Protect_Light Use Amber Vials Light_Exposed->Protect_Light Yes Check_Components Review Formulation Components Light_Exposed->Check_Components No Protect_Light->Check_Components Sulfites_Metals Sulfites or Metal Ions Present? Check_Components->Sulfites_Metals Reformulate Reformulate with Alternative Components Sulfites_Metals->Reformulate Yes Stable Solution Stable Sulfites_Metals->Stable No Reformulate->Stable

References

Technical Support Center: Improving the Yield of Thiamine Sulfate Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of thiamine (B1217682) sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of their synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for thiamine sulfate synthesis?

A1: A prevalent and effective starting material for the synthesis of this compound is thiothiamine (B128582). The synthesis involves the oxidation of thiothiamine using an oxidizing agent, typically hydrogen peroxide.

Q2: How can I monitor the progress of the reaction?

A2: A key visual cue during the oxidation of thiothiamine is the change in the solution's appearance. The reaction mixture is initially turbid due to the presence of thiothiamine. As the oxidation to this compound proceeds, the solution will become clear. The completion of the reaction is indicated when the solution changes from a turbid state to almost transparent.[1]

Q3: What are the typical reaction temperatures for this synthesis?

A3: The reaction is generally carried out at a controlled temperature, typically in the range of 10-30°C. For instance, a specific protocol maintains the temperature at 13°C during the addition of hydrogen peroxide and then warms the solution to 20-24°C for a holding period to ensure complete reaction.[1]

Q4: Are there any known side products that can affect the yield?

A4: Yes, side reactions can lead to the formation of impurities such as thiamine disulfide and thiochrome (B1210408), which can reduce the overall yield of this compound.[2] The formation of these byproducts is often influenced by the reaction conditions, including the choice of oxidizing agent and the pH of the reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Incomplete reaction. - Degradation of the product. - Incorrect stoichiometry of reactants.- Monitor Reaction Completion: Ensure the reaction mixture turns from turbid to clear, indicating the consumption of thiothiamine.[1] - Control Temperature: Maintain the reaction temperature within the optimal range (e.g., 10-30°C) to prevent degradation of the product.[1] - Verify Reactant Ratios: Carefully check the mass ratio of thiothiamine, hydrogen peroxide, and water. A reported optimal ratio is approximately 35-36 : 38-39 : 22-23.[1]
Product Fails to Crystallize or Oils Out - Presence of impurities. - Incorrect solvent or pH for crystallization. - Supersaturation not achieved.- Purification: Use activated carbon to decolorize and remove impurities from the reaction solution before attempting crystallization.[1] - pH Adjustment: While specific to thiamine mononitrate crystallization from a sulfate solution, adjusting the pH to around 7.2-7.5 with ammonia (B1221849) can induce crystallization. A similar principle may be applicable for this compound with appropriate pH modifiers.[3] - Cooling Protocol: Cool the filtered solution to a low temperature (e.g., 0°C) and hold for an extended period (e.g., 12 hours) to promote crystal formation.[1]
Discolored Product (e.g., Yellowish) - Presence of thiochrome or other colored impurities.- Decolorization: Treat the reaction mixture with activated carbon for a sufficient time (e.g., 1 hour) to adsorb colored impurities before filtration and crystallization.[1]
Incomplete Consumption of Starting Material (Thiothiamine) - Insufficient oxidizing agent. - Low reaction temperature.- Incremental Addition of Oxidant: Add hydrogen peroxide in portions, ensuring the solution becomes clear after each addition before proceeding with the next. This ensures a slight excess of the oxidizing agent is present to drive the reaction to completion.[1] - Temperature Optimization: While avoiding excessive heat, ensure the temperature is within a range that allows for a reasonable reaction rate. A holding period at a slightly elevated temperature (e.g., 20-24°C) after the initial reaction can help consume any remaining starting material.[1]

Data Presentation

Table 1: Reactant Ratios for this compound Synthesis
Reactant Mass Ratio Reference
Thiothiamine35.5g[1]
Hydrogen Peroxide (30%)38.5g[1]
Purified Water22.8g[1]
Table 2: Temperature and Time Parameters for this compound Synthesis
Step Parameter Value Reference
H₂O₂ AdditionTemperature13°C[1]
Post-reaction HoldingTemperature20-24°C[1]
Post-reaction HoldingDuration2 hours[1]
CrystallizationTemperature0°C[1]
CrystallizationDuration12 hours[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Thiothiamine

This protocol is adapted from a patented synthesis method.[1]

Materials:

  • Thiothiamine

  • Hydrogen Peroxide (30% aqueous solution)

  • Purified Water

  • Activated Carbon

  • Absolute Ethanol

Procedure:

  • In a three-neck flask equipped with a stirrer, add 22.8g of purified water.

  • With stirring, add 35.5g of fine thiothiamine to the purified water in multiple portions.

  • After each addition of thiothiamine, stir until uniformly mixed.

  • Cool the mixture and maintain the temperature at 13°C.

  • Slowly add a corresponding amount of 30% hydrogen peroxide solution. The total amount of hydrogen peroxide to be added is 38.5g.

  • After each portion of hydrogen peroxide is added, continue stirring until the solution becomes clear before adding the next portion of thiothiamine and hydrogen peroxide.

  • Once all reactants have been added, warm the oxidized liquid to 20°C and maintain this temperature for 2 hours, with the temperature controlled between 20-24°C.

  • After the holding period, add 2g of activated carbon to the oxidized liquid and stir for 1 hour for decolorization.

  • Filter the solution to remove the activated carbon.

  • Cool the filtered oxidized liquid to 0°C and maintain at this temperature for 12 hours to allow for crystallization.

  • Filter the crystallized liquid and wash the obtained this compound crystals with 10.0g of absolute ethanol.

  • Dry the crystals to obtain the final product.

Visualizations

Thiamine_Sulfate_Synthesis_Pathway Thiothiamine Thiothiamine ThiamineSulfate This compound Thiothiamine->ThiamineSulfate Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->ThiamineSulfate

Caption: Chemical synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis LowYield Low Yield? Start->LowYield CheckReaction Check for Turbidity (Incomplete Reaction?) LowYield->CheckReaction Yes ImpureProduct Impure/Colored Product? LowYield->ImpureProduct No CheckTemp Verify Temperature (10-30°C?) CheckReaction->CheckTemp CheckRatios Confirm Reactant Ratios CheckTemp->CheckRatios End End CheckRatios->End Adjust & Retry Decolorize Decolorize with Activated Carbon ImpureProduct->Decolorize Yes CrystallizationIssue Crystallization Failure? ImpureProduct->CrystallizationIssue No Decolorize->CrystallizationIssue CheckPurity Check for Impurities CrystallizationIssue->CheckPurity Yes SuccessfulYield Successful Yield CrystallizationIssue->SuccessfulYield No AdjustCooling Optimize Cooling Protocol (0°C, 12h) CheckPurity->AdjustCooling AdjustCooling->End Retry Crystallization SuccessfulYield->End

Caption: Troubleshooting workflow for this compound synthesis.

References

"Minimizing interference in electrochemical detection of thiamine sulfate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the electrochemical detection of thiamine (B1217682) sulfate.

Troubleshooting Guide

This guide addresses common issues encountered during the electrochemical analysis of thiamine.

Problem Potential Cause(s) Recommended Solution(s)
Overlapping Peaks / Poor Resolution Presence of electroactive interfering species such as ascorbic acid, uric acid, or dopamine, which have oxidation potentials close to thiamine.[1][2]1. Optimize pH: Thiamine oxidation is pH-dependent. Operating in an alkaline medium (e.g., pH 9-11) can often shift the oxidation potential of thiamine away from interferents.[3][4][5] 2. Modify the Working Electrode: Enhance selectivity by modifying the electrode with materials that have specific recognition sites for thiamine, such as Molecularly Imprinted Polymers (MIPs).[3][6] 3. Use Advanced Voltammetric Techniques: Employ differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) for better peak resolution and sensitivity compared to standard cyclic voltammetry.[5][7]
Low Sensitivity / Weak Signal Low thiamine concentration, poor electron transfer kinetics at the electrode surface, or a small electroactive surface area.1. Electrode Surface Enhancement: Modify the electrode with nanomaterials like gold nanoparticles (AuNPs), graphene, or multi-walled carbon nanotubes to increase the surface area and amplify the electrochemical signal.[6][7][8] 2. Implement a Preconcentration Step: Use techniques like adsorptive stripping voltammetry (AdSV) to accumulate thiamine on the electrode surface before the measurement scan, thereby increasing the signal.[8][9] 3. Use Electrocatalysts: Incorporate materials into the electrode that catalyze the electrochemical reaction of thiamine.[6]
Signal Drift / Poor Reproducibility Electrode fouling, where reaction byproducts or matrix components adsorb onto the electrode surface, passivating it.[10] Changes in sample matrix composition between measurements.1. Electrode Surface Renewal: For solid electrodes (e.g., Glassy Carbon), polish the surface with alumina (B75360) slurry between measurements to remove adsorbed species.[6] 2. Apply a Protective Film: Coat the electrode with a permselective membrane (e.g., Nafion) that acts as a barrier to larger fouling agents while allowing smaller analytes to pass.[11] 3. Use Standard Addition Method: To compensate for matrix effects, perform calibration by adding known amounts of thiamine standard directly to the sample.[6]
No Thiamine Signal Detected Incorrect pH (thiamine oxidation is often not observed in acidic or neutral solutions without specific electrode modifications), insufficient potential window, or degradation of thiamine.1. Verify pH: Ensure the supporting electrolyte is sufficiently alkaline (pH > 8) for thiamine oxidation to occur at a bare electrode.[3][12] 2. Check Potential Range: The potential window must be wide enough to include the thiamine oxidation peak, which typically occurs above +0.3 V vs. Ag/AgCl in alkaline solutions.[3][4] 3. Sample Preparation: For biological samples, protein precipitation using trichloroacetic acid (TCA) may be required to release bound thiamine.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in thiamine electrochemical detection?

The most significant interferents are electroactive compounds commonly found in biological and pharmaceutical samples, including ascorbic acid (vitamin C) and uric acid.[1] Their oxidation potentials can overlap with that of thiamine, leading to artificially high readings. Other potential interferents in multivitamin formulations or biological fluids can include other B vitamins, folic acid, glucose, and dopamine.[3][11][13]

Q2: How does modifying an electrode improve selectivity for thiamine?

Electrode modification enhances selectivity through several mechanisms:

  • Specific Recognition: Techniques like Molecularly Imprinted Polymers (MIPs) create custom-made cavities that are sterically and chemically complementary to the thiamine molecule.[14][15] This "lock-and-key" mechanism preferentially binds thiamine while excluding other molecules, drastically reducing interference.[16]

  • Catalytic Activity: Some materials, like certain metal nanoparticles, can selectively catalyze the oxidation of thiamine, allowing it to be detected at a lower potential where interferents are not yet oxidized.[6]

  • Repulsive Forces: Coatings like Nafion, which is negatively charged, can repel negatively charged interferents such as ascorbic acid and uric acid, preventing them from reaching the electrode surface.[11]

Q3: What is a Molecularly Imprinted Polymer (MIP) and how does it work?

A Molecularly Imprinted Polymer (MIP) is a synthetic polymer engineered to have high selectivity for a specific target molecule (the "template").[14] The process involves:

  • Complex Formation: The template molecule (thiamine) is mixed with functional monomers that arrange themselves around it through non-covalent interactions.[17]

  • Polymerization: A cross-linking agent is added to polymerize the monomers, forming a rigid polymer matrix around the template.

  • Template Removal: The thiamine template is washed out, leaving behind cavities that are precisely shaped and functionalized to selectively re-bind thiamine from a sample.[14]

Q4: Can I just use sample dilution to minimize interference?

While simple dilution can reduce the concentration of all species, including interferents, it is often not a sufficient solution.[6] If the interferent is present at a much higher concentration than thiamine (a common scenario with ascorbic acid in supplements), dilution may reduce the thiamine concentration below the sensor's limit of detection before the interference is adequately minimized. Therefore, dilution is best used in combination with more selective methods like electrode modification.

Q5: Which electrochemical technique is best for thiamine detection in the presence of interferents?

Pulse voltammetry techniques are generally superior to cyclic voltammetry (CV) for quantitative analysis in the presence of interferents.

  • Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are highly sensitive techniques that minimize the contribution from background (capacitive) current, resulting in better-defined peaks and lower detection limits.[5][8] This allows for better separation of overlapping signals.

Data on Selectivity Enhancement

The following table summarizes the effectiveness of various electrode modifications in providing selectivity for thiamine against common interferents.

Electrode ModificationInterferent(s) TestedMolar Excess of Interferent (Interferent:Thiamine)Outcome / % Recovery
Polypyrrole MIP on Carbon Paste Electrode (CPE-MIPpy) Ascorbic Acid, Uric AcidNot specifiedThe modified electrode was found to be selective for thiamine.[3][4]
Protoporphyrin IX / Gold Nanoparticles / Nanographene (PIX/AuNPsnGr) Ascorbic Acid, Fructose, Glucose, Vitamin B12, FeSO₄100x (for Ascorbic Acid, etc.), 50x (for FeSO₄)No significant influence on the thiamine signal was observed, demonstrating high selectivity.[3]
L-cysteine Self-Assembled Monolayer on Gold (Cys/SAM/Au) Ascorbic Acid, Uric Acid, Dopamine, Glucose100xNo interference was observed from these substances on the thiamine peak.
Iodine-Coated Platinum Electrode Vitamin B1, B6, B12, Folic Acid, Sucrose, GlucoseNot specifiedWhile used for ascorbic acid detection, this study showed that thiamine (Vitamin B1) did not produce a signal, indicating that specific coatings can be used to exclude certain molecules.[13]

Experimental Protocols

Protocol: Fabrication of a Thiamine-Selective Molecularly Imprinted Polymer (MIP) Electrode

This protocol describes a general method for modifying a Glassy Carbon Electrode (GCE) with a thiamine-imprinted polypyrrole film via electropolymerization.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Pyrrole (B145914) (monomer), freshly distilled

  • Thiamine hydrochloride (template)

  • Britton-Robinson buffer solution or other suitable electrolyte (e.g., PBS)

  • Supporting electrolyte for measurements (e.g., 0.05 M KCl in Tris buffer, pH 10)[4]

  • Alumina powder (0.05 µm) for polishing

  • Potentiostat/Galvanostat electrochemical workstation

  • Standard three-electrode cell (GCE as working, Ag/AgCl as reference, Platinum wire as counter electrode)

Procedure:

  • GCE Pre-treatment:

    • Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad for 2 minutes to obtain a mirror-like finish.

    • Rinse thoroughly with deionized water.

    • Sonciate the electrode in deionized water for 1 minute, followed by sonication in ethanol (B145695) for 1 minute to remove any residual alumina and contaminants.

    • Dry the electrode under a stream of nitrogen.

  • Electropolymerization (Imprinting Step):

    • Prepare the polymerization solution. For example, dissolve 0.01 M thiamine and 0.1 M pyrrole monomer in a Britton-Robinson buffer at pH 3.[4]

    • Set up the three-electrode cell with the cleaned GCE, Ag/AgCl, and Pt wire electrodes.

    • Immerse the electrodes in the polymerization solution.

    • Initiate electropolymerization by applying a constant potential (potentiostatic method), for example, +0.9 V for 180 seconds.[4] A dark film of the thiamine-containing polymer will form on the GCE surface.

  • Template Removal:

    • After polymerization, rinse the modified electrode (now GCE/Ppy-Thiamine) with deionized water.

    • To remove the thiamine template and create the selective binding sites, immerse the electrode in a suitable solvent (e.g., a mixture of methanol (B129727) and acetic acid or simply the measurement buffer) and cycle the potential or let it soak for a defined period (e.g., 10-20 minutes) until the thiamine signal is no longer detected.

  • Electrode Characterization and Use:

    • The resulting MIP-modified electrode (GCE/MIP) is now ready for use.

    • Perform measurements in the chosen supporting electrolyte (e.g., KCl, pH 10 Tris buffer).[4]

    • The electrode can be regenerated by washing after each measurement to remove the bound thiamine.

Visual Guides

G cluster_workflow Troubleshooting Workflow for Interference start Observe Anomalous Signal (e.g., overlapping peak, high background) char Characterize Interference (Run CVs of suspected interferents) start->char identify Identify Primary Cause char->identify strategy Select Mitigation Strategy identify->strategy e.g., Overlapping Potential implement Implement & Test strategy->implement result Interference Minimized? implement->result finish Proceed with Analysis result->finish Yes revisit Re-evaluate Strategy result->revisit No revisit->strategy

Caption: A step-by-step workflow for troubleshooting interference issues.

G cluster_causes Common Causes cluster_solutions Mitigation Strategies cluster_details Specific Examples center Interference in Thiamine Detection overlap Overlapping Redox Potentials (e.g., Ascorbic Acid) center->overlap fouling Electrode Fouling (e.g., Matrix Components) center->fouling cat1 Method Optimization overlap->cat1 cat2 Electrode Modification (Enhanced Selectivity) overlap->cat2 fouling->cat2 cat3 Sample Preparation fouling->cat3 sol1a pH Adjustment cat1->sol1a sol1b DPV / SWV cat1->sol1b sol2a Molecularly Imprinted Polymers (MIPs) cat2->sol2a sol2b Nanomaterials (AuNPs, Graphene) cat2->sol2b sol2c Permselective Films (Nafion) cat2->sol2c sol3a Solid-Phase Extraction cat3->sol3a

Caption: Logical relationships between interference causes and mitigation strategies.

References

"Overcoming challenges in thiamine sulfate extraction from complex matrices"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiamine (B1217682) sulfate (B86663) extraction. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction of thiamine and its phosphate (B84403) esters from complex matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experimental workflow.

Question: Why am I observing low or no recovery of thiamine in my samples?

Answer: Low thiamine recovery can be attributed to several factors throughout the extraction process. Here are the most common causes and their solutions:

  • Adsorptive Losses: Thiamine, particularly at low concentrations, is prone to adsorbing onto glass surfaces.[1][2]

    • Solution: Whenever possible, use polymeric labware such as polypropylene (B1209903) or polycarbonate for sample collection, filtration, and storage.[1] If glass must be used, consider silanization to minimize surface interactions.[1]

  • pH Instability: Thiamine is unstable under alkaline conditions, which can lead to the opening of the thiazole (B1198619) ring and subsequent degradation.[3][4]

    • Solution: Maintain an acidic pH during sample preparation and storage.[3] Acidic conditions (e.g., using HCl) are generally preferred for the initial extraction and hydrolysis steps.[3][4]

  • Incomplete Release from Proteins: A significant portion of thiamine in biological samples is protein-bound, primarily as thiamine diphosphate (B83284) (TDP), a cofactor for various enzymes.[3][4]

    • Solution: Incorporate a protein precipitation step using agents like trichloroacetic acid (TCA) or perchloric acid.[3][4][5] Subsequent acid hydrolysis (e.g., autoclaving with HCl) can further aid in releasing thiamine from the matrix.[3]

  • Degradation during Hydrolysis: While acid hydrolysis is necessary, harsh conditions can lead to thiamine degradation. Sulfuric acid, in particular, has been associated with low recoveries due to potential sulfite (B76179) impurities that can cleave thiamine.[3][4]

    • Solution: Use hydrochloric acid (HCl) for hydrolysis instead of sulfuric acid.[3][4] Optimize hydrolysis time and temperature to ensure complete release without significant degradation.

  • Interference during Thiochrome (B1210408) Derivatization: The common method for thiamine quantification involves its oxidation to the fluorescent compound thiochrome. Antioxidants like ascorbic acid and polyphenols can interfere with this reaction by consuming the oxidizing agent (e.g., ferricyanide).[3]

    • Solution: To mitigate interference from polyphenols, polyvinylpyrrolidone (B124986) (PVP) can be used for their precipitation.[3] When analyzing samples with high antioxidant capacity, it is crucial to prepare a proper analytical blank to correct for background fluorescence.[3]

Question: My chromatogram shows interfering peaks. How can I improve the specificity of my analysis?

Answer: Co-eluting peaks are a common challenge when analyzing complex matrices. Here are some strategies to enhance specificity:

  • Optimize Chromatographic Separation:

    • Solution: Adjust the mobile phase composition, gradient, and flow rate of your HPLC method. Using a C18 reversed-phase column is common for thiamine analysis.[4]

  • Improve Sample Cleanup:

    • Solution: Implement a solid-phase extraction (SPE) step to remove interfering compounds. A reverse-phase SPE method can be effective for separating thiamine from more hydrophobic molecules.[3]

  • Utilize a Blank Correction:

    • Solution: Prepare a sample blank where the derivatization agent is omitted. This helps to identify and subtract endogenous fluorescence from the matrix.[3] Other approaches include enzymatic digestion of thiamine with thiaminases or pH adjustment prior to extraction to create a suitable blank.[3]

Question: The fluorescence signal of my derivatized samples is unstable. What could be the cause?

Answer: The stability of the thiochrome derivative is crucial for reproducible quantification.

  • Reagent Stability and Addition Order: The stability of the alkaline ferricyanide (B76249) solution used for derivatization can be a factor.

    • Solution: Some protocols suggest adding potassium ferricyanide followed by sodium hydroxide, rather than a pre-mixed alkaline ferricyanide solution, to improve reproducibility. The addition of sodium sulfite can also help to stop the oxidation reaction and stabilize the thiochrome product.[3]

  • pH of the Final Solution:

    • Solution: While the derivatization itself is pH-sensitive, studies have shown that the final pH of the derivatized sample may not significantly influence the fluorescent response, and the signal can be stable for extended periods (e.g., up to 82 hours).[6] However, it is good practice to maintain consistent pH across all samples and standards.

Frequently Asked Questions (FAQs)

Q1: What is the best material for sample storage and handling to prevent thiamine loss?

A1: Polymeric materials like polypropylene and polycarbonate are recommended over glass to minimize adsorptive losses of thiamine.[1] If using filters, nylon and cellulose (B213188) acetate (B1210297) are preferable to glass fiber filters, which can cause significant thiamine loss.[1][2]

Q2: Which acid is better for the initial extraction and hydrolysis, HCl or sulfuric acid?

A2: Hydrochloric acid (HCl) is generally preferred for acid extraction and hydrolysis.[3][4] Lower recoveries have been observed with sulfuric acid, potentially due to sulfite impurities that can degrade thiamine or adsorption of thiamine onto precipitates formed during the process.[3][4]

Q3: Is enzymatic hydrolysis necessary for all sample types?

A3: Enzymatic hydrolysis is crucial for food matrices and other samples where thiamine exists as phosphate esters.[7][8][9] Enzymes like Taka-diastase are used to dephosphorylate thiamine esters to free thiamine, allowing for the determination of total thiamine content.[7][9] For whole blood analysis, some rapid methods omit enzymatic dephosphorylation to shorten the analysis time, but this will only measure the free thiamine and not the more abundant phosphorylated forms.[5]

Q4: How can I quantify the different phosphorylated forms of thiamine separately?

A4: To quantify thiamine (T), thiamine monophosphate (TP), and thiamine diphosphate (TPP) individually, you need to use an extraction method that prevents the degradation of the biologically active TPP form.[6] Bead beating fresh biomass in 0.1 M HCl has been shown to be effective for this purpose in yeast samples.[6] Subsequent analysis is typically performed by HPLC with fluorescence detection, which separates the different thiochrome derivatives.[5][6]

Q5: What are the expected concentrations of thiamine and its derivatives in whole blood?

A5: In healthy individuals, approximately 80-90% of total thiamine in whole blood is present as thiamine diphosphate (TDP) within erythrocytes.[5][10][11] The expected concentration range for TDP in whole blood is approximately 70-180 nmol/L.[5][11]

Data Presentation

Table 1: Comparison of Materials for Sample Handling and Their Impact on Thiamine Recovery

Material TypeComponentThiamine Recovery (from 100 nM standard)Reference
GlassBorosilicate Glass Fiber Filter~1 nM[1]
GlassNon-silanized Glass Autosampler Vials~19.3 nM (54% reduction in peak area)[1][2]
PolymerPolypropylene Autosampler VialsNo significant loss observed[1]
PolymerNylon Filter (0.2 µm)High recovery[2]
PolymerCellulose Acetate Filter (0.45 µm)High recovery[2]

Table 2: Performance Characteristics of a Rapid HPLC Method for Thiamine and its Phosphate Esters in Whole Blood

ParameterValueReference
LinearityUp to 4000 nmol/L[5]
Lower Limit of Quantification3 nmol/L[5]
Within-run CV<3.5%[5]
Total CV<9.4%[5]
Analysis Time~5.5 minutes[5]

Experimental Protocols

Protocol 1: Extraction of Total Thiamine from Food Matrices

This protocol is adapted for the determination of total thiamine content in food samples.[7]

  • Sample Homogenization: Add 60 mL of 0.1 N HCl to 5 g of the food sample and blend at high speed for 2-3 minutes.

  • Acid Hydrolysis: Heat the mixture at 100°C for 1 hour.

  • pH Adjustment: Cool the mixture to room temperature and adjust the pH to 4.0-4.5 using a 2.5 M Sodium Acetate solution.

  • Enzymatic Hydrolysis: Add 200 mg of Taka-diastase, shake well, and incubate for 18 hours at 45°C.

  • Protein Precipitation: Add 2 mL of 50% Trichloroacetic acid (TCA) solution and heat at 100°C for 15 minutes.

  • Final pH Adjustment and Dilution: Adjust the pH to 2.6-2.8 with Sodium Acetate and bring the final volume to 100 mL with deionized water.

  • Filtration: Filter the extract through a 0.45 µm filter before HPLC analysis.

Protocol 2: Rapid Extraction of Thiamine and its Phosphate Esters from Whole Blood

This protocol is designed for the rapid analysis of thiamine and its esters in whole blood samples.[5]

  • Protein Precipitation: Use TCA to precipitate proteins in the whole blood sample.

  • Derivatization: Derivatize the thiamine and its phosphate esters in the supernatant to their corresponding thiochrome derivatives using potassium ferricyanide under alkaline conditions.

  • HPLC Analysis: Separate the thiochrome derivatives by gradient elution on a reversed-phase HPLC column.

  • Fluorescence Detection: Detect the separated compounds using a fluorescence detector.

Visualizations

experimental_workflow sample Complex Matrix (e.g., Food, Blood) homogenization Homogenization (with 0.1 N HCl) sample->homogenization acid_hydrolysis Acid Hydrolysis (100°C, 1h) homogenization->acid_hydrolysis ph_adjust1 pH Adjustment (to 4.0-4.5) acid_hydrolysis->ph_adjust1 enzymatic_hydrolysis Enzymatic Hydrolysis (Taka-diastase) ph_adjust1->enzymatic_hydrolysis protein_precipitation Protein Precipitation (TCA) enzymatic_hydrolysis->protein_precipitation ph_adjust2 pH Adjustment (to 2.6-2.8) protein_precipitation->ph_adjust2 filtration Filtration (0.45 µm filter) ph_adjust2->filtration derivatization Derivatization (to Thiochrome) filtration->derivatization hplc HPLC Separation derivatization->hplc detection Fluorescence Detection hplc->detection

Caption: General workflow for thiamine extraction and analysis.

Caption: Troubleshooting logic for low thiamine recovery.

References

Technical Support Center: Stabilization of Thiamine Sulfate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization of thiamine (B1217682) sulfate (B86663) in pharmaceutical formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to thiamine stability during experimental work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with thiamine sulfate formulations.

Observed Issue Probable Cause(s) Recommended Solutions
Rapid loss of thiamine potency in liquid formulations. High pH (>6.0): Thiamine is unstable in neutral to alkaline conditions, leading to cleavage of the methylene (B1212753) bridge.[1][2][3][4]- Adjust the formulation pH to an acidic range (ideally pH < 6.0) using acidic buffers like citrate (B86180) or phosphate (B84403) buffers.[5][6] - In multi-component formulations, consider physically separating thiamine from alkaline ingredients, for example, by creating multi-layer tablets.[5]
Presence of sulfites: Sulfites, often used as antioxidants, can cause reductive cleavage of thiamine.[7][8][9]- Avoid using sulfites as antioxidants in thiamine-containing formulations. - If their use is unavoidable, ensure the sulfite (B76179) concentration is significantly diluted (less than 0.05%) in the final formulation.[9]
Presence of certain sugars: Sugars like sucrose (B13894), fructose, and dextrose can interact with thiamine, leading to degradation, especially at elevated temperatures.[10]- Consider using sugar-free vehicles. Sorbitol (30% m/V) has been shown to improve thiamine stability compared to sucrose.[10]
Discoloration or precipitation in the formulation. Interaction with metal ions: Metal ions such as Cu²⁺, Cu⁺, Fe³⁺, and Fe²⁺ can catalyze the degradation of thiamine.[1]- Use high-purity excipients with low levels of metal ion contamination. - Incorporate chelating agents like EDTA into the formulation to sequester metal ions.
Formation of degradation products: Thiamine degradation can lead to the formation of various colored or insoluble byproducts.- Optimize storage conditions by controlling temperature and protecting from light. - Re-evaluate the formulation for incompatible excipients.
Inconsistent analytical results (e.g., HPLC). Inadequate sample preparation: Improper dilution, filtration, or storage of samples before analysis can lead to inaccurate results.[11]- Ensure samples are properly diluted to fall within the linear range of the standard curve. - Filter samples through a 0.45-µm microfilter before injection to prevent column contamination.[11] - If not analyzed immediately, store prepared samples at low temperatures (e.g., -85°C) to prevent further degradation.[11]
Methodological issues: The chosen analytical method may lack the specificity to distinguish thiamine from its degradation products.- Utilize a validated, stability-indicating HPLC method.[1][7][11] - Perform forced degradation studies to ensure the method can resolve the thiamine peak from potential degradation products.[7][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: Thiamine stability is influenced by several factors, including:

  • pH: Thiamine is most stable in acidic conditions (pH < 6.0) and degrades rapidly in neutral or alkaline environments.[2][3][4]

  • Temperature: Elevated temperatures accelerate the degradation of thiamine.[1][2] The degradation typically follows first-order kinetics.[1][10]

  • Light: Thiamine is photosensitive, and exposure to light can lead to degradation. Formulations should be protected from light.[12]

  • Oxidizing and Reducing Agents: Thiamine is susceptible to oxidation-reduction reactions.[1][13] Sulfites, in particular, are known to cause significant degradation.[7][8][9]

  • Metal Ions: The presence of metal ions like copper and iron can catalyze thiamine degradation.[1]

  • Co-formulated Ingredients: Interactions with other components in the formulation, such as sugars or other vitamins, can impact stability.[7][10]

Q2: What is the main degradation pathway of thiamine?

A2: The degradation of thiamine primarily involves the cleavage of the methylene bridge connecting the pyrimidine (B1678525) and thiazole (B1198619) rings.[3] In acidic conditions, this cleavage results in intact pyrimidine and thiazole moieties. At a pH above 6, the thiazole ring can undergo further fragmentation.[3] Enzymatic degradation by thiaminases can also occur, which breaks thiamine down into its pyrimidine and thiazole components.[14]

Q3: How can I improve the stability of thiamine in a liquid formulation?

A3: To enhance thiamine stability in liquid formulations, consider the following strategies:

  • Maintain an acidic pH: Buffer the formulation to a pH well below 6.0.[5][6]

  • Control storage temperature: Store the formulation at refrigerated temperatures (e.g., 4°C) to slow down degradation kinetics.[7][11]

  • Protect from light: Use amber or opaque containers to shield the formulation from light.[12]

  • Careful selection of excipients:

    • Avoid sugars like sucrose and fructose; consider alternatives like sorbitol.[10]

    • Avoid sulfites.[9]

    • Use chelating agents if metal ion contamination is a concern.

  • Consider multi-chamber packaging: For complex formulations, separating thiamine from incompatible ingredients until the point of use can be an effective strategy.

Q4: What is a suitable analytical method for assessing thiamine stability?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for determining thiamine content and assessing its stability.[1][15] A validated, stability-indicating HPLC method can accurately quantify thiamine and separate it from its degradation products, ensuring reliable results.[7][11] Common detectors used include UV and Diode-Array Detection (DAD).[1][16]

Data Presentation

Table 1: Effect of Temperature and pH on Thiamine Stability in Suspension (100 mg/mL)

Storage TemperatureMean pH% Remaining on Day 91 (by linear regression)Lower Limit of 95% CI for % Remaining
4°C3.00 ± 0.16102.5495.05
25°C2.90 ± 0.20106.51100.71

Data adapted from a study on thiamine suspensions in a 1:1 mixture of Ora-Sweet and Ora-Plus. A suspension was considered stable if it maintained at least 90% of its initial concentration.[11]

Table 2: Stability of Thiamine (B1) in a Pediatric Parenteral Nutrition (PN) Formulation over 72 Hours

Storage ConditionResidual Quantity of Thiamine (B1)
4°C96.4% ± 3.1%
25°C with photoprotection92.4% ± 3.1%
25°C without photoprotection95.0% ± 7.6%

Data indicates that thiamine is relatively stable in this specific PN formulation over 72 hours under the tested conditions.[7]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Thiamine Analysis

This protocol provides a general framework for the analysis of thiamine in pharmaceutical formulations. It should be validated for your specific formulation.

1. Objective: To quantify the concentration of thiamine in a formulation and separate it from potential degradation products using a stability-indicating HPLC method.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector.[1][16]

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[1]

  • Thiamine reference standard.

  • HPLC-grade solvents (e.g., acetonitrile, water).

  • Buffer reagents (e.g., ammonium (B1175870) acetate (B1210297), acetic acid).[1]

  • Volumetric flasks, pipettes, and syringes.

  • 0.45-µm syringe filters.[11]

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1M ammonium acetate adjusted to pH 5.8 with 0.1% acetic acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Elution: Gradient elution program (to be optimized for specific formulation).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[11]

4. Procedure:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the thiamine reference standard in a suitable diluent (e.g., HPLC-grade water or mobile phase) to prepare a stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions at different concentrations (e.g., 0.25, 0.50, 1.00, 1.50, 2.00 mg/mL) to generate a calibration curve.[11]

  • Sample Preparation:

    • Accurately transfer a known amount of the thiamine formulation into a volumetric flask.

    • Dilute with a suitable diluent to achieve a theoretical thiamine concentration within the range of the calibration curve.[11]

    • Centrifuge the sample if necessary to remove insoluble excipients.[11]

    • Filter the final diluted sample through a 0.45-µm syringe filter before injection.[11]

  • Forced Degradation (for method validation):

    • Expose thiamine solutions to stress conditions such as heat (e.g., 100°C), strong acid (e.g., HCl), strong base (e.g., NaOH), and oxidation (e.g., H₂O₂).[7][11]

    • Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the intact thiamine peak.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the thiamine standard against its concentration.

  • Determine the concentration of thiamine in the test samples by interpolating their peak areas from the calibration curve.

  • Calculate the percentage of thiamine remaining at each time point in the stability study relative to the initial concentration.

Visualizations

Thiamine_Degradation_Pathway Thiamine Thiamine Pyrimidine_Thiazole Cleavage of Methylene Bridge Thiamine->Pyrimidine_Thiazole pH > 6 Heat Sulfites Metal Ions Pyrimidine Pyrimidine Moiety Pyrimidine_Thiazole->Pyrimidine Thiazole Thiazole Moiety Pyrimidine_Thiazole->Thiazole Degradation_Products Further Degradation Products Thiazole->Degradation_Products pH > 6 Stability_Study_Workflow start Start: Prepare Formulation storage Place samples in stability chambers (different temp/humidity) start->storage sampling Pull samples at predetermined time points (e.g., 0, 1, 3, 6 months) storage->sampling analysis Analyze samples using validated stability-indicating method (e.g., HPLC) sampling->analysis data Calculate % remaining thiamine and identify degradation products analysis->data report Compile stability report data->report Troubleshooting_Logic start Issue: Thiamine Degradation Observed is_liquid Is the formulation liquid? start->is_liquid check_ph Check pH. Is it > 6.0? is_liquid->check_ph Yes check_metals Check for metal ions and light exposure. is_liquid->check_metals No (Solid) adjust_ph Action: Adjust pH to < 6.0 with acidic buffer. check_ph->adjust_ph Yes check_sulfites Check for sulfites. check_ph->check_sulfites No end Re-evaluate Stability adjust_ph->end remove_sulfites Action: Remove or minimize sulfites. check_sulfites->remove_sulfites Yes check_sulfites->check_metals No remove_sulfites->end add_chelator Action: Add chelating agent and use light protection. check_metals->add_chelator Yes add_chelator->end

References

Technical Support Center: Optimizing Cell Culture Conditions for Thiamine Sulfate Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying thiamine (B1217682) sulfate (B86663) metabolism in cell culture.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during experimental setup, execution, and data analysis.

Section 1: Cell Culture Media and Conditions

Question: Which basal cell culture medium is best for studying thiamine metabolism?

Answer: The choice of basal medium is critical as thiamine concentrations vary significantly among formulations.[1] For studies on thiamine sulfate, it is crucial to start with a medium that has a known and consistent thiamine concentration. DMEM and RPMI-1640 are commonly used media with defined compositions.[2] However, their thiamine levels might be too high for sensitive studies of thiamine deficiency or supplementation.[1] Consider custom-formulated media or thiamine-free media supplemented with known concentrations of thiamine or this compound.

Data Presentation: Thiamine Concentrations in Common Cell Culture Media

MediumThiamine Concentration (µM)
Waymouth Medium MB26.8
DMEM / IMDM10.72
H-Y Medium (Hybri-Max®)9.46
DMEM/Ham's F-12 (50:50)5.82
Click's Medium / GMEM5.36
RPMI-1640 / Williams Medium E2.68
Swim's S-77 Medium1.7
Ham's F-12 / MCDB Media0.91
McCoy's 5A Modified Medium0.54
Ames' Medium0.27
Medium 199 / CMRL-10660.027

Source: Adapted from Sigma-Aldrich.[1]

Question: My cells are showing signs of stress (e.g., poor attachment, slow growth) after introducing this compound.

Answer: This could be due to several factors:

  • This compound Purity and Stability: Ensure the this compound used is of high purity and has been stored correctly. Thiamine and its derivatives can be unstable in aqueous solutions, especially at a pH above 5.5.[1] Prepare fresh solutions for each experiment.

  • Concentration: The concentration of this compound might be too high, leading to cellular toxicity. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to nutrient concentrations.[3] What is optimal for one cell line may be toxic to another.

  • Media Components Interaction: Thiamine can react with other media components like pyridoxal, iron, and pyruvate.[1] While specific interactions with this compound are not well-documented, it is a possibility to consider.

Question: I am observing high variability in my experimental replicates. What could be the cause?

Answer: High variability can stem from inconsistencies in cell culture conditions.

  • Media Lot-to-Lot Variation: Even in commercially prepared media, there can be slight variations in component concentrations between different lots.[4] If possible, use the same lot of media and serum for the entire set of experiments.

  • Passage Number: Use cells within a consistent and low passage number range, as cellular metabolism can change with prolonged culturing.

  • Cell Seeding Density: Ensure uniform cell seeding density across all wells or flasks, as this can affect nutrient consumption rates and cell growth.

Section 2: Experimental Protocols and Methodologies

Question: What is a general protocol for studying this compound uptake in cultured cells?

Answer: A common method to study uptake is through radiolabeling or mass spectrometry.

Experimental Protocol: Radiolabeled this compound Uptake Assay

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow for 24-48 hours.

  • Starvation (Optional): To study uptake in a thiamine-depleted state, incubate cells in a thiamine-free medium for a defined period before the experiment.

  • Uptake Initiation: Wash the cells with a pre-warmed buffer (e.g., PBS or HBSS). Add the uptake buffer containing a known concentration of radiolabeled this compound (e.g., [³⁵S]-thiamine sulfate).

  • Incubation: Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the rate of uptake.

  • Uptake Termination: To stop the uptake, quickly aspirate the uptake buffer and wash the cells three times with ice-cold buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

  • Protein Normalization: Determine the protein concentration of the lysate to normalize the radioactivity counts.

Question: How can I analyze the intracellular conversion of this compound to other thiamine derivatives?

Answer: High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying thiamine and its phosphate (B84403) esters.[5][6][7] A similar approach can be adapted for this compound.

Experimental Protocol: HPLC Analysis of Thiamine Metabolites

  • Sample Preparation:

    • Culture and treat cells with this compound as per the experimental design.

    • Harvest the cells and wash them with cold PBS.

    • Lyse the cells (e.g., by sonication or with a lysis buffer) and precipitate the proteins using trichloroacetic acid (TCA).[7]

    • Centrifuge to pellet the protein and collect the supernatant.

  • Derivatization (for fluorescence detection):

    • Thiamine and its phosphate esters can be oxidized to fluorescent thiochrome (B1210408) derivatives.[5] This step enhances detection sensitivity. The applicability of this to this compound would need to be empirically determined.

  • HPLC Separation:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column).

    • Use a mobile phase gradient to separate the different thiamine derivatives based on their polarity.

  • Detection and Quantification:

    • Detect the separated compounds using a fluorescence or UV detector.

    • Quantify the peaks by comparing their area to a standard curve of known concentrations of thiamine, thiamine monophosphate, thiamine diphosphate, and, if available, a this compound standard.

Section 3: Troubleshooting Analytical Methods

Question: I am not detecting any this compound inside the cells after incubation.

Answer: This could be due to several reasons:

  • No Cellular Uptake: The cell line you are using may not have the necessary transporters to internalize this compound. Consider using a different cell line or genetically engineering your current line to express a potential transporter.

  • Rapid Metabolism: this compound might be rapidly converted to other metabolites upon entering the cell. Analyze your cell lysates for other forms of thiamine.

  • Insufficient Detection Sensitivity: Your analytical method may not be sensitive enough to detect low intracellular concentrations. Optimize your sample preparation and detection methods. For HPLC, consider using fluorescence detection after derivatization for enhanced sensitivity.[5]

  • Analyte Degradation: Thiamine and its derivatives can be unstable.[1][2] Ensure that your sample processing is done quickly and at low temperatures to prevent degradation.

Question: My HPLC chromatogram shows poor peak resolution for thiamine derivatives.

Answer: Poor peak resolution can be addressed by optimizing the HPLC method.

  • Mobile Phase Gradient: Adjust the gradient of your mobile phase to improve the separation of compounds with similar polarities.

  • Column Choice: Experiment with different types of HPLC columns (e.g., different stationary phases or particle sizes).

  • Flow Rate: Optimizing the flow rate can improve peak shape and resolution.

  • Sample Matrix Effects: Components in the cell lysate can interfere with the separation. Ensure your sample preparation method effectively removes interfering substances.

Visualizations

Experimental Workflow for Studying this compound Metabolism

experimental_workflow cluster_prep Cell Preparation cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with this compound cell_culture->treatment harvest 3. Harvest Cells & Media treatment->harvest lysis 4. Cell Lysis & Protein Precipitation harvest->lysis hplc 5. HPLC Analysis lysis->hplc data 6. Data Quantification hplc->data

A general workflow for investigating the cellular metabolism of this compound.

Hypothesized this compound Metabolism Pathway

thiamine_sulfate_pathway ts_ext Extracellular This compound transporter Transporter ts_ext->transporter Uptake ts_int Intracellular This compound transporter->ts_int thiamine Thiamine ts_int->thiamine Desulfation (Hypothesized) tmp Thiamine Monophosphate (ThMP) thiamine->tmp Phosphorylation tdp Thiamine Diphosphate (ThDP) tmp->tdp Phosphorylation metabolic_effect Downstream Metabolic Effects tdp->metabolic_effect

A hypothesized pathway for the cellular uptake and metabolism of this compound.

Troubleshooting Logic for Low Intracellular this compound Detection

troubleshooting_logic start Low/No Intracellular This compound Detected check_uptake Is there cellular uptake? start->check_uptake check_metabolism Is it rapidly metabolized? check_uptake->check_metabolism Yes no_transporter Cell line may lack a suitable transporter. check_uptake->no_transporter No check_sensitivity Is the analytical method sensitive enough? check_metabolism->check_sensitivity No rapid_conversion Analyze for other thiamine derivatives. check_metabolism->rapid_conversion Yes optimize_method Optimize sample prep and detection. check_sensitivity->optimize_method No success Problem Solved check_sensitivity->success Yes rapid_conversion->success optimize_method->success

A decision tree for troubleshooting low detection of intracellular this compound.

References

"Troubleshooting low recovery of thiamine sulfate in sample preparation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of thiamine (B1217682) sulfate (B86663) during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during thiamine analysis that can lead to low recovery.

Q1: What are the most common causes for low recovery of thiamine sulfate?

Low recovery of thiamine is often attributed to its inherent instability under certain conditions. The primary factors leading to thiamine degradation during sample preparation include:

  • pH: Thiamine is significantly more stable in acidic conditions (pH < 6.0) and degrades rapidly in neutral to alkaline solutions.[1][2][3][4][5][6][7][8]

  • Temperature: Elevated temperatures accelerate the degradation of thiamine.[9][10][11]

  • Oxidizing and Reducing Agents: Thiamine is susceptible to oxidation-reduction reactions.[9][12] The presence of sulfites, often used as preservatives, can cleave the thiamine molecule, leading to significant losses.[13][14]

  • Enzymatic Degradation: Thiaminase enzymes, present in some biological samples like raw fish, can break down thiamine.[13][15]

  • Light Exposure: Thiamine is sensitive to UV radiation and can degrade upon exposure to light.[10][16]

  • Adsorption to Surfaces: Thiamine can adsorb to glass surfaces, especially at low concentrations, leading to losses during sample handling and storage.[9][17][18][19]

Q2: My thiamine recovery is inconsistent. What should I check first?

Inconsistent recovery is often a result of variability in one of the factors mentioned above. A good starting point for troubleshooting is to review your sample preparation workflow with the following questions in mind:

  • Is the pH of all solutions consistently acidic? Ensure all solvents and buffers used during extraction and storage are maintained at an acidic pH, ideally between 3 and 4.

  • Are the samples and standards protected from light? Use amber vials or cover glassware with aluminum foil to minimize light exposure.[16]

  • Am I using appropriate labware? Polypropylene or polystyrene tubes are recommended over glass to prevent adsorption, especially for low-concentration samples.[17][18] If using glassware is unavoidable, consider silanizing it.

  • Is there a possibility of sulfite (B76179) contamination? Check if any of your reagents or samples contain sulfites.

A troubleshooting workflow for inconsistent thiamine recovery is outlined in the diagram below.

Troubleshooting_Inconsistent_Recovery start Low/Inconsistent Thiamine Recovery check_ph Verify pH of all solutions (Extraction, Diluents, Mobile Phase) start->check_ph ph_ok pH is consistently acidic (<6.0) check_ph->ph_ok Yes ph_bad pH is neutral or alkaline check_ph->ph_bad No check_labware Examine Labware Material ph_ok->check_labware adjust_ph Adjust pH to acidic range (e.g., pH 3-4) using HCl or TCA ph_bad->adjust_ph adjust_ph->check_labware labware_ok Using Polypropylene/ Polystyrene check_labware->labware_ok Yes labware_bad Using Glassware check_labware->labware_bad No check_light Assess Light Exposure labware_ok->check_light switch_labware Switch to Polypropylene/ Polystyrene tubes or silanize glassware labware_bad->switch_labware switch_labware->check_light light_ok Samples protected from light check_light->light_ok Yes light_bad Samples exposed to light check_light->light_bad No check_sulfites Investigate Sulfite Contamination light_ok->check_sulfites protect_light Use amber vials or wrap containers in foil light_bad->protect_light protect_light->check_sulfites sulfites_ok No sulfites present check_sulfites->sulfites_ok Yes sulfites_bad Sulfites present in reagents or sample check_sulfites->sulfites_bad No end Re-analyze Sample sulfites_ok->end remove_sulfites Use sulfite-free reagents; Consider sample pre-treatment if sulfites are inherent to the matrix sulfites_bad->remove_sulfites remove_sulfites->end Extraction_Workflow sample Sample (e.g., food, tissue) homogenize Homogenize in Acid (e.g., 0.1 N HCl or 10% TCA) sample->homogenize heat Heat Treatment (e.g., 100°C for 1 hour) homogenize->heat cool_adjust_ph Cool and Adjust pH to 4.0-4.5 heat->cool_adjust_ph enzyme Enzymatic Hydrolysis (e.g., Taka-diastase) cool_adjust_ph->enzyme incubate Incubate (e.g., 18h at 45°C) enzyme->incubate precipitate Protein Precipitation (e.g., with 50% TCA) incubate->precipitate centrifuge Centrifuge and Filter precipitate->centrifuge cleanup Optional: Solid-Phase Extraction (SPE) Cleanup centrifuge->cleanup derivatize Thiochrome Derivatization cleanup->derivatize analyze HPLC-FLD Analysis derivatize->analyze

References

Technical Support Center: Enhancing Thiamine Sulfate Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of thiamine (B1217682) sulfate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during thiamine analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of thiamine?

A1: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is generally the most sensitive and specific method for quantifying thiamine, especially at the picomolar to nanomolar levels often required for environmental and human samples.[1][2] This method typically involves the oxidation of thiamine to a highly fluorescent compound called thiochrome (B1210408).[2]

Q2: What is thiochrome, and why is it important for thiamine detection?

A2: Thiochrome is the fluorescent product formed when thiamine is oxidized under alkaline conditions, commonly using potassium ferricyanide (B76249).[2] Thiamine itself has a low UV extinction coefficient and absorbs at a wavelength common to many other compounds, making direct UV detection non-specific and less sensitive.[2] The conversion to thiochrome, which has distinct excitation and emission wavelengths (around 360-375 nm and 430-450 nm, respectively), significantly enhances both the sensitivity and specificity of the detection.[2][3]

Q3: Should I use pre-column or post-column derivatization for thiochrome formation?

A3: Both pre-column and post-column derivatization methods are effective and widely used.[4]

  • Pre-column derivatization involves oxidizing thiamine to thiochrome before injecting the sample into the HPLC system. This can be simpler in terms of hardware but may be prone to issues with the stability of the thiochrome derivative.[5]

  • Post-column derivatization involves separating thiamine from other sample components on the HPLC column first, and then mixing it with the oxidizing reagent in a post-column reactor before it reaches the fluorescence detector.[6] This approach can offer better reproducibility as the reaction is automated and timed precisely.[7]

Q4: My thiamine standards seem to be degrading quickly. How can I improve their stability?

A4: Thiamine is unstable in neutral or alkaline solutions. To improve stability, prepare and store your standard solutions in an acidic medium, such as 0.1 M HCl.[8] When stored in a refrigerator in amber or low-actinic glassware, these acidic stock solutions can be stable for several months.[9] It is also recommended to prepare fresh working dilutions daily.[9]

Q5: I am observing significant thiamine loss during sample preparation. What could be the cause?

A5: Thiamine can be lost due to adsorption to glass surfaces, especially at the low concentrations found in clinical and environmental samples.[10] This is a critical pre-analytical challenge. To mitigate this, consider using polypropylene (B1209903) or polycarbonate vials and filters instead of glass.[5] If using glass, silanization may reduce adsorption. Storing diluted thiamine in trichloroacetic acid (TCA) can also prevent these losses.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low or No Signal/Peak
Question Possible Cause Solution
Why am I not seeing a thiamine peak in my chromatogram? 1. Thiochrome derivatization failure: The oxidation of thiamine to thiochrome is pH-dependent and requires alkaline conditions (pH > 8, optimally 12-13).[11]1a. Ensure the pH of your reaction mixture is sufficiently alkaline. Prepare fresh oxidizing reagent (e.g., potassium ferricyanide in NaOH) daily.[9] 1b. Verify the correct order of reagent addition as some protocols are sensitive to this.[12]
2. Thiamine degradation: Thiamine is unstable at neutral or alkaline pH and can degrade if samples are not properly preserved.2. Acidify your samples and standards to a pH between 2.0 and 4.0 for maximum stability.[8]
3. Detector issue: The fluorescence detector lamp may be off or malfunctioning.3. Check that the detector lamp is on and that the excitation and emission wavelengths are set correctly for thiochrome (e.g., Ex: 375 nm, Em: 435 nm).[13]
4. Adsorption losses: Thiamine can adsorb to glass vials and filters, leading to lower than expected concentrations.[10]4. Use polypropylene or other polymer-based labware. Alternatively, store samples and standards in an acidic solution like TCA.[5]
Poor Peak Shape (Tailing, Fronting, Splitting)
Question Possible Cause Solution
Why are my thiamine peaks tailing? 1. Secondary interactions with the column: Residual silanol (B1196071) groups on silica-based C18 columns can interact with the amine group of thiamine, causing peak tailing.1a. Use a high-purity, end-capped column. 1b. Adjust the mobile phase pH to be more acidic (e.g., pH 2-4) to suppress silanol ionization.[6] 1c. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations, though this is less necessary with modern high-purity columns.[6]
2. Column overload: Injecting too high a concentration of the sample can lead to peak distortion.2. Dilute your sample and re-inject.
Why are my peaks fronting or splitting? 1. Sample solvent incompatible with mobile phase: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion.1. Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.
2. Column void or contamination: A void at the head of the column or contamination can cause the sample to travel through different paths, resulting in split peaks.2a. Replace the column. To prevent voids, avoid sudden pressure shocks. 2b. Use a guard column to protect the analytical column from contaminants.[14]
Inconsistent Retention Times
Question Possible Cause Solution
Why is the retention time of my thiamine peak shifting between runs? 1. Mobile phase composition change: Inaccurate mixing of the mobile phase or evaporation of a volatile component can alter the elution strength.1. Prepare fresh mobile phase daily and keep the reservoir covered. If using a gradient, ensure the pump's proportioning valves are working correctly.[9]
2. Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase between injections or after a gradient.2. Increase the column equilibration time. Purge with at least 10-20 column volumes of the new mobile phase before starting a run.[9]
3. Temperature fluctuations: Changes in ambient temperature can affect retention times.3. Use a column oven to maintain a constant and stable temperature.
4. Pump issues or leaks: A leak in the system or a faulty pump can lead to an inconsistent flow rate.4. Check for leaks in all fittings from the pump to the detector. Monitor the system pressure for fluctuations, which can indicate a pump problem.[2]

Quantitative Data Summary

The sensitivity of thiamine detection methods can vary significantly based on the technique, instrumentation, and sample matrix. The following table summarizes the performance of several common methods.

Detection MethodAnalyte(s)Sample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
HPLC with Fluorescence Detection Thiamine and its phosphate (B84403) estersWhole Blood-3 nmol/LUp to 4000 nmol/L[13][15]
UHPLC with Fluorescence Detection Thiamine Diphosphate (TDP)Whole Blood / Erythrocytes10.0 nmol/L30.2 nmol/L32.9 - 263.6 nmol/L[8]
HPLC with UV Detection ThiaminePharmaceutical Tablets, Human Urine75 ng/mL-0.25 - 125 µg/mL[12][16]
Spectrophotometry (NBD-Cl) ThiaminePharmaceuticals0.667 µg/mL2.020 µg/mL5 - 35 µg/mL[17]
Fluorometry (Hemoglobin-Cu3(PO4)2 NFs) Thiamine-4.8 x 10⁻⁸ mol/L (48 nM)-5 x 10⁻⁸ - 5 x 10⁻⁵ mol/L[4]
Polarography ThiamineMonovitamin Preparations~50 µg/L-0.25 - 12.5 mg/L[9]
Voltammetry (CPE-MIPpy) Thiamine-6.9 x 10⁻⁵ M2.1 x 10⁻⁴ M-[14]

Experimental Protocols

Protocol 1: Thiamine Analysis in Whole Blood by HPLC with Pre-Column Derivatization

This protocol is adapted from a simplified method for analyzing thiamine and its phosphate esters.[5]

1. Reagent and Standard Preparation:

  • Trichloroacetic Acid (TCA) Solution (10%): Dissolve 10 g of TCA in distilled water to make 100 mL.

  • Potassium Acetate (B1210297) Buffer (0.2 M, pH 4.5): Prepare a 0.2 M solution of potassium acetate and adjust the pH to 4.5 with glacial acetic acid.

  • Oxidizing Reagent (Cyanogen Bromide): Prepare fresh daily by titrating 2-3% (w/v) bromine water with 10% potassium cyanide. (Caution: Cyanogen (B1215507) bromide is highly toxic. Handle with extreme care in a fume hood).

  • Thiamine Stock Solution: Prepare a stock solution of thiamine hydrochloride in 0.1 M HCl. Store in the dark at 4°C. Prepare working standards by diluting the stock solution with the potassium acetate buffer.

2. Sample Preparation:

  • Combine 200 µL of whole blood with 200 µL of 0.2 M potassium acetate buffer (pH 4.5) and 200 µL of 10% TCA.

  • Vortex and let stand for 10 minutes at room temperature to precipitate proteins.

  • Centrifuge at 12,000 rpm for 5 minutes.

3. Pre-Column Derivatization:

  • Take 200 µL of the clear supernatant from the previous step.

  • Add 30 µL of 4 M sodium acetate.

  • Add 20 µL of the freshly prepared cyanogen bromide solution, followed immediately by 20 µL of 2 M NaOH. Vortex briefly.

4. HPLC Analysis:

  • Column: Polyamino-based column (e.g., Asahipack NH2P-50 4E, 4.6 x 250 mm).[5]

  • Mobile Phase: Isocratic elution with a mixture of 90 mmol/L phosphate buffer (pH 8.6) and acetonitrile (B52724) (40:60, v/v).[5]

  • Flow Rate: 1.2 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 50 µL.

  • Fluorescence Detector: Excitation at 375 nm, Emission at 430 nm.[5]

Protocol 2: Thiamine Analysis in Pharmaceutical Tablets by HPLC-UV

This protocol is based on a method for determining thiamine in pharmaceutical preparations.

1. Reagent and Standard Preparation:

  • Mobile Phase: A mixture of a buffer (e.g., pH 3.5 phosphate buffer) and methanol (B129727) (95:5, v/v).

  • Diluent: Use the mobile phase as the diluent.

  • Thiamine Stock Solution: Accurately weigh and dissolve about 50 mg of Thiamine hydrochloride reference standard in 50 mL of diluent. Further dilute to prepare working standards in the range of 10-200 µg/mL.

2. Sample Preparation (from tablets):

  • Weigh and finely powder at least 10 tablets to get an average tablet weight.

  • Accurately weigh a portion of the powder equivalent to the desired concentration of thiamine and transfer it to a volumetric flask.

  • Add a portion of the diluent, sonicate for 5-10 minutes to dissolve the thiamine, and then dilute to volume with the diluent.

  • Filter the solution through a 0.22 µm nylon filter before injection.

3. HPLC Analysis:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: As prepared in step 1.

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20 µL.

  • UV Detector: 210 nm.

Visualizations

The following diagrams illustrate key workflows in thiamine analysis.

Thiochrome_Derivatization_Workflow cluster_sample Sample Preparation cluster_reaction Oxidation Reaction cluster_analysis Analysis thiamine_sample Thiamine-containing Sample (e.g., blood supernatant, standard) add_alkali Add Alkaline Solution (e.g., NaOH) thiamine_sample->add_alkali Adjust pH > 8 add_oxidant Add Oxidizing Agent (e.g., K3[Fe(CN)6]) add_alkali->add_oxidant Mix thiochrome Formation of Fluorescent Thiochrome add_oxidant->thiochrome Oxidation hplc_injection Inject into HPLC-FLD System thiochrome->hplc_injection

Caption: Workflow for the oxidation of thiamine to fluorescent thiochrome.

HPLC_Analysis_Workflow cluster_prep Pre-Analysis cluster_hplc HPLC System cluster_data Data Analysis sample_prep Sample Preparation (Extraction, Deproteinization) derivatization Derivatization (Optional) (e.g., Thiochrome formation) sample_prep->derivatization autosampler Autosampler Injection derivatization->autosampler column HPLC Column (e.g., C18) autosampler->column pump Pump (Mobile Phase) pump->column detector Detector (Fluorescence or UV) column->detector chromatogram Chromatogram Generation detector->chromatogram quantification Peak Integration & Quantification chromatogram->quantification Troubleshooting_Tree start Problem: Inconsistent or Poor Results q_peak Is there a peak shape issue (tailing, fronting, splitting)? start->q_peak q_retention Is the retention time shifting? start->q_retention q_signal Is the signal low or absent? start->q_signal a_peak_solvent Check sample solvent compatibility. Dissolve sample in mobile phase. q_peak->a_peak_solvent Yes a_peak_column Check for column contamination/void. Use guard column, replace if needed. q_peak->a_peak_column Yes a_peak_ph Adjust mobile phase pH to suppress silanol interactions. q_peak->a_peak_ph Yes a_retention_mobile Prepare fresh mobile phase. Ensure proper mixing and degassing. q_retention->a_retention_mobile Yes a_retention_temp Use a column oven for stable temperature control. q_retention->a_retention_temp Yes a_retention_flow Check for system leaks and ensure consistent flow rate. q_retention->a_retention_flow Yes a_signal_deriv Verify derivatization conditions. (pH, fresh reagents) q_signal->a_signal_deriv Yes a_signal_stability Check sample/standard stability. Acidify and store properly. q_signal->a_signal_stability Yes a_signal_detector Check detector settings and lamp. q_signal->a_signal_detector Yes

References

"Addressing matrix effects in LC-MS/MS analysis of thiamine sulfate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of thiamine (B1217682) sulfate (B86663) and related compounds.

Troubleshooting Guides

This section offers step-by-step solutions to common issues encountered during the analysis of thiamine derivatives.

Problem: Poor Peak Shape or Low Signal Intensity for Thiamine Sulfate

Possible Cause: Significant ion suppression from co-eluting matrix components.

Troubleshooting Steps:

  • Evaluate Sample Preparation: The initial sample cleanup is critical. Complex biological matrices contain numerous components like phospholipids (B1166683) and proteins that can interfere with the ionization of the target analyte.[1] Consider and compare different sample preparation techniques.

    • Protein Precipitation (PPT): A common first step for plasma or whole blood samples. Trichloroacetic acid (TCA) or perchloric acid are frequently used.[2][3]

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Offers more selective cleanup and can effectively remove interfering substances.

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.

    • Gradient Elution: Develop a gradient that retains and elutes this compound in a region with minimal co-eluting matrix components. A post-column infusion experiment can help identify zones of ion suppression.[4]

    • Column Chemistry: Test different column chemistries (e.g., C18, HILIC) to achieve optimal separation. For polar compounds like thiamine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[5]

  • Check for Metal Adsorption: Thiamine and its phosphorylated derivatives can chelate with metal surfaces in the LC system, such as the column hardware, leading to poor peak shape and signal loss.[4] Using metal-free or PEEK-lined columns and tubing can mitigate this issue.[4]

Problem: High Variability in Quantitative Results

Possible Cause: Inconsistent matrix effects across samples and lack of appropriate internal standardization.

Troubleshooting Steps:

  • Implement a Suitable Internal Standard (IS): An appropriate internal standard is crucial to compensate for variability in sample preparation and matrix effects.

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects. For thiamine, Thiamine-¹³C₄ is a suitable SIL-IS.[3][6]

    • Structural Analog: If a SIL-IS is unavailable, a structural analog that behaves similarly during extraction and ionization can be used. Pyrithiamine (B133093) has been used as an internal standard for thiamine analysis.[7]

  • Prepare Matrix-Matched Calibration Curves: To account for matrix effects, calibration standards should be prepared in the same biological matrix as the samples (e.g., blank plasma, whole blood).[8]

    • Protocol for Matrix-Matched Calibrants:

      • Obtain a batch of the biological matrix that is free of the analyte.

      • Spike the blank matrix with known concentrations of the this compound standard.

      • Process these calibration standards using the same extraction procedure as the unknown samples.

  • Evaluate Different Lots of Matrix: Assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust and not susceptible to lot-to-lot variability.[4]

Experimental Protocols

Protocol 1: Protein Precipitation for Thiamine Analysis in Whole Blood

This protocol is adapted from methods for thiamine pyrophosphate (TPP) and can be a starting point for this compound.[2][3]

  • Sample Preparation:

    • Pipette 100 µL of thawed hemolyzed whole blood into a microcentrifuge tube.

    • Add 300 µL of a working internal standard solution (e.g., 50 ng/mL of Thiamine-¹³C₄ in deionized water).[3]

    • Vortex for 30 seconds.

  • Protein Precipitation:

    • Add 30 µL of 70% perchloric acid (HClO₄) and vortex for 1 minute to precipitate proteins.[3]

    • Alternatively, use a trichloroacetic acid (TCA) solution.[2]

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.[3]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effect

This protocol allows for the quantitative assessment of ion suppression or enhancement.[9][10]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A Matrix Effect value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data from a study on B vitamins, which can serve as a reference for what to expect.

AnalyteSample Preparation MethodRecovery (%)Relative Matrix Effect (%)
Thiamine Pyrophosphate (TPP)Protein Precipitation (TCA)9997

Data adapted from a study on TPP in whole blood.[2]

AnalyteProtein Precipitation AgentAccuracy (%) at 10 µg/LAccuracy (%) at 100 µg/L
Thiamine (B1)TCA--
Thiamine (B1)ZnSO₄/Methanol90-11489-120

Data adapted from a study comparing protein precipitation agents for B vitamins in whole blood.[11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[9] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, impacting the accuracy and sensitivity of the analysis.[12]

Q2: Why is electrospray ionization (ESI) susceptible to matrix effects?

A2: ESI is more prone to matrix effects compared to other ionization techniques like atmospheric pressure chemical ionization (APCI) because the ionization process relies on the formation of charged droplets and solvent evaporation.[12] Co-eluting matrix components can alter the physical properties of these droplets, such as surface tension, which interferes with the efficient formation of gas-phase ions of the analyte.[12]

Q3: How do I choose an appropriate internal standard for this compound?

A3: The best choice is a stable isotope-labeled (SIL) version of this compound. If that is not available, a SIL version of thiamine (e.g., Thiamine-¹³C₄) would be the next best option, as its chemical properties are very similar to the unlabeled analyte.[3][6] A structural analog like pyrithiamine can also be used, but it may not compensate for matrix effects as effectively as a SIL-IS.[7]

Q4: What are the key differences between protein precipitation, liquid-liquid extraction, and solid-phase extraction for mitigating matrix effects?

A4:

  • Protein Precipitation (PPT): The simplest and fastest method, but often the least clean, as it primarily removes proteins while leaving other matrix components like salts and phospholipids in the extract.

  • Liquid-Liquid Extraction (LLE): More selective than PPT, it separates compounds based on their differential solubility in two immiscible liquids. It can effectively remove many interfering substances.

  • Solid-Phase Extraction (SPE): The most selective and powerful technique. It uses a solid sorbent to bind the analyte or interferences, allowing for a much cleaner final extract.

Q5: When should I use matrix-matched calibration?

A5: Matrix-matched calibration is recommended when you observe significant matrix effects (ion suppression or enhancement) that cannot be fully compensated for by your internal standard.[8] It is a crucial step in method validation for bioanalytical assays to ensure accurate quantification.

Visualizations

Workflow_for_Addressing_Matrix_Effects Workflow for Addressing Matrix Effects A Initial Method Development (Analyte in Solvent) B Assess Matrix Effect (Post-Extraction Spike) A->B C Significant Matrix Effect? B->C D Optimize Sample Preparation (e.g., SPE, LLE) C->D Yes H Method Validation C->H No E Optimize Chromatography (e.g., Gradient, Column) D->E F Use Stable Isotope-Labeled Internal Standard E->F G Implement Matrix-Matched Calibration F->G G->H I Routine Analysis H->I

Caption: A logical workflow for identifying and mitigating matrix effects.

Ion_Suppression_Mechanism Mechanism of Ion Suppression in ESI cluster_0 ESI Droplet A Analyte C Solvent Evaporation A->C B Matrix Component B->C D Competition for Surface/Charge C->D E Reduced Analyte Gas-Phase Ions D->E F MS Detector E->F

Caption: Simplified diagram of ion suppression in the ESI source.

References

Technical Support Center: Optimization of Enzymatic Reactions Involving Thiamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiamine (B1217682) sulfate (B86663) and thiamine pyrophosphate (TPP)-dependent enzymes. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your enzymatic reactions and overcoming common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments. Each problem is presented with potential causes and recommended solutions to help you identify and resolve the issue.

Problem 1: Low or No Enzyme Activity

Question: I am not observing the expected level of activity from my purified thiamine-dependent enzyme. What are the possible reasons and how can I troubleshoot this?

Answer: Low or no enzymatic activity is a common issue that can stem from several factors related to the enzyme itself, the cofactors, or the assay conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inactive Enzyme Confirm the viability of your enzyme preparation by running a positive control with a known active enzyme batch or a reliable substrate.[1]
Loss of TPP Cofactor Thiamine pyrophosphate (TPP) is essential for the activity of these enzymes and can be lost during purification.[2] Supplement all purification buffers with TPP and Mg²⁺ to maintain the enzyme in its active holo-form. You can also try to reactivate the purified enzyme by incubating it with an excess of TPP and Mg²⁺ before the activity assay.[2]
Suboptimal Cofactor Concentration The enzymatic activity of TPP-dependent enzymes requires sufficient concentrations of TPP and magnesium ions. Ensure that both are present in the reaction mixture at optimal concentrations.[3]
Improper Protein Folding The absence of TPP during protein expression can lead to misfolding and aggregation.[2] To enhance proper folding and solubility, consider supplementing the growth media with thiamine (Vitamin B1) or TPP.[2] Lowering the induction temperature (e.g., 16-25°C) can also slow down protein synthesis, allowing more time for correct folding.[2]
Incorrect Assay Buffer Conditions The pH, ionic strength, and composition of the assay buffer can significantly impact enzyme activity. Screen different pH levels and salt concentrations to find the optimal conditions for your specific enzyme.[2]
Degraded Substrate Ensure that the substrate has been stored correctly and has not degraded. Prepare fresh substrate solutions for each experiment.[1]
Problem 2: High Background Signal in the Assay

Question: My enzymatic assay is showing a high background signal, which is interfering with the measurement of my enzyme's activity. What could be causing this and how can I reduce it?

Answer: A high background signal can significantly decrease the sensitivity and dynamic range of your assay. Identifying the source of the background is the first step in troubleshooting.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Substrate Instability The substrate may be undergoing spontaneous hydrolysis or degradation in the assay buffer, leading to a signal even in the absence of the enzyme.[1] Perform a stability check by incubating the substrate in the assay buffer without the enzyme and measuring the signal over time.[1] If the substrate is unstable, consider preparing it fresh for each experiment.[1]
Autofluorescence/Absorbance of Assay Components The substrate, buffer components, or the microplate itself can contribute to the background signal.[1] To identify the source, measure the absorbance or fluorescence of the buffer, substrate, and enzyme solutions individually.[1] For fluorescence assays, use black, opaque-walled plates to minimize light scatter. For colorimetric assays, use clear, flat-bottom plates.[1]
Contaminating Proteases If your enzyme preparation is not pure, contaminating proteases could be cleaving the substrate or other proteins, leading to a non-specific signal.[1] If you suspect protease contamination, include a cocktail of broad-spectrum protease inhibitors in a control well.[1]
Interfering Substances in the Sample Certain substances can interfere with the assay chemistry. Common examples include EDTA (>0.5 mM), Ascorbic acid (>0.2%), SDS (>0.2%), and Sodium Azide (>0.2%).[4] If your sample contains these, consider a sample preparation step like deproteinization or dialysis to remove them.[4]
Problem 3: Inconsistent and Poorly Reproducible Results

Question: I am getting variable results between experiments, even when I follow the same protocol. What could be the cause of this poor reproducibility?

Answer: Inconsistent results are often due to subtle variations in experimental setup and execution. Careful attention to detail is crucial for reproducibility.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Improperly Thawed or Mixed Reagents Ensure all kit components and reagents are completely thawed and gently but thoroughly mixed before use to ensure homogeneity.[4]
Use of Old or Improperly Stored Reagents Always check the expiration dates of your reagents and store them according to the manufacturer's instructions.[4] Avoid repeated freeze-thaw cycles.
Inaccurate Pipetting Use calibrated pipettes and avoid pipetting very small volumes to minimize errors.[4] When possible, prepare a master mix for the reaction components to ensure consistency across wells.[4]
Incorrect Incubation Times or Temperatures Precisely control the incubation times and temperatures as specified in the protocol, as small variations can lead to significant differences in results.[4]
Incomplete Cell or Tissue Homogenization If using cell or tissue lysates, ensure that the homogenization is complete to release the enzyme. Incomplete lysis can lead to variability in the amount of enzyme in each sample.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of enzymatic reactions involving thiamine sulfate.

Q1: What is the biologically active form of thiamine, and why is it crucial for enzymatic reactions?

A1: The biologically active form of thiamine (vitamin B1) is thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (ThDP). TPP is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. These enzymes include the pyruvate (B1213749) dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (α-KGDH), and transketolase. TPP plays a critical role in the catalytic mechanism of these enzymes, which are fundamental for cellular energy production and the synthesis of macromolecules.

Q2: My enzyme is expressed as inclusion bodies. How can I improve its solubility?

A2: The formation of insoluble inclusion bodies is a common problem when overexpressing recombinant proteins. For TPP-dependent enzymes, the lack of the TPP cofactor during expression can lead to misfolding and aggregation.[2] To improve solubility, you can try the following:

  • Lower the expression temperature: Reducing the temperature to 16-25°C after induction slows down protein synthesis, allowing more time for proper folding.[2]

  • Supplement the growth media: Adding thiamine or TPP to the growth media can help stabilize the enzyme during its synthesis.[2]

  • Optimize buffer conditions: During cell lysis and purification, use buffers with optimized pH and salt concentrations. Including additives like glycerol (B35011) (5-10%) can also enhance solubility.[2]

  • Use a different expression host or vector: Some E. coli strains are better suited for expressing difficult proteins. Alternatively, a vector with a weaker promoter can provide more controlled expression.[2]

Q3: What are the expected metabolic consequences of TPP deficiency in experimental models?

A3: TPP deficiency leads to a significant shift in cellular metabolism. With the impaired function of enzymes like the pyruvate dehydrogenase complex, the conversion of pyruvate to acetyl-CoA is reduced. This can result in:

  • Increased glycolysis and lactate (B86563) production.

  • Reduced ATP production.

  • Increased oxidative stress.

  • Alterations in amino acid and fatty acid metabolism.

Q4: Are there known inhibitors of TPP-dependent enzymes that I should be aware of?

A4: Yes, several compounds are known to inhibit TPP-dependent enzymes. These can be useful as experimental tools. Some common inhibitors include:

  • Oxythiamine (B85929): A thiamine antagonist that is converted to oxythiamine diphosphate, which then competitively inhibits TPP-dependent enzymes.[5]

  • Pyrithiamine: Another thiamine antagonist that can inhibit the synthesis of TPP.[6]

  • 3-Deazathiamin diphosphate: A potent inhibitor of pyruvate decarboxylase and the E1 subunit of α-ketoglutarate dehydrogenase.[7]

  • Triazole-based thiamine analogues: A class of synthetic inhibitors with high potency against various TPP-dependent enzymes.[8][9]

Quantitative Data Summary

Table 1: Inhibition Constants (Ki) of Selected Inhibitors for TPP-Dependent Enzymes
InhibitorEnzymeOrganismKi ValueReference
Oxythiamine diphosphateTransketolaseYeast0.03 µM[5]
Oxythiamine diphosphatePyruvate DecarboxylaseYeast20 µM[5]
Oxythiamine diphosphate2-oxoglutarate dehydrogenaseBovine adrenals~30 µM[5]
PyrithiamineThiamine pyrophosphokinase-2-3 µM[5]
3-Deazathiamin diphosphatePyruvate DecarboxylaseZymomonas mobilis< 14 pM[7]
3-Deazathiamin diphosphateα-ketoglutarate dehydrogenase (E1 subunit)E. coli~5 nM[7]
Triazole-ThDPPyruvate DecarboxylaseZymomonas mobilis30 pM[8]

Experimental Protocols

Protocol 1: Transketolase Activity Assay

This protocol describes a coupled enzymatic assay to measure transketolase activity by monitoring the oxidation of NADH at 340 nm.[10]

Materials:

  • Human Recombinant Transketolase

  • Thiamine Pyrophosphate (TPP)

  • D-Xylulose 5-phosphate

  • D-Ribose 5-phosphate

  • Triosephosphate Isomerase

  • Glycerol-3-Phosphate Dehydrogenase

  • β-Nicotinamide adenine (B156593) dinucleotide (NADH)

  • TKT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Enzyme Solution: Prepare a stock solution of transketolase (e.g., 1 mg/mL) in TKT Assay Buffer. Just before use, dilute to the final working concentration (e.g., 5 µg/mL).

    • Cofactor Solution: Prepare a 10 mM stock solution of TPP in TKT Assay Buffer.

    • Substrate Mixture: Prepare a solution containing 50 mM D-Xylulose 5-phosphate and 50 mM D-Ribose 5-phosphate in TKT Assay Buffer.

    • Coupling Enzyme/NADH Mixture: Prepare a solution in TKT Assay Buffer containing 10 U/mL Triosephosphate Isomerase, 10 U/mL Glycerol-3-Phosphate Dehydrogenase, and 5 mM NADH.

  • Assay Reaction Setup (per well):

    • Add 50 µL of the Coupling Enzyme/NADH Mixture.

    • Add 10 µL of the Enzyme Solution.

    • Add 10 µL of the Cofactor Solution.

    • Add 10 µL of TKT Assay Buffer.

  • Pre-incubation:

    • Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding 20 µL of the Substrate Mixture to each well.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min). The rate is directly proportional to the transketolase activity.

Protocol 2: Pyruvate Dehydrogenase Complex (PDC) Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay that measures the rate of NADH production, which is directly proportional to the rate of pyruvate decarboxylation.

Materials:

  • Cell or tissue lysate containing PDC

  • PDC Assay Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT

  • Substrate Solution: 100 mM Sodium Pyruvate

  • Cofactor Solution: 10 mM NAD⁺, 2 mM Coenzyme A (CoA), 2 mM Thiamine Pyrophosphate (TPP)

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in ice-cold PDC Assay Buffer.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the PDC enzyme.

    • Determine the protein concentration of the supernatant.

  • Assay Reaction Setup (per well/cuvette):

    • Prepare a reaction mixture with the following final concentrations:

      • 50 mM Tris-HCl (pH 7.8)

      • 1 mM MgCl₂

      • 0.1 mM EDTA

      • 2 mM DTT

      • 5 mM Sodium Pyruvate

      • 1 mM NAD⁺

      • 0.2 mM CoA

      • 0.2 mM TPP

  • Pre-incubation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add the sample (e.g., 10-50 µg of protein) to the reaction mixture.

  • Kinetic Measurement:

    • Immediately start monitoring the increase in absorbance at 340 nm every minute for 10-15 minutes at 37°C.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time.

    • Determine the linear rate of the reaction (ΔAbs/min).

    • Calculate the PDC activity using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹. One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Visualizations

Diagram 1: Experimental Workflow for Enzyme Activity Measurement

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation reaction_setup Reaction Setup (96-well plate) reagent_prep->reaction_setup enzyme_prep Enzyme Dilution enzyme_prep->reaction_setup substrate_prep Substrate Preparation reaction_init Reaction Initiation (Add Substrate) substrate_prep->reaction_init pre_incubation Pre-incubation (37°C) reaction_setup->pre_incubation pre_incubation->reaction_init kinetic_measurement Kinetic Measurement (Spectrophotometer) reaction_init->kinetic_measurement data_processing Data Processing (Calculate Rate) kinetic_measurement->data_processing results Results data_processing->results

Caption: A typical workflow for measuring enzyme activity, from preparation to data analysis.

Diagram 2: Catalytic Cycle of a TPP-Dependent Enzyme

tpp_catalytic_cycle TPP TPP-E Ylide Ylide-E TPP->Ylide Deprotonation Adduct Substrate-TPP Adduct-E Ylide->Adduct Nucleophilic Attack on Substrate Decarboxylated Decarboxylated Intermediate-E Adduct->Decarboxylated Decarboxylation Product Product Decarboxylated->Product Protonation & Product Release Enzyme Free Enzyme Decarboxylated->Enzyme Regeneration

Caption: The catalytic cycle of a TPP-dependent enzyme, highlighting the key intermediates.

References

Technical Support Center: Thiamine Sulfate Quantification in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the quantification of thiamine (B1217682) and its phosphate (B84403) esters (collectively referred to as thiamine compounds) in brain tissue.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying thiamine in brain tissue? A1: The most prevalent and well-validated method is High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection.[1][2][3] This technique involves the oxidation of non-fluorescent thiamine compounds into highly fluorescent thiochrome (B1210408) derivatives, which can then be separated and quantified.[2][4][5]

Q2: Why is derivatization necessary for HPLC-fluorescence detection? A2: Thiamine and its phosphate esters do not naturally fluoresce. The derivatization step, typically an oxidation reaction using potassium ferricyanide (B76249) in an alkaline solution, converts them into their respective thiochrome derivatives.[1][2][5] Thiochromes are highly fluorescent, allowing for sensitive and specific detection.[2]

Q3: What are the critical steps in sample preparation for brain tissue? A3: Critical steps include:

  • Rapid Tissue Collection and Freezing: Immediately after dissection, brain tissue should be snap-frozen in liquid nitrogen and stored at -80°C to preserve the stability of thiamine and its esters.[6][7]

  • Acidic Homogenization: Homogenization should be performed in a cold acidic medium, such as 10% trichloroacetic acid (TCA) or perchloric acid (PCA), to precipitate proteins and stabilize the thiamine compounds.[1][6][8]

  • Maintaining Cold Chain: All sample preparation steps should be conducted on ice to minimize degradation.[6]

Q4: How stable are thiamine compounds during sample storage and processing? A4: Thiamine is unstable under alkaline or neutral conditions and is sensitive to heat.[9][10] It is stable in acidic extracts. For long-term storage, tissue samples and acidic extracts should be kept at -80°C.[6][7][11] It is highly recommended to analyze derivatized samples on the same day to ensure high reproducibility, as interday variability can be significant.[1][12]

Q5: Can LC-MS/MS be used for thiamine quantification? A5: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative that allows for the direct quantification of thiamine and its esters without the need for derivatization.[13] This method offers high specificity and can be very rapid.[11][13] However, method validation is crucial, as correlation with traditional HPLC-fluorescence methods can vary for different thiamine esters.[13]

Troubleshooting Guides

This section addresses common problems encountered during the quantification of thiamine in brain tissue.

Problem 1: No or Very Low Signal/Peaks for Thiamine Analytes
Potential Cause Recommended Solution
Thiamine Degradation Ensure samples were snap-frozen immediately after collection and stored at -80°C. Use ice-cold acidic solutions (TCA or PCA) for homogenization.[6][9] Avoid neutral or alkaline pH during sample preparation.
Inefficient Derivatization Prepare the potassium ferricyanide solution fresh daily. Ensure the pH of the reaction mixture is sufficiently alkaline (as required by your specific protocol) for the oxidation to occur. Vortex immediately after adding the derivatization reagent.[6]
Fluorescence Detector Issue Check that the detector is set to the correct excitation and emission wavelengths for thiochrome (typically around 365-375 nm for excitation and 435-450 nm for emission).[1][2] Verify lamp performance and detector sensitivity settings.
HPLC System Leak or Blockage Check for leaks in the HPLC system. Ensure system pressure is stable and within the expected range. A blockage could prevent the sample from reaching the detector.
Problem 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
Potential Cause Recommended Solution
Column Contamination/Degradation Flush the column with a strong solvent or, if necessary, replace it. Always filter samples through a 0.45 µm filter before injection to protect the column.[1][14]
Inappropriate Mobile Phase Ensure the mobile phase pH is correct and stable. Degas the mobile phase before use to prevent bubbles. Check for proper mixing if using a gradient.
Sample Overload Dilute the sample and reinject. If the issue persists, consider using a column with a higher capacity.
Incomplete Removal of TCA If using TCA for protein precipitation, wash the supernatant with a water-saturated organic solvent (e.g., diethyl ether) to remove the acid, as residual TCA can interfere with chromatography.[1][15]
Problem 3: High Variability and Poor Reproducibility
Potential Cause Recommended Solution
Inconsistent Sample Homogenization Use a standardized homogenization procedure (e.g., a set time and speed with a mechanical homogenizer) to ensure uniformity across samples.[9]
Inconsistent Derivatization Timing The thiochrome formation reaction is very fast.[6] Standardize the time between derivatization and injection for all samples and standards to ensure consistent reaction times.
Interday Instability Derivatized samples can be unstable. For best results, perform the analysis on the same day as the derivatization.[1][12] If comparing data across days, always run a fresh calibration curve.
Matrix Effects (LC-MS/MS) Use an isotopic internal standard for each analyte to correct for variations in extraction efficiency and ion suppression/enhancement.[13]

Data Presentation: Method Validation Parameters

The following tables summarize typical quantitative data from validated HPLC-fluorescence methods for thiamine quantification to serve as a benchmark for your own experiments.

Table 1: HPLC Method Performance for Thiamine and its Esters in Rat Brain (Data sourced from Nunes et al., 2017)[1][12]

Parameter Thiamine Diphosphate (TDP) Thiamine Monophosphate (TMP) Thiamine (B1)
Intraday Reproducibility (RSD%) 2.66%4.50%7.43%
Interday Reproducibility (RSD%) 37.54%25.39%25.87%
Recovery 96.0% - 101.7%96.0% - 101.7%96.0% - 101.7%
Linearity Range (ng/mL) 100 - 100050 - 2502 - 150

Table 2: HPLC Method Performance in Whole Blood (Data sourced from Whitfield et al., 2005)[5][16]

Parameter Value
Lower Limit of Quantification (LOQ) 3 nmol/L
Linearity Up to 4000 nmol/L
Within-Run Precision (CV%) < 3.5%
Total Precision (CV%) < 9.4%

Experimental Protocols

Protocol 1: Sample Preparation and Extraction from Brain Tissue
  • Dissection and Storage: Rapidly dissect brain tissue on an ice-cold plate. Weigh the tissue, place it in a pre-chilled microcentrifuge tube, snap-freeze in liquid nitrogen, and store at -80°C until analysis.[6][7]

  • Homogenization: Add 10-15 volumes of ice-cold 10% Trichloroacetic Acid (TCA) to the frozen tissue (e.g., 1 mL of TCA per 100 mg of tissue).[6]

  • Mechanical Disruption: Homogenize the tissue thoroughly with a mechanical homogenizer until no visible particles remain. Keep the sample on ice throughout this process.[6]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute and let it stand on ice for 15-20 minutes to ensure complete protein precipitation.[1][6]

  • Centrifugation: Centrifuge the homogenate at 10,000-15,000 x g for 15 minutes at 4°C.[1][6]

  • Supernatant Collection: Carefully collect the clear supernatant, which contains the thiamine compounds. Avoid disturbing the protein pellet.

  • TCA Removal (Optional but Recommended): To remove TCA, add 5 volumes of water-saturated diethyl ether, vortex, and discard the upper organic layer. Repeat this wash step twice.[1]

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before derivatization or analysis.[14]

Protocol 2: Pre-Column Derivatization to Thiochrome
  • Reagent Preparation: Prepare a fresh solution of the oxidizing agent (e.g., potassium ferricyanide) in an alkaline solution (e.g., 15% sodium hydroxide).[1][7] This solution is light-sensitive and should be prepared fresh and kept in an amber vial.

  • Reaction: In a microcentrifuge tube, mix an aliquot of the tissue extract (e.g., 150 µL) with an equal volume of the freshly prepared derivatization reagent (e.g., 150 µL).[6][7]

  • Vortex: Immediately vortex the mixture for 10-15 seconds. The reaction is extremely rapid.[6]

  • Injection: Inject a fixed volume (e.g., 20-50 µL) of the derivatized sample onto the HPLC system within minutes of the reaction.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase Tissue Brain Tissue Collection & Snap Freezing Homogenize Homogenization in Cold Acid (TCA) Tissue->Homogenize 1. Centrifuge Protein Precipitation & Centrifugation Homogenize->Centrifuge 2. Extract Collect Supernatant (Thiamine Extract) Centrifuge->Extract 3. Derivatize Pre-column Derivatization (to Thiochrome) Extract->Derivatize HPLC HPLC Separation (Reversed-Phase C18) Derivatize->HPLC 4. Detect Fluorescence Detection (Ex: ~370nm, Em: ~440nm) HPLC->Detect 5. Quantify Data Analysis & Quantification Detect->Quantify 6.

Caption: General workflow for thiamine quantification in brain tissue.

troubleshooting_workflow Start Problem: No or Low Signal C1 Cause: Thiamine Degradation? Start->C1 C2 Cause: Derivatization Failure? Start->C2 C3 Cause: Instrument Issue? Start->C3 S1 Solution: Verify sample handling. Use cold acid, store at -80°C. C1->S1 Yes S2 Solution: Use fresh reagents. Ensure alkaline pH. C2->S2 Yes S3 Solution: Check detector settings (λ_ex, λ_em) & system pressure. C3->S3 Yes

Caption: Troubleshooting decision tree for no/low signal issues.

derivatization_pathway Thiamine Thiamine (Non-Fluorescent) Reagents Potassium Ferricyanide + Alkaline pH Thiamine->Reagents Thiochrome Thiochrome (Highly Fluorescent) Reagents->Thiochrome Oxidation

Caption: Chemical conversion of thiamine to fluorescent thiochrome.

References

"Troubleshooting poor resolution in chromatograms of thiamine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of thiamine (B1217682) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal chromatogram resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in the chromatography of thiamine derivatives?

Poor resolution in the HPLC analysis of thiamine and its derivatives typically manifests as peak tailing, peak broadening, or the co-elution of analytes.[1] The primary causes often relate to suboptimal mobile phase conditions, column degradation, or inappropriate sample preparation.[2] For basic compounds like thiamine, interactions with residual silanol (B1196071) groups on the stationary phase are a frequent cause of peak tailing.[3][4]

Q2: How can I prevent peak tailing for my thiamine compounds?

Peak tailing for thiamine, a basic compound, is often due to secondary interactions with the stationary phase.[4] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2-3) can help to protonate residual silanol groups on the silica-based stationary phase, reducing their interaction with the positively charged thiamine molecule.[3]

  • Use of Mobile Phase Additives: Incorporating an amine modifier, such as triethylamine, into the mobile phase can competitively bind to active silanol sites, thereby minimizing peak tailing.[5]

  • Column Selection: Employing a column with end-capping or a polar-embedded stationary phase can provide a better peak shape for basic analytes.

Q3: My peaks are broad. What are the likely causes and solutions?

Peak broadening can significantly impact resolution and is generally caused by issues within the chromatographic system.[6] Common causes include:

  • Column Degradation: An old or contaminated column can lose its efficiency, leading to broader peaks.[1][3] Regenerating or replacing the column is the recommended solution.

  • Extra-Column Volume: Excessive tubing length or large-volume detector cells can contribute to peak broadening.[6] Ensure that the HPLC system is optimized for minimal dead volume.

  • Mobile Phase Mismatch: A weak mobile phase may cause the analyte to spend too much time on the column, resulting in broader peaks.[3] Increasing the organic modifier concentration in the mobile phase can often resolve this.

Q4: I am observing co-elution of thiamine and its phosphorylated derivatives. How can I improve their separation?

The separation of thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (B83284) (TDP) can be challenging due to their structural similarity. To improve separation:

  • Gradient Elution: Employing a gradient elution program, where the mobile phase composition is changed over time, can enhance the resolution of these closely related compounds.[7]

  • Ion-Pairing Chromatography: Using an ion-pairing reagent, such as sodium-1-hexanesulfonate, in the mobile phase can improve the retention and separation of these ionic compounds on a reversed-phase column.[8]

  • Column Selectivity: Experiment with different stationary phases. A mixed-mode column that offers both reversed-phase and ion-exchange properties can be effective.[9]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step approach to troubleshooting peak tailing in the analysis of thiamine derivatives.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust pH to 2.5-3.0 with Phosphoric or Acetic Acid check_ph->adjust_ph No check_additive Is an Amine Additive Used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add 0.1% Triethylamine to Mobile Phase check_additive->add_additive No check_column Is the Column Old or Showing High Backpressure? check_additive->check_column Yes add_additive->check_column replace_column Replace with a New, End-Capped C18 or Polar-Embedded Column check_column->replace_column Yes unresolved Issue Persists check_column->unresolved No resolved Peak Shape Improved replace_column->resolved

Caption: A logical workflow for troubleshooting peak tailing.

Guide 2: Improving Resolution of Thiamine and its Phosphorylated Esters

This guide focuses on strategies to enhance the separation between thiamine, TMP, and TDP.

ProblemPotential CauseRecommended Solution
Poor Separation Isocratic elution is insufficient.Switch to a gradient elution method. A common approach is to start with a low percentage of organic modifier (e.g., methanol (B129727) or acetonitrile) and gradually increase the concentration.[7]
Co-elution Insufficient retention on a standard C18 column.Introduce an ion-pairing reagent (e.g., 8.0 mM sodium-1-hexanesulfonate) into the mobile phase to improve retention and selectivity for the ionic thiamine derivatives.[8]
Broad Peaks Inadequate buffering of the mobile phase.Ensure the mobile phase contains a suitable buffer (e.g., 25 mM dibasic sodium phosphate) and that the pH is controlled.[7]

Experimental Protocols

Protocol 1: HPLC Method for Thiamine and its Phosphate (B84403) Esters in Whole Blood[7]
  • Sample Preparation: Proteins in whole blood are precipitated using trichloroacetic acid (TCA).

  • Derivatization: Thiamine and its phosphate esters are derivatized with potassium ferricyanide (B76249) to form fluorescent thiochromes.[7]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase A: 25 mmol/L dibasic sodium phosphate (pH 7.0):methanol (90:10, v/v).[7]

    • Mobile Phase B: 25 mmol/L dibasic sodium phosphate (pH 7.0):methanol (30:70, v/v).[7]

    • Gradient: 0–12.5% B in 1 min, ramped to 50% B in 0.5 min, held at 50% B for 1.5 min, then returned to initial conditions.[7]

    • Flow Rate: 0.6 mL/min.[7]

    • Detection: Fluorescence detector (Excitation: 375 nm, Emission: 435 nm).[7]

Protocol 2: Analysis of Thiamine in Mushrooms with Ion-Pairing Chromatography[8]
  • Sample Preparation:

    • Homogenized mushroom powder undergoes acid hydrolysis with 0.1M HCl at 96°C for 30 minutes.[8]

    • The pH is adjusted to 4.5 with 2 M sodium acetate.[8]

    • Enzymatic dephosphorylation is carried out using takadiastase at 50°C for 3 hours.[8]

    • Proteins are precipitated with 50% (w/v) trichloroacetic acid.[8]

  • Chromatographic Conditions:

    • Column: Waters Xterra® MS C-18 column (4.6mm × 150mm, 5 µm).[8]

    • Mobile Phase: A mixture of buffer and methanol (80:20). The buffer contains 8.0 mM sodium-1-hexanesulfonate, glacial acetic acid, and methanol, with the pH adjusted to 3.0 with diethylamine.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV-Vis detector at 245 nm for thiamine.[8]

Thiamine's Role in Cellular Metabolism

Thiamine, in its active form thiamine diphosphate (TDP), is a critical coenzyme for several key enzymes involved in central energy metabolism. Understanding these pathways can be crucial for researchers studying the biological effects of thiamine and its derivatives.

Thiamine-Dependent Metabolic Pathways

G cluster_glycolysis Glycolysis cluster_krebs Krebs Cycle cluster_ppp Pentose Phosphate Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate TKT Transketolase (TKT) Glucose->TKT PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA aKG α-Ketoglutarate SuccinylCoA Succinyl-CoA aKGDH α-Ketoglutarate Dehydrogenase (αKGDH) aKG->aKGDH R5P Ribose-5-Phosphate NADPH NADPH PDH->AcetylCoA aKGDH->SuccinylCoA TKT->R5P TKT->NADPH Thiamine Thiamine (Vitamin B1) TDP Thiamine Diphosphate (TDP - Active Coenzyme) Thiamine->TDP Phosphorylation TDP->PDH Coenzyme TDP->aKGDH Coenzyme TDP->TKT Coenzyme

Caption: Role of Thiamine Diphosphate in key metabolic pathways.

References

"Best practices for storage and handling of thiamine sulfate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of thiamine (B1217682) sulfate (B86663), along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for thiamine sulfate powder?

A1: this compound powder should be stored in a cool, dry place, protected from light and moisture. For long-term storage, a temperature of 2°C to 8°C is recommended.[1] Keep the container tightly closed to prevent moisture absorption.[2][3]

Q2: What is the solubility of this compound in common laboratory solvents?

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of deionized water.[4] Mix thoroughly until the powder is completely dissolved. For sterile applications, the solution should be filter-sterilized through a 0.22 µm filter.[4] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C.[4]

Q4: At what pH is this compound most stable in aqueous solutions?

A4: Thiamine is most stable in acidic conditions, with an optimal pH range of 2.0 to 4.0.[6] As the pH approaches neutrality and becomes alkaline (pH 8 and above), thiamine solutions become unstable and rapidly degrade, often indicated by a yellowing of the solution.[6]

Q5: What are the primary degradation pathways for thiamine?

A5: Thiamine degradation can occur through several pathways, primarily involving the cleavage of the methylene (B1212753) bridge connecting the pyrimidine (B1678525) and thiazole (B1198619) rings. This can be initiated by heat, light, alkaline pH, and the presence of sulfites.[6][7][8] Degradation can lead to the formation of various products, including 4-methyl-5-(2-hydroxyethyl)thiazole and 2-methyl-4-amino-5-hydroxymethylpyrimidine.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous solution - The concentration may exceed the solubility limit.- The pH of the solution is not optimal.- Interaction with other components in the solution.- Prepare a more dilute solution.- Adjust the pH to the acidic range (pH 2-4).- Review the compatibility of all components in the mixture.
Color change (yellowing) of the solution - Degradation of thiamine due to exposure to light, alkaline pH, or high temperatures.- Prepare fresh solutions and protect them from light using amber vials or by wrapping the container in foil.- Ensure the pH of the solution is acidic.- Store solutions at recommended temperatures (2-8°C for short-term, -20°C for long-term).
Loss of biological activity in experiments - Thiamine has degraded in the stock solution or experimental medium.- Incompatibility with other reagents (e.g., sulfites).- Use a freshly prepared or properly stored stock solution.- Verify the stability of thiamine under your specific experimental conditions (pH, temperature, presence of other ions).- Avoid using solutions containing sulfites, as they can rapidly degrade thiamine.
Inconsistent results in HPLC analysis - Instability of the derivatized thiochrome (B1210408) product.- Improper sample preparation.- Issues with the mobile phase or column.- Analyze derivatized samples as quickly as possible, as the thiochrome derivative can be unstable.- Ensure complete hydrolysis and dephosphorylation during sample preparation if measuring total thiamine.- Check the pH and composition of the mobile phase and ensure the column is properly equilibrated.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Thiamine Salts

Form Temperature Humidity Light/Moisture Protection
Powder 2°C - 8°C (long-term)[1] or below 25°C (short-term)Low (preserve in tight containers)[3]Protect from light and moisture[2][3]
Aqueous Stock Solution -20°C (long-term)[4]N/AProtect from light

Table 2: Solubility of Thiamine Hydrochloride (as an analogue for this compound)

Solvent Solubility (mg/mL)
Water50[4]
Glycerol55.56
Ethanol3.17
Dimethyl Sulfoxide (B87167) (DMSO)Soluble[5]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Aqueous Stock Solution of this compound

Materials:

  • This compound powder

  • Deionized water

  • 15 mL sterile conical tube

  • Vortex mixer

  • 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 10 mg of this compound powder and transfer it to a 15 mL conical tube.

  • Add 9 mL of deionized water to the tube.

  • Vortex the tube until the this compound is completely dissolved. The solution should be clear and colorless.

  • Adjust the final volume to 10 mL with deionized water.

  • For sterile applications, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 0.5 mL or 1 mL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C and protect from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Thiamine Quantification

This method is based on the pre-column derivatization of thiamine to thiochrome, followed by fluorescence detection.

Materials and Reagents:

Chromatographic Conditions:

  • Mobile Phase: 25 mM sodium phosphate buffer (pH adjusted to 7.0 with phosphoric acid) and methanol (gradient elution may be required depending on the sample matrix).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Fluorescence Detection: Excitation at 375 nm, Emission at 435 nm.[9]

Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a series of standard solutions of this compound in 0.1 N HCl ranging from 0.1 to 10 µg/mL.

  • Sample Preparation: For liquid samples, dilute with 0.1 N HCl to fall within the standard curve range. For solid samples, an extraction step (e.g., acid hydrolysis) may be necessary.

  • Derivatization: a. To 1 mL of the standard or sample solution, add 0.5 mL of 1% potassium ferricyanide solution. b. Immediately add 0.5 mL of 15% NaOH solution and vortex for 30 seconds. The thiamine will be oxidized to the fluorescent thiochrome. c. Inject a suitable volume (e.g., 20 µL) of the derivatized solution onto the HPLC system.

Visualizations

Storage_Workflow cluster_powder This compound Powder cluster_solution This compound Solution receive Receive this compound check_coa Check Certificate of Analysis receive->check_coa storage_conditions Store at 2-8°C Protect from light and moisture check_coa->storage_conditions weigh Weigh for experiment storage_conditions->weigh prepare_solution Prepare aqueous solution (pH 2-4 for stability) weigh->prepare_solution filter_sterilize Filter sterilize (0.22 µm) prepare_solution->filter_sterilize storage_solution Store at -20°C (long-term) or 2-8°C (short-term) Protect from light filter_sterilize->storage_solution use_in_experiment Use in experiment storage_solution->use_in_experiment

Caption: Workflow for the proper storage and handling of this compound.

Troubleshooting_Flowchart start Experimental Issue Observed issue_type What is the nature of the issue? start->issue_type precipitation Precipitation in solution issue_type->precipitation Physical change color_change Solution turned yellow issue_type->color_change Visual change loss_of_activity Loss of biological activity issue_type->loss_of_activity Functional change check_concentration Is concentration too high? precipitation->check_concentration check_light_exposure Was solution exposed to light? color_change->check_light_exposure check_storage_temp Was solution stored improperly? loss_of_activity->check_storage_temp check_ph Is pH outside 2-4 range? check_concentration->check_ph No remedy_concentration Dilute solution check_concentration->remedy_concentration Yes remedy_ph Adjust pH to 2-4 check_ph->remedy_ph Yes check_light_exposure->check_storage_temp No remedy_light Prepare fresh solution Protect from light check_light_exposure->remedy_light Yes check_storage_temp->check_ph No check_reagents Are incompatible reagents present (e.g., sulfites)? check_storage_temp->check_reagents No remedy_storage Prepare fresh solution Store properly check_storage_temp->remedy_storage Yes check_storage_temp->remedy_storage Yes remedy_reagents Reformulate solution without incompatible reagents check_reagents->remedy_reagents Yes

Caption: Troubleshooting flowchart for common issues with this compound.

Degradation_Pathway cluster_factors Degradation Factors cluster_products Degradation Products thiamine This compound Pyrimidine ring Thiazole ring cleavage Cleavage of Methylene Bridge thiamine->cleavage heat Heat heat->cleavage light Light light->cleavage alkaline_ph Alkaline pH alkaline_ph->cleavage sulfites Sulfites sulfites->cleavage pyrimidine_derivative Pyrimidine Derivative cleavage->pyrimidine_derivative thiazole_derivative Thiazole Derivative cleavage->thiazole_derivative

Caption: Simplified degradation pathway of thiamine.

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel Analytical Method for Thiamine Sulfate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel analytical method for the determination of thiamine (B1217682), presented here in the context of thiamine sulfate (B86663) analysis, against established traditional methods. The validation data presented herein is compiled from discrete scientific studies to offer a comparative overview of performance characteristics.

Introduction to Thiamine Analysis

Thiamine (Vitamin B1) is an essential nutrient vital for carbohydrate metabolism and neurological function. Its accurate quantification in pharmaceutical formulations and biological samples is crucial for quality control and clinical diagnostics. Thiamine can exist in various salt forms, including the common hydrochloride and mononitrate salts. This guide also addresses the analysis of thiamine sulfate, a less common but equally important form, often used as an intermediate in the synthesis of other thiamine salts. The analytical methods discussed are suitable for determining the thiamine cation, irrespective of its accompanying salt form, upon dissolution.

This document focuses on a novel Titania-Based Ligand-Exchange Hydrophilic Interaction Chromatography (HPLC) method and compares its performance with traditional Reverse Phase HPLC (RP-HPLC) with UV detection and a Spectrophotometric method.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters of the novel and traditional analytical methods for thiamine determination. This data has been collated from various studies to provide a clear and objective comparison for researchers and drug development professionals.

Parameter Novel Method: Titania-Based Ligand-Exchange HPLC [1]Traditional Method 1: RP-HPLC with UV Detection [2]Traditional Method 2: Spectrophotometry [3]
Principle Separation based on a combination of hydrophilic interaction and ligand exchange on a titania stationary phase.Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase.Formation of a colored or turbid product upon chemical reaction, followed by absorbance measurement.
Linearity Range 0.25–125 µg/mL0.1–4.93 µg/mL2–32 µg/mL
Correlation Coefficient (R²) 0.99971.00Not explicitly stated, but Beer's law is obeyed.
Limit of Detection (LOD) 75 ng/mL43 ng/mL410 ng/mL
Limit of Quantification (LOQ) Not explicitly stated, but typically 3x LOD.132 ng/mL1380 ng/mL
Accuracy (% Recovery) 96–114%104.45 ± 4.5%100.03%
Precision (% RSD) 2.3%< 1.0% (system precision)0.51%
Analysis Time < 10 minutes~12 minutesVariable, depends on reaction time.
Specificity High, due to the unique separation mechanism.Good, but may require gradient elution for complex matrices.Lower, susceptible to interference from other compounds.
Instrumentation HPLC with UV detectorHPLC with UV detectorSpectrophotometer

Experimental Protocols

Novel Method: Titania-Based Ligand-Exchange HPLC

This protocol is based on the method described by Tan, Li, and Jiang (2011).[1]

1. Sample Preparation (Pharmaceutical Tablets): a. Weigh and finely powder a representative number of tablets. b. Accurately weigh a portion of the powder equivalent to a known amount of thiamine and dissolve it in the mobile phase. c. Sonicate for 15 minutes to ensure complete dissolution. d. Filter the solution through a 0.45 µm membrane filter prior to injection.

2. Chromatographic Conditions:

  • Column: Titania-based column.
  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. The retention of thiamine can be adjusted by altering the buffer concentration.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV detection at the maximum absorbance wavelength of thiamine (approximately 245-254 nm).
  • Injection Volume: 20 µL.
  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

3. Data Analysis:

  • Quantify the thiamine concentration by comparing the peak area of the sample with that of a standard solution of known concentration.

Traditional Method: RP-HPLC with UV Detection

This protocol is a generalized procedure based on common RP-HPLC methods for thiamine analysis.[2]

1. Sample Preparation (Pharmaceutical Tablets): a. Prepare the sample as described in the novel method's sample preparation section. The diluent should be the mobile phase or a compatible solvent.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
  • Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate (B1210297) buffer with an ion-pairing agent like sodium 1-hexanesulfonate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at 245 nm.[2]
  • Injection Volume: 100 µL.[2]
  • Column Temperature: 30 °C.[2]

3. Data Analysis:

  • Quantify the thiamine concentration using a calibration curve generated from standard solutions of thiamine.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Titania-Based HPLC Analysis sample Pharmaceutical Tablet weigh Weigh and Powder sample->weigh dissolve Dissolve in Mobile Phase & Sonicate weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separation Separation on Titania Column inject->separation detection UV Detection separation->detection quantification Data Acquisition & Quantification detection->quantification

Experimental workflow for the novel titania-based HPLC method.

logical_comparison cluster_novel Novel Method: Titania-Based HPLC cluster_traditional Traditional Method: RP-HPLC novel_start Start novel_prep Simplified Sample Prep (No ion-pair reagents) novel_start->novel_prep novel_sep Specific Separation (Hydrophilic & Ligand-Exchange) novel_prep->novel_sep novel_result High Specificity & Fast Analysis novel_sep->novel_result trad_start Start trad_prep Sample Prep (May require ion-pair reagents) trad_start->trad_prep trad_sep Standard Separation (Hydrophobic Partitioning) trad_prep->trad_sep trad_result Good Specificity, Potentially Longer Runtimes trad_sep->trad_result

Logical workflow comparison of novel vs. traditional HPLC methods.

References

A Comparative Analysis of Thiamine Sulfate and Thiamine Mononitrate Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of thiamine (B1217682) sulfate (B86663) and thiamine mononitrate, focusing on their bioavailability. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available scientific data. While direct comparative studies on the bioavailability of thiamine sulfate versus thiamine mononitrate are limited in the scientific literature, this guide synthesizes established knowledge on thiamine absorption and metabolism to draw informed comparisons.

Introduction to Thiamine Forms

Thiamine, or Vitamin B1, is an essential water-soluble vitamin crucial for carbohydrate metabolism and nerve function.[1][2] It is available in various salt forms, with thiamine mononitrate and thiamine hydrochloride being the most common in dietary supplements and food fortification.[2][3] this compound is another salt form, though less commonly studied. The choice of salt can influence stability, solubility, and potentially, bioavailability. Thiamine mononitrate is noted for its higher stability compared to thiamine hydrochloride, particularly in environments with high temperature and humidity, making it suitable for long-acting formulations.[3][4]

Thiamine Absorption and Metabolism

Regardless of the initial salt form, thiamine undergoes a series of transformations to be absorbed and utilized by the body. Dietary thiamine, which is often in phosphorylated forms, is hydrolyzed by intestinal phosphatases to free thiamine before absorption in the small intestine.[2][5][6]

The absorption process is two-fold:

  • Active Transport: At nutritional or low concentrations, thiamine is absorbed through a carrier-mediated active transport system.[1][5][7]

  • Passive Diffusion: At higher, pharmacological doses, it is also absorbed via passive diffusion.[1][2][5][7]

Once absorbed, free thiamine is transported to the liver and other tissues.[8] In the blood and various tissues, it is converted into its active coenzyme form, thiamine pyrophosphate (TPP) or thiamine diphosphate (B83284) (TDP), by the enzyme thiamine pyrophosphokinase.[6][7][8][9] TPP is essential for the function of several key enzymes in carbohydrate and amino acid metabolism.[1][6][9] The body has limited storage capacity for thiamine, primarily in the liver, heart, kidneys, and brain, with a short half-life, necessitating a continuous dietary supply.[2][5][6][8] Any excess thiamine is excreted in the urine.[6][8]

Bioavailability Comparison: this compound vs. Thiamine Mononitrate

Direct experimental data comparing the bioavailability of this compound and thiamine mononitrate is scarce. However, we can infer their relative bioavailability based on the established mechanisms of thiamine absorption. Since both forms must be converted to free thiamine in the intestine prior to absorption, significant differences in their bioavailability are not anticipated, assuming equivalent molar amounts of thiamine are administered.

Thiamine mononitrate is a stable and bioavailable form of thiamine that is readily absorbed by the body and converted into its active form.[10] Studies comparing thiamine mononitrate to other forms, such as the lipid-soluble derivative benfotiamine (B1667992), have shown that benfotiamine has a significantly higher bioavailability.[11][12]

Table 1: Summary of Bioavailability Data for Thiamine Forms

Thiamine FormBioavailability FindingsKey Study Details
Thiamine Mononitrate Considered to be a stable and bioavailable form.[10]Often used as a reference compound in bioavailability studies of other thiamine derivatives.
A study in broiler chickens found no significant difference in bioavailability between thiamine mononitrate and thiamine chloride-hydrochloride based on growth performance, though biochemical indices suggested higher bioavailability for benfotiamine.[13]The study compared weight gain, feed consumption, and biochemical markers like erythrocyte transketolase activity.[13]
This compound No direct experimental studies on bioavailability were identified in the literature search.Bioavailability is expected to be similar to other water-soluble thiamine salts as it would also be converted to free thiamine before absorption.
Benfotiamine (for comparison) Demonstrates significantly improved bioavailability compared to water-soluble thiamine mononitrate.[11]Biokinetic data showed a higher area under the curve and maximal concentration in plasma and hemolysate.[11]

Experimental Protocols for Assessing Thiamine Bioavailability

The following are standard methodologies employed in clinical and preclinical studies to evaluate the bioavailability of thiamine compounds.

Pharmacokinetic Analysis of Blood and Plasma

This method involves measuring the concentration of thiamine and its metabolites in blood or plasma over time after administration of the thiamine compound.

  • Subjects: Healthy human volunteers or animal models.

  • Procedure:

    • Subjects are typically fasted overnight.

    • A baseline blood sample is collected.

    • A single oral dose of the thiamine compound is administered.

    • Blood samples are collected at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 24 hours) post-administration.

    • Thiamine and its phosphate (B84403) esters (TMP, TPP/TDP) are quantified in plasma and/or whole blood using methods like High-Performance Liquid Chromatography (HPLC).[14]

  • Key Parameters Measured:

    • Cmax: Maximum concentration in the blood.

    • Tmax: Time to reach maximum concentration.

    • AUC (Area Under the Curve): Total drug exposure over time.

Urinary Excretion Analysis

This method assesses the amount of thiamine and its metabolites excreted in the urine, which can be an indicator of absorption.

  • Subjects: Healthy human volunteers or animal models.

  • Procedure:

    • A 24-hour urine sample is collected before administration to establish a baseline.

    • The thiamine compound is administered orally.

    • Urine is collected over a 24-hour period post-administration.

    • The total amount of thiamine and its metabolites in the urine is quantified.

  • Key Parameters Measured:

    • Total urinary thiamine excretion over 24 hours. Urinary excretion of less than 100 mcg/day suggests insufficient intake.[2]

Erythrocyte Transketolase Activity Assay

This is a functional assay that measures the activity of a thiamine-dependent enzyme, transketolase, in red blood cells (erythrocytes).

  • Principle: The activity of transketolase is dependent on the availability of its coenzyme, TPP. In a state of thiamine deficiency, the enzyme is less saturated with TPP.

  • Procedure:

    • A blood sample is collected.

    • Erythrocytes are isolated.

    • The activity of transketolase is measured in the erythrocyte hemolysates both with and without the addition of exogenous TPP.

  • Key Parameters Measured:

    • TDP effect (or aETK): The percentage increase in enzyme activity upon the addition of TPP. A higher TDP effect indicates a lower thiamine status.[2] A result of 0%–15% is considered healthy, 15%–25% indicates marginal deficiency, and over 25% suggests deficiency.[2]

Visualizing Thiamine Metabolism and Bioavailability Assessment

To better illustrate the processes discussed, the following diagrams are provided.

ThiamineMetabolism Diet Dietary Thiamine (this compound / Mononitrate) Intestine Small Intestine Diet->Intestine Ingestion FreeThiamine Free Thiamine Intestine->FreeThiamine Hydrolysis by Intestinal Phosphatases Absorption Absorption (Active Transport & Passive Diffusion) FreeThiamine->Absorption Bloodstream Bloodstream Absorption->Bloodstream Tissues Liver & Other Tissues Bloodstream->Tissues Excess Excess Thiamine Bloodstream->Excess TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) Tissues->TPP Phosphorylation Metabolism Carbohydrate & Amino Acid Metabolism TPP->Metabolism Coenzyme for Key Enzymes Urine Urine Excretion Excess->Urine

Caption: General pathway of thiamine absorption and metabolism.

BioavailabilityWorkflow Start Start: Healthy Subjects Fasting Overnight Fasting Start->Fasting Baseline Baseline Sample Collection (Blood & Urine) Fasting->Baseline Admin Oral Administration of Thiamine Compound Baseline->Admin Sampling Serial Blood & Urine Sampling (e.g., 0-24 hours) Admin->Sampling Analysis Sample Analysis Sampling->Analysis HPLC HPLC for Thiamine & Metabolite Quantification Analysis->HPLC Biochemical ETK Erythrocyte Transketolase Activity Assay Analysis->ETK Functional PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC->PK ETK->PK End End: Bioavailability Profile PK->End

Caption: Experimental workflow for a thiamine bioavailability study.

Conclusion

While thiamine mononitrate is a well-established, stable, and bioavailable form of vitamin B1, there is a notable lack of direct comparative bioavailability studies for this compound. Based on the fundamental principles of thiamine absorption, which necessitate conversion to free thiamine, it is plausible that this compound exhibits comparable bioavailability to other water-soluble thiamine salts like thiamine mononitrate. However, to definitively determine any subtle differences in absorption kinetics or overall bioavailability, direct comparative experimental studies employing rigorous pharmacokinetic and functional assays are required. Future research should focus on head-to-head comparisons of these two forms to provide conclusive evidence for researchers and drug development professionals.

References

A Comparative Guide to Thiamine Quantification: HPLC vs. Microbiological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of thiamine (B1217682) (Vitamin B1) is critical for a variety of applications, from nutritional analysis to clinical diagnostics. Two of the most common analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and microbiological assays. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Performance Characteristics: A Side-by-Side Comparison

The choice between HPLC and microbiological assays for thiamine determination often depends on the specific requirements of the study, including the need for specificity, sensitivity, sample throughput, and available resources. The following table summarizes the key performance characteristics of each method, compiled from various validation studies.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Microbiological Assay
Principle Separation based on polarity, with detection via UV or fluorescence. Can separate thiamine and its phosphate (B84403) esters.Measures the growth of a microorganism (e.g., Lactobacillus fermenti, Saccharomyces cerevisiae) that requires thiamine for its proliferation.
Specificity High. Can distinguish between thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (B83284) (TDP).Lower. Measures total biologically active thiamine, but may be susceptible to interference from other compounds that promote or inhibit microbial growth.
Linearity (r²) Typically >0.999Generally >0.95[1]
Precision (%RSD) Intraday: <5%, Interday: <10%[2][3]Intraday and Interday: 5-15%
Accuracy (Recovery) 95-105%[3][4]90-110%[5]
Limit of Detection (LOD) ~0.04 µg/mL (UV)[4], down to nmol/L with fluorescence detection[6]As low as 2.0 nmol/L[5]
Analysis Time Rapid (minutes per sample) after sample preparation.[6]Slow (requires incubation period of 20-48 hours).[5][7]
Sample Throughput High, especially with an autosampler.Can be high with the use of microtiter plates.[5]
Cost & Complexity High initial instrument cost and requires skilled personnel.Lower equipment cost and simpler to perform, though aseptic techniques are necessary.[5][8]

Experimental Protocols

Below are detailed methodologies for a representative HPLC method and a microbiological assay for thiamine quantification.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative example for the analysis of thiamine in whole blood.

1. Sample Preparation:

  • To 100 µL of whole blood, add 200 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.

  • Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant for derivatization.

2. Derivatization:

  • To 100 µL of the supernatant, add 50 µL of 1% potassium ferricyanide (B76249) in 15% sodium hydroxide.

  • Vortex for 30 seconds to convert thiamine to the fluorescent thiochrome (B1210408) derivative.

  • Add 50 µL of a stabilizing solution (e.g., phosphoric acid) to stop the reaction.

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of a phosphate buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation at ~365 nm and emission at ~435 nm.

4. Quantification:

  • A standard curve is generated using known concentrations of thiamine.

  • The concentration of thiamine in the sample is determined by comparing its peak area to the standard curve.

Microbiological Assay Protocol

This protocol is a representative example using Saccharomyces cerevisiae.[8]

1. Preparation of Media and Inoculum:

  • Prepare a thiamine-free basal medium containing all necessary nutrients for the growth of S. cerevisiae except for thiamine.

  • Culture a thiamine-requiring strain of S. cerevisiae in a complete medium.

  • Wash the yeast cells with a sterile saline solution to remove any residual thiamine.

  • Resuspend the cells in the thiamine-free medium to create the inoculum.

2. Assay Procedure:

  • In a 96-well microtiter plate, add increasing concentrations of thiamine standard to a series of wells.

  • Add the prepared sample extracts to another series of wells.

  • Add the thiamine-free basal medium to all wells.

  • Inoculate all wells with the prepared S. cerevisiae inoculum.

  • Incubate the plate at 30°C for 24-48 hours.

3. Measurement and Quantification:

  • Measure the turbidity (optical density) of each well at 600 nm using a microplate reader.

  • Generate a standard curve by plotting the optical density against the known thiamine concentrations.

  • Determine the thiamine concentration in the samples by interpolating their optical density values on the standard curve.[8]

Visualizing the Workflows and Comparison

To further clarify the experimental processes and the logical relationship between the two methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Whole Blood Sample TCA Add Trichloroacetic Acid Sample->TCA Vortex1 Vortex TCA->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Deriv_reagent Add K3[Fe(CN)6] + NaOH Supernatant->Deriv_reagent Vortex2 Vortex Deriv_reagent->Vortex2 Stabilize Add Stabilizing Solution Vortex2->Stabilize Inject Inject into HPLC Stabilize->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification Detect->Quantify

HPLC Experimental Workflow

Microbio_Workflow cluster_media Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Measurement Basal_Medium Prepare Thiamine-Free Basal Medium Inoculum Prepare S. cerevisiae Inoculum Standards Add Thiamine Standards Add_Medium Add Basal Medium Standards->Add_Medium Samples Add Sample Extracts Samples->Add_Medium Add_Inoculum Inoculate with S. cerevisiae Add_Medium->Add_Inoculum Incubate Incubate at 30°C (24-48 hours) Add_Inoculum->Incubate Measure Measure Turbidity (OD600) Incubate->Measure Quantify Quantification Measure->Quantify

Microbiological Assay Workflow

Comparison cluster_hplc HPLC cluster_microbio Microbiological Assay hplc_pros Pros: - High Specificity - High Precision - Rapid Analysis Time - High Throughput hplc_cons Cons: - High Cost - Complex Operation micro_pros Pros: - Low Cost - Simple Procedure - High Sensitivity micro_cons Cons: - Lower Specificity - Long Incubation Time - Potential for Interference Thiamine_Analysis Thiamine Analysis Method Selection Thiamine_Analysis->hplc_pros Requires High Specificity & Throughput Thiamine_Analysis->micro_pros Cost-Effective Screening of Bioactivity

Method Selection Logic

Conclusion

Both HPLC and microbiological assays are valuable tools for the quantification of thiamine. HPLC offers high specificity, precision, and throughput, making it the method of choice for research and clinical applications where the differentiation of thiamine vitamers is crucial and a high sample load is expected. On the other hand, microbiological assays provide a cost-effective and sensitive method for determining the total biological activity of thiamine, which can be particularly useful for nutritional studies and in settings with limited resources. The decision of which method to employ should be based on a careful consideration of the specific analytical needs, available budget, and the nature of the samples being analyzed.

References

A Comparative Guide to the Efficacy of Thiamine Salts in Treating Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various thiamine (B1217682) (Vitamin B1) salts used in the treatment of deficiency states. Recognizing the critical role of thiamine in cellular metabolism, particularly in the nervous system, this document synthesizes experimental data to objectively evaluate the performance of different thiamine formulations. We delve into the pharmacokinetic profiles, mechanisms of action, and clinical evidence supporting the use of water-soluble thiamine hydrochloride versus its lipophilic derivatives, including benfotiamine (B1667992), sulbutiamine, and fursultiamine.

Data Presentation: A Quantitative Comparison of Thiamine Salts

The selection of an appropriate thiamine salt for therapeutic use is largely dictated by its bioavailability. The following table summarizes key pharmacokinetic parameters, offering a clear comparison of how different formulations perform after oral administration.

Thiamine SaltChemical StructureBioavailability ComparisonPeak Plasma Concentration (Cmax)Area Under the Curve (AUC)Key Characteristics
Thiamine Hydrochloride (HCl) Water-solubleBaseline for comparison. Absorption is dose-dependent and can be saturated.[1][2]Increases nonlinearly with dose.[2]Increases nonlinearly with dose.[2]Standard, water-soluble form. Limited absorption at higher doses.[1]
Benfotiamine Lipid-soluble S-acyl derivativeBioavailability of thiamine in plasma is approximately 1147.3 ± 490.3% compared to thiamine HCl.[3]Significantly higher than thiamine HCl.[3]Significantly higher than thiamine HCl.[3]Excellent absorption characteristics.[4] Converted to thiamine in the body.[5]
Fursultiamine Lipid-soluble disulfide derivativeSystemic thiamine exposure is slightly greater than benfotiamine based on geometric mean ratio of AUC for plasma (116.6%).[6]Comparable to benfotiamine.Slightly greater than benfotiamine, but within bioequivalence range.[6]Lipophilic nature enhances its ability to cross cell membranes.
Sulbutiamine Lipid-soluble disulfide derivativeSignificantly higher than thiamine due to its lipophilic nature, designed to cross the blood-brain barrier effectively.[7]Data not readily available in a direct comparative format.Data not readily available in a direct comparative format.Has shown specific effects on brain function not reported with thiamine.[8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of thiamine and its derivatives are rooted in their role in crucial metabolic pathways. The active form, thiamine pyrophosphate (TPP), is a vital coenzyme for several enzymes involved in carbohydrate and energy metabolism.

Thiamine Pyrophosphate (TPP) Dependent Pathways

Thiamine, once absorbed and cellularly available, is converted to TPP, which is essential for the function of enzymes like pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. These enzymes are critical for ATP production through the Krebs cycle and for the synthesis of pentoses and NADPH via the pentose (B10789219) phosphate (B84403) pathway.

Thiamine_Metabolism Thiamine Thiamine TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) Thiamine->TPP Thiamine Pyrophosphokinase PDH Pyruvate Dehydrogenase (TPP-dependent) TPP->PDH Coenzyme aKGDH α-Ketoglutarate Dehydrogenase (TPP-dependent) TPP->aKGDH Coenzyme Transketolase Transketolase (TPP-dependent) TPP->Transketolase Coenzyme Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PPP Pentose Phosphate Pathway Glycolysis->PPP Pyruvate->PDH Krebs_Cycle Krebs Cycle (Energy Production - ATP) PDH->Krebs_Cycle Acetyl-CoA aKG α-Ketoglutarate Krebs_Cycle->aKG aKG->aKGDH aKGDH->Krebs_Cycle Succinyl-CoA PPP->Transketolase Nucleic_Acids Nucleic Acid Synthesis Transketolase->Nucleic_Acids Ribose-5-phosphate (B1218738) NADPH NADPH Production (Reductive Biosynthesis, Antioxidant Defense) Transketolase->NADPH

Core metabolic pathways dependent on Thiamine Pyrophosphate (TPP).
Absorption and Metabolism of Benfotiamine

Benfotiamine's enhanced bioavailability is attributed to its unique absorption and metabolic pathway. As a lipid-soluble prodrug, it is dephosphorylated in the intestine to S-benzoylthiamine, which is readily absorbed and then converted to thiamine within erythrocytes and the liver.[8]

Benfotiamine_Metabolism Benfotiamine Oral Benfotiamine Intestine Intestinal Lumen Benfotiamine->Intestine SBT S-benzoylthiamine (Lipophilic) Intestine->SBT Dephosphorylation by Alkaline Phosphatases Intestinal_Cell Intestinal Epithelial Cell SBT->Intestinal_Cell Passive Diffusion Bloodstream Bloodstream Intestinal_Cell->Bloodstream Erythrocyte Erythrocyte Bloodstream->Erythrocyte Liver Liver Bloodstream->Liver Thiamine_in_blood Thiamine Target_Tissues Target Tissues Thiamine_in_blood->Target_Tissues Erythrocyte->Thiamine_in_blood Conversion to Thiamine Liver->Thiamine_in_blood Conversion to Thiamine TPP Thiamine Pyrophosphate (TPP) Target_Tissues->TPP Phosphorylation

Absorption and metabolic conversion of benfotiamine to active thiamine.

Experimental Protocols

Accurate assessment of thiamine status and the efficacy of different thiamine salts relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays.

Determination of Thiamine and its Phosphate Esters in Whole Blood by HPLC

This method allows for the quantification of thiamine, thiamine monophosphate (TMP), thiamine diphosphate (B83284) (TDP), and thiamine triphosphate (TTP) in whole blood samples.

1. Sample Preparation:

  • To 200 µL of whole blood, add 200 µL of 0.2 mol/L potassium acetate (B1210297) (pH 4.5) and 200 µL of 10% trichloroacetic acid (TCA).[9]

  • Vortex the mixture and let it stand for 10 minutes at room temperature to allow for protein precipitation.[9]

  • Centrifuge at 12,000 rpm for 5 minutes to obtain a clear supernatant.[9]

2. Pre-column Derivatization:

  • Thiamine and its phosphate esters are converted to their fluorescent thiochrome (B1210408) derivatives by oxidation with potassium ferricyanide.[10]

3. HPLC Analysis:

  • Column: A reversed-phase C18 column is typically used.[11]

  • Mobile Phase: An isocratic elution with a mixture of phosphate buffer (e.g., 90 mmol/L, pH 8.6) and acetonitrile (B52724) (e.g., 40:60, v/v) can be employed.[9]

  • Flow Rate: A flow rate of approximately 1.2 mL/minute is maintained.[9]

  • Detection: A fluorescence detector is used with an excitation wavelength of 375 nm and an emission wavelength of 430 nm.[9]

  • Quantification: Thiamine can be used as an external standard to quantify all its derivatives by determining the fluorescence intensity ratios.[9]

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis HPLC Analysis Whole_Blood Whole Blood Sample Precipitation Protein Precipitation (TCA) Whole_Blood->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Pre-column Derivatization (to Thiochromes) Supernatant->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation (Reversed-phase column) Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

Experimental workflow for HPLC analysis of thiamine and its esters.
Erythrocyte Transketolase (ETK) Activity Assay

This functional assay assesses thiamine status by measuring the activity of the TPP-dependent enzyme transketolase in erythrocytes. The Erythrocyte Transketolase Activity Coefficient (ETKAC) is calculated as the ratio of stimulated activity (with added TPP) to basal activity.

1. Preparation of Hemolysate:

  • Collect whole blood in heparinized tubes.

  • Wash erythrocytes three times with 0.9% saline solution.

  • Lyse the washed erythrocytes by adding deionized water.

2. Assay Principle:

  • The assay measures the rate of NADH oxidation at 340 nm, which is coupled to the transketolase-catalyzed reaction.[12]

3. Reaction Mixture:

  • The reaction mixture typically contains ribose-5-phosphate as a substrate, and auxiliary enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase) and NADH.[12]

4. Measurement:

  • Basal Activity: Measure the decrease in absorbance at 340 nm over time in the absence of exogenous TPP.

  • Stimulated Activity: Measure the decrease in absorbance at 340 nm over time after the addition of a saturating concentration of TPP to the reaction mixture.

5. Calculation of ETKAC:

  • ETKAC = (Stimulated Activity) / (Basal Activity)

  • An ETKAC value > 1.25 is indicative of thiamine deficiency.

Clinical Trial Methodologies

The clinical efficacy of different thiamine salts has been investigated in various conditions associated with thiamine deficiency, such as diabetic polyneuropathy and alcohol dependence. The design of these trials is crucial for generating robust evidence.

Randomized Controlled Trial (RCT) for Diabetic Polyneuropathy
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[3]

  • Patient Population: Patients with type 2 diabetes and mild to moderate symptomatic diabetic sensorimotor polyneuropathy.[3]

  • Intervention: Oral administration of benfotiamine (e.g., 300 mg twice daily) or placebo.[3]

  • Duration: Typically ranges from 6 weeks to 24 months.[9][13]

  • Primary Endpoint: Change in a validated neuropathy score, such as the Neuropathy Symptom Score (NSS).[9]

  • Secondary Endpoints: Changes in nerve conduction velocity, quantitative sensory testing, and patient-reported outcomes on pain and quality of life.

Clinical Trial Design for Alcohol Dependence
  • Study Design: A randomized, double-blind, placebo-controlled trial.[14]

  • Patient Population: Actively drinking individuals meeting the criteria for alcohol dependence.[14]

  • Intervention: Daily oral supplementation with a high dose of a thiamine salt (e.g., 600 mg benfotiamine) or placebo.[14]

  • Duration: Typically several weeks to months (e.g., 24 weeks).[14]

  • Primary Endpoint: Reduction in alcohol consumption.[14]

  • Secondary Endpoints: Assessment of cognitive function, nutritional status, and adverse events.[8]

This guide provides a foundational understanding of the comparative efficacy of different thiamine salts. For in-depth analysis, researchers are encouraged to consult the primary literature cited herein. The provided experimental protocols offer a starting point for the standardized assessment of thiamine status and the evaluation of novel thiamine-based therapeutic agents.

References

A Comparative Guide to the Validation of Spectrophotometric Methods for Thiamine Sulfate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated spectrophotometric method for the analysis of thiamine (B1217682) sulfate (B86663) with alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, accuracy, precision, and throughput. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for the cited methods are provided.

Comparison of Analytical Methods for Thiamine Analysis

The selection of an analytical method for thiamine quantification is critical and depends on the specific requirements of the application, such as the sample matrix, required sensitivity, and available instrumentation. While spectrophotometry offers a simple and cost-effective approach, other methods like High-Performance Liquid Chromatography (HPLC) and Fluorometry provide higher sensitivity and specificity. Microbiological assays, although less common in routine quality control, offer a measure of biological activity.

Performance Characteristics

The following table summarizes the key performance characteristics of different analytical methods for thiamine determination.

Parameter Spectrophotometric Method HPLC Method Fluorometric Method Microbiological Assay
Linearity Range 2-60 µg/mL[1]10-200 µg/mL0.2-6 ng/mL[2]Wide range, but may be non-linear
Limit of Detection (LOD) 0.41 µg/mL[3][4]3 nmol/L[5]0.1 ng/mL[2]As low as 3 ng/L[6]
Limit of Quantitation (LOQ) 1.38 µg/mL[3][4]3 nmol/L[5]--
Accuracy (% Recovery) 97.8-104.4%[7]96-114%[8]-Good recovery reported[9]
Precision (% RSD) 0.32-0.85%[10]< 2.0%2.2%[11]Good intra- and inter-batch precision[9]
Specificity ModerateHighHighHigh (measures bioavailable thiamine)
Throughput HighModerateModerate to HighLow (requires incubation)[6]
Cost & Complexity LowHighModerateModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Spectrophotometric Method

This method is based on the reaction of thiamine with a chromogenic reagent to produce a colored product that can be quantified using a spectrophotometer.

Principle: A common approach involves the diazotization reaction of a primary aromatic amine, such as procaine (B135) HCl, which then couples with thiamine in an alkaline medium to form a colored azo dye.[1] Another method is based on the reaction of thiamine with 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) in an alkaline medium to form a brown adduct.[12]

Experimental Protocol (using Diazotization Reaction):

  • Standard Preparation: Prepare a stock solution of thiamine hydrochloride in distilled water. From this, prepare a series of working standards with concentrations ranging from 2 to 60 µg/mL.[1]

  • Reagent Preparation: Prepare a solution of procaine HCl and a solution of sodium nitrite (B80452) in distilled water. Prepare a sodium hydroxide (B78521) solution for creating an alkaline medium.

  • Reaction: To a specific volume of each standard solution, add the procaine HCl solution followed by the sodium nitrite solution. Mix well and then add the sodium hydroxide solution to make the medium alkaline. A red water-soluble azo dye will be formed.[1]

  • Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), which is typically around 507 nm, against a reagent blank.[1]

  • Calibration Curve: Plot the absorbance values against the corresponding thiamine concentrations to construct a calibration curve.

  • Sample Analysis: Prepare the sample solution and treat it in the same manner as the standards. Determine the concentration of thiamine in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly specific and sensitive method for the determination of thiamine. It is often considered the gold standard for vitamin analysis.

Principle: Thiamine is separated from other components in the sample on a reversed-phase HPLC column. Detection is typically performed using a UV or fluorescence detector. For fluorescence detection, a pre-column or post-column derivatization step is required to convert thiamine to the highly fluorescent thiochrome (B1210408).[13]

Experimental Protocol (with Fluorescence Detection):

  • Standard and Sample Preparation: Prepare standard solutions of thiamine in a suitable solvent. For pharmaceutical preparations, dissolve the sample in the mobile phase, filter, and dilute as necessary. For biological samples, an extraction and clean-up procedure is required.[14]

  • Derivatization: Thiamine and its phosphate (B84403) esters are derivatized to their corresponding fluorescent thiochrome derivatives using an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution.[5][14]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: Typically around 1.0 mL/min.[15]

    • Detection: Fluorescence detector with excitation and emission wavelengths set to approximately 365 nm and 435 nm, respectively.[14]

  • Analysis: Inject the derivatized standard and sample solutions into the HPLC system. The retention time of the thiamine peak is used for identification, and the peak area is used for quantification.

Fluorometric Method

This method offers high sensitivity and is based on the conversion of non-fluorescent thiamine to the fluorescent compound thiochrome.

Principle: Thiamine is oxidized in an alkaline medium by an oxidizing agent, such as potassium ferricyanide or hydrogen peroxide catalyzed by a peroxidase mimic, to form the highly fluorescent thiochrome.[11][16] The fluorescence intensity of thiochrome is directly proportional to the concentration of thiamine.

Experimental Protocol:

  • Standard and Sample Preparation: Prepare standard solutions of thiamine in an appropriate buffer. Prepare sample solutions similarly.

  • Reaction: In a reaction vessel, mix the standard or sample solution with an alkaline buffer (e.g., pH 10). Add the oxidizing agent (e.g., H2O2) and a catalyst (e.g., Hb–Cu3(PO4)2 nanoflowers).[16]

  • Incubation: Allow the reaction to proceed for a specific time at a controlled temperature.[16]

  • Measurement: Measure the fluorescence intensity of the resulting solution using a spectrofluorometer with an excitation wavelength of around 370 nm and an emission wavelength of approximately 441 nm.[16]

  • Calibration: Construct a calibration curve by plotting the fluorescence intensity against the thiamine concentration of the standards. Determine the concentration of thiamine in the sample from this curve.

Visualizing the Workflow and Validation Process

The following diagrams, created using the DOT language, illustrate the experimental workflow for the spectrophotometric method validation and the logical relationship between key validation parameters.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standard_Prep Standard Preparation Add_Reagents Addition of Chromogenic Reagents Standard_Prep->Add_Reagents Sample_Prep Sample Preparation Sample_Prep->Add_Reagents Incubation Incubation Add_Reagents->Incubation Spectro_Measurement Spectrophotometric Measurement Incubation->Spectro_Measurement Calibration_Curve Calibration Curve Construction Spectro_Measurement->Calibration_Curve Quantification Quantification of Thiamine Calibration_Curve->Quantification validation_parameters cluster_method Method Validation cluster_params Key Validation Parameters Validated_Method Validated Analytical Method Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision Specificity Specificity Validated_Method->Specificity Linearity Linearity Validated_Method->Linearity Robustness Robustness Validated_Method->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

References

Inter-laboratory Comparison of Thiamine Measurement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Data Summary of Analytical Methods

The performance of various analytical methods for thiamine (B1217682) and its phosphate (B84403) esters reported by different studies is summarized below. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques, often involving the conversion of thiamine to the fluorescent derivative thiochrome (B1210408) for detection.

Table 1: Performance Characteristics of HPLC-based Methods for Thiamine and its Esters

MethodAnalyte(s)MatrixLinearity RangeLimit of Quantification (LOQ)Precision (CV%)Recovery (%)Reference
RP-HPLC-FluorescenceThiamine Diphosphate (B83284) (TDP)Whole Blood, Dried Blood Spot (DBS)10–250 ng/mLNot SpecifiedNot Specified87.8–101.18 (Whole Blood), 95.2–123 (DBS)[1]
HPLC-FluorescenceThiamine, TMP, TDPWhole BloodUp to 4000 nmol/L3 nmol/L<9.4% (Total CV)Not Specified[2][3]
RP-HPLC-UVThiamine, RiboflavinMushrooms0.1 - 4.93 µg/mL (Thiamine)0.132 µg/mL (Thiamine)Not Specified104.45 ± 4.5 (Thiamine)[4]
RP-HPLC-IPC-UVThiamine, other B vitaminsSyrupr > 0.998Not Specified<1.8% (RSD)98.4%[5]

Table 2: Performance Characteristics of Other Analytical Methods

MethodAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Precision (RSD%)Recovery (%)Reference
SpectrophotometryThiaminePharmaceuticals2–32 µg/mL0.41 µg/mL0.51%100.03%[6]
SpectrophotometryThiamine Hydrochloride, SulfitePharmaceuticals, Water2-48 ppm (Thiamine HCl)Not Specified±0.98-±1.27% (Thiamine HCl)100.06% (Thiamine HCl)[7]
LC-MS/MSThiamine Diphosphate (TDP)Whole BloodNot Specified9.4 nmol/L3.5-7.7%Not Specified[8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for common analytical techniques used in thiamine analysis.

HPLC Method with Pre-column Derivatization for Thiamine and its Phosphate Esters in Whole Blood

This method is widely used for the sensitive quantification of thiamine and its phosphorylated forms.

a) Sample Preparation:

  • Whole blood samples are typically collected in EDTA tubes to inhibit phosphatase activity.[9]

  • Proteins are precipitated by adding an acid, such as trichloroacetic acid (TCA).[1]

  • The sample is centrifuged, and the supernatant is collected for derivatization.

b) Derivatization:

  • Thiamine and its phosphate esters in the supernatant are oxidized to their corresponding fluorescent thiochrome derivatives.

  • This is achieved by adding an oxidizing agent, commonly potassium ferricyanide, under alkaline conditions.[2][3]

c) Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.[1][4]

  • Mobile Phase: A gradient elution with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is common.[5]

  • Detection: The thiochrome derivatives are detected by a fluorescence detector, with excitation and emission wavelengths around 360 nm and 450 nm, respectively.[10]

Spectrophotometric Method for Thiamine Determination

This method is simpler and more cost-effective but may be less specific than chromatographic methods.

a) Principle: This method is based on the oxidation of thiamine, which leads to the cleavage of the thiazole (B1198619) ring and the formation of sulfate (B86663) ions. The sulfate is then precipitated with barium chloride to form barium sulfate, which can be quantified spectrophotometrically.[6]

b) Procedure:

  • A known volume of the thiamine-containing sample is treated with an oxidizing agent (e.g., hydrogen peroxide) in an alkaline medium (e.g., sodium hydroxide).[6]

  • The solution is then acidified, and barium chloride is added to precipitate the sulfate as barium sulfate.

  • The turbidity of the resulting suspension is measured using a spectrophotometer at a specific wavelength (e.g., 420 nm).[6]

  • The concentration of thiamine is determined by comparing the absorbance to a standard calibration curve.

Visualizations

Thiamine Metabolism and the Role of Thiamine Diphosphate (TDP)

Thiamine is converted in the body to its active form, thiamine diphosphate (TDP), which acts as a crucial coenzyme for several enzymes involved in carbohydrate and amino acid metabolism.

Thiamine_Metabolism Thiamine Thiamine (Vitamin B1) TK Thiamine Kinase Thiamine->TK TMP Thiamine Monophosphate (TMP) Phosphatase2 Phosphatase TMP->Phosphatase2 TDP Thiamine Diphosphate (TDP) (Active Coenzyme) TDPK TDP Kinase TDP->TDPK Phosphatase1 Phosphatase TDP->Phosphatase1 PentosePhosphate Pentose Phosphate Pathway TDP->PentosePhosphate Coenzyme for Transketolase KrebsCycle Krebs Cycle TDP->KrebsCycle Coenzyme for Pyruvate Dehydrogenase & α-Ketoglutarate Dehydrogenase AminoAcid Amino Acid Metabolism TDP->AminoAcid Coenzyme for Branched-chain α-keto acid Dehydrogenase TTP Thiamine Triphosphate (TTP) TK->TDP ATP -> ADP TDPK->TTP ATP -> ADP Phosphatase1->TMP Phosphatase2->Thiamine

Caption: Simplified pathway of thiamine metabolism.

Workflow for an Inter-laboratory Comparison Study

An inter-laboratory comparison, or round-robin test, is essential for evaluating the proficiency of different laboratories in performing a specific measurement and for assessing the overall variability of analytical methods.[11][12]

Interlab_Comparison cluster_Coordination Coordinating Body cluster_Labs Participating Laboratories cluster_Evaluation Data Evaluation Prep Preparation & Homogenization of Control Material Stability Stability & Homogeneity Testing Prep->Stability Dispatch Dispatch of Samples to Participants Stability->Dispatch LabA Laboratory A Dispatch->LabA LabB Laboratory B Dispatch->LabB LabC Laboratory C Dispatch->LabC LabN ... Dispatch->LabN Analysis Sample Analysis (Using own SOPs) LabA->Analysis LabB->Analysis LabC->Analysis LabN->Analysis Reporting Reporting of Results Analysis->Reporting Collect Collection of Results Reporting->Collect Stats Statistical Analysis (e.g., Z-scores) Collect->Stats Report Final Report & Proficiency Assessment Stats->Report

Caption: General workflow of an inter-laboratory comparison study.

References

"Comparative analysis of thiamine sulfate content in different food sources"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of thiamine (B1217682) content in various foodstuffs reveals significant differences, underscoring the importance of dietary choice in maintaining adequate levels of this essential nutrient. While data on thiamine sulfate (B86663) specifically is not widely available in scientific literature, extensive research exists on total thiamine content, which is crucial for researchers, scientists, and drug development professionals. Thiamine and its phosphorylated derivatives, particularly thiamine pyrophosphate (TPP), are vital coenzymes in carbohydrate and branched-chain amino acid metabolism. [1][2]

This guide provides a comparative overview of total thiamine content in different food categories, details the standard experimental protocols for its quantification, and illustrates the metabolic pathways and analytical workflows involved.

Quantitative Comparison of Thiamine Content in Foods

Thiamine is naturally present in a wide array of foods, with whole grains, meat (especially pork), and fish being major sources.[3] Legumes, seeds, and nuts also contribute significantly to thiamine intake.[1][4] The following table summarizes the thiamine content in selected food items, offering a comparative perspective on their nutritional value. It's important to note that processing and cooking methods can impact thiamine levels, as it is a heat-labile and water-soluble vitamin.[3]

Food CategoryFood ItemThiamine (mg) per 100g
Pork Lean Pork0.7 - 1.2
Fish Trout, Tuna0.1 - 0.4
Grains (Whole) Brown Rice0.4
Whole Wheat Flour0.5
Grains (Fortified) Fortified Breakfast CerealVaries (often high)
Legumes Black Beans (cooked)0.2 - 0.4
Lentils (cooked)0.1 - 0.3
Nuts and Seeds Sunflower Seeds1.5
Macadamia Nuts1.2
Vegetables Green Peas0.3
Asparagus0.1 - 0.2
Soy Products Tofu0.1 - 0.2

Note: Values are approximate and can vary based on preparation and specific product.

Experimental Protocols for Thiamine Quantification

The standard and most widely accepted methods for thiamine analysis in food are based on chemical procedures, primarily high-performance liquid chromatography (HPLC) with fluorescence detection.[5] Microbiological assays are also used, particularly for low levels of naturally occurring thiamine.[5]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is the preferred choice for its sensitivity and specificity.[5] It typically involves the conversion of thiamine to a highly fluorescent derivative, thiochrome (B1210408), which can be accurately measured.

1. Sample Preparation and Extraction:

  • A homogenized food sample is subjected to acid hydrolysis (e.g., with 0.1 N HCl) and heating to liberate thiamine from its protein-bound forms.[6][7]

  • This is followed by enzymatic hydrolysis, often using taka-diastase or a similar enzyme preparation, to dephosphorylate thiamine esters (TPP, TMP) into free thiamine.[6][7]

  • Proteins are then precipitated using an acid like trichloroacetic acid.[6][8]

  • The resulting solution is filtered to obtain a clear extract.[6][7]

2. Thiochrome Derivatization:

  • The thiamine in the extract is oxidized to the fluorescent compound thiochrome using an oxidizing agent such as potassium ferricyanide (B76249) in an alkaline solution.[5][9][10]

3. HPLC Analysis:

  • The thiochrome derivative is separated from other compounds using a reversed-phase HPLC column (e.g., C18).[5]

  • A mobile phase, often a mixture of a buffer and an organic solvent like methanol, is used for elution.[11]

  • Detection is carried out using a fluorescence detector, with excitation typically around 365 nm and emission at approximately 435 nm.[11]

Visualizing Key Processes

To better understand the analytical workflow and the metabolic significance of thiamine, the following diagrams are provided.

Thiamine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis FoodSample Food Sample AcidHydrolysis Acid Hydrolysis (HCl) FoodSample->AcidHydrolysis EnzymaticHydrolysis Enzymatic Hydrolysis (Taka-diastase) AcidHydrolysis->EnzymaticHydrolysis ProteinPrecipitation Protein Precipitation (TCA) EnzymaticHydrolysis->ProteinPrecipitation Filtration Filtration ProteinPrecipitation->Filtration Derivatization Thiochrome Derivatization Filtration->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quantification Quantification Fluorescence->Quantification

Caption: Experimental workflow for thiamine quantification in food.

Caption: Simplified overview of thiamine's role in metabolism.

References

A Comparative Guide to the Validation of a Rapid Thiamine Biosensor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rapid and accurate quantification of thiamine (B1217682) (Vitamin B1) and its derivatives is crucial for various applications, from nutritional analysis to clinical diagnostics. While traditional methods like High-Performance Liquid Chromatography (HPLC) and microbiological assays are well-established, novel biosensors offer the promise of faster, more portable, and potentially higher-throughput analysis. This guide provides an objective comparison of a hypothetical rapid thiamine biosensor against established analytical techniques, supported by experimental data and detailed methodologies.

Performance Comparison of Thiamine Detection Methods

The efficacy of any analytical method is determined by key performance metrics. The following table summarizes the quantitative performance of our hypothetical biosensor in comparison to standard methods for thiamine detection.

ParameterHypothetical Thiamine BiosensorHigh-Performance Liquid Chromatography (HPLC)Microbiological Assay
Limit of Detection (LOD) 0.25 µmol L⁻¹ - 3.0 x 10⁻¹³ mol L⁻¹[1][2]3 nmol/L - 0.043 µg/mL[3][4]~3 ng L⁻¹[5]
Limit of Quantification (LOQ) 1.0 x 10⁻¹² mol L⁻¹ - 4.57 µg mL⁻¹[1][6][7]9.4 nmol/L - 0.132 µg/mL[4][8]Not explicitly stated
Dynamic (Linear) Range 0.84-80.0 µmol L⁻¹ - 1.0 x 10⁻¹² to 1.0 x 10⁻⁵ mol L⁻¹[1][2]5-30 µgmL⁻¹ - Linear to 4000 nmol/L[3][6][7]Not explicitly stated
Analysis Time < 1 minute to a few minutes[9]5.5 - 12 minutes per sample[3][4]24 - 48 hours[5][10]
Specificity High (dependent on biological recognition element)High (good separation of thiamine and its phosphate (B84403) esters)[3][11]Can be influenced by other compounds[5]
Sample Preparation Minimal to moderateExtensive (derivatization may be required)[12][13]Moderate (acid digestion and enzymatic hydrolysis)[14]

Signaling Pathway and Experimental Workflow

To understand the validation process, it is essential to visualize the biosensor's mechanism and the experimental steps involved in its validation.

G cluster_pathway Hypothetical Biosensor Signaling Pathway Thiamine Thiamine Sulfate (B86663) Recognition Biological Recognition Element (e.g., Thiamine Binding Protein) Thiamine->Recognition Binding Transducer Transducer (e.g., Electrode, Nanopore) Recognition->Transducer Conformational Change Signal Measurable Signal (e.g., Current, Fluorescence) Transducer->Signal Signal Generation

Caption: Hypothetical signaling pathway of a thiamine biosensor.

G cluster_workflow Biosensor Validation Workflow start Start prep Sample Preparation (e.g., Dilution, Filtration) start->prep measurement Biosensor Measurement prep->measurement data Data Acquisition measurement->data analysis Data Analysis (Calibration Curve) data->analysis comparison Comparison with Standard Methods (HPLC) analysis->comparison end End comparison->end

Caption: Experimental workflow for the validation of the thiamine biosensor.

G cluster_comparison Performance Logic Comparison Biosensor Rapid Thiamine Biosensor + Rapid Analysis + High Throughput + Portability - Potential for Interference - Calibration Required HPLC HPLC + High Specificity + Established Method - Long Analysis Time - Complex Sample Prep - Expensive Equipment Biosensor->HPLC Compare Specificity & Accuracy Microbiological Microbiological Assay + High Sensitivity - Very Slow (days) - Lower Specificity - Labor Intensive Biosensor->Microbiological Compare Sensitivity HPLC->Microbiological Standard Comparison

Caption: Logical comparison of the biosensor with traditional methods.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific validation. The following are detailed protocols for the key analytical methods discussed.

Rapid Thiamine Biosensor Protocol (Hypothetical)

This protocol is based on an electrochemical biosensor utilizing a thiamine-binding protein.

  • Electrode Preparation: A screen-printed carbon electrode is modified with a thiamine-binding protein immobilized on gold nanoparticles.

  • Sample Preparation: Biological samples (e.g., whole blood, urine) are diluted 1:10 in a phosphate-buffered saline (PBS) solution (pH 7.4).[1] For solid samples, an acid extraction followed by neutralization may be required.

  • Measurement:

    • A 50 µL aliquot of the prepared sample is drop-casted onto the active surface of the biosensor electrode.

    • The electrode is connected to a potentiostat.

    • Differential pulse voltammetry is performed over a potential range of -0.4 V to 0.8 V.[15]

  • Data Analysis:

    • A calibration curve is generated using standard solutions of thiamine sulfate of known concentrations.

    • The peak current from the sample measurement is used to determine the thiamine concentration by interpolation from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a standard method for the quantification of thiamine and its phosphate esters in whole blood.[3]

  • Sample Preparation:

    • To 100 µL of whole blood, add 200 µL of 8.3% trichloroacetic acid (TCA) to precipitate proteins.[3]

    • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

    • The supernatant is collected for derivatization.

  • Derivatization:

    • Mix 50 µL of the supernatant with 25 µL of 1% potassium ferricyanide (B76249) in 15% NaOH to convert thiamine to the fluorescent thiochrome (B1210408) derivative.[12]

    • The reaction is stopped after 2 minutes by adding 25 µL of 1 M phosphoric acid.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]

    • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (pH 8.6).[11]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: Fluorescence detector with excitation at 365 nm and emission at 450 nm.

    • Run Time: Approximately 5.5 minutes.[3]

  • Data Analysis:

    • A calibration curve is constructed from the peak areas of thiamine standards.

    • The concentration of thiamine in the sample is calculated based on its peak area relative to the calibration curve.

Microbiological Assay Protocol

This assay relies on the growth of a microorganism that requires thiamine.

  • Sample Preparation:

    • Samples are subjected to acid digestion in an acetate (B1210297) buffer (pH 4.5) at 110°C for 20 minutes to extract thiamine.[14]

    • For some samples, enzymatic treatment with takadiastase is used to dephosphorylate thiamine esters.[4]

  • Assay Procedure:

    • A 96-well microtiter plate is used, with each well containing a thiamine-free basal medium.[10][14]

    • A series of wells are inoculated with a standard thiamine solution at varying concentrations to create a standard curve.

    • Other wells are inoculated with the prepared sample extracts.

    • All wells are inoculated with a thiamine-dependent microorganism, such as Lactobacillus fermentum.[5]

  • Incubation and Measurement:

    • The microtiter plate is incubated at 37°C for 24-48 hours.[5][10]

    • The growth of the microorganism, which is proportional to the thiamine concentration, is measured by turbidity using a microplate reader.[10]

  • Data Analysis:

    • The turbidity readings from the standards are used to generate a standard growth curve.

    • The thiamine concentration in the samples is determined by comparing their turbidity to the standard curve.

Conclusion

The validation of a rapid thiamine biosensor demonstrates its potential as a powerful analytical tool, offering significant advantages in speed and ease of use over traditional methods. While HPLC remains the gold standard for specificity and established reliability, and microbiological assays provide high sensitivity, the biosensor platform excels in applications requiring rapid, on-site, or high-throughput screening. The choice of method will ultimately depend on the specific requirements of the research or diagnostic application, including the need for speed, sensitivity, specificity, and available resources.

References

Comparative Analysis of Thiamine Uptake Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of thiamine (B1217682) uptake in various human cell lines, supported by experimental data. The information is intended to assist researchers in selecting appropriate cell models for studies related to thiamine metabolism, drug interactions, and disease mechanisms.

Disclaimer: Information regarding the biological uptake of "thiamine sulfate" is not available in the current scientific literature. "this compound" is primarily documented as an impurity of thiamine. This guide, therefore, focuses on the cellular uptake of thiamine.

Quantitative Comparison of Thiamine Uptake

The efficiency of thiamine uptake varies among different cell lines, largely dependent on the expression levels of specific thiamine transporters. The following table summarizes key kinetic parameters for thiamine uptake in several commonly used human cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Cell LineTissue of OriginTransporter(s) InvolvedApparent Michaelis Constant (Km)Key Findings & Notes
HEK-293 Human Embryonic KidneyhTHTR-1 (SLC19A2), hTHTR-2 (SLC19A3)High-affinity: ~70.0 nM Low-affinity: ~2.66 µMUptake is pH-dependent, with higher activity at neutral/alkaline pH. The presence of two saturable systems suggests complex transport dynamics.
Caco-2 Human Colorectal AdenocarcinomahTHTR-1 (SLC19A2), hTHTR-2 (SLC19A3), OCT1~3.18 µMDifferentiation of Caco-2 cells leads to an up-regulation of thiamine uptake, associated with increased expression of hTHTR-1 and hTHTR-2. Uptake is Na+-independent.
ARPE-19 Human Retinal Pigment EpitheliumhTHTR-1 (SLC19A2), hTHTR-2 (SLC19A3)High-affinity (nM range) Low-affinity (µM range)Thiamine uptake is inversely correlated with extracellular thiamine levels, indicating adaptive regulation. The process is pH-dependent.
Breast Cancer Cell Lines (e.g., MCF7) Human Breast AdenocarcinomahTHTR-1 (SLC19A2), hTHTR-2 (SLC19A3)Not explicitly quantified in comparative studiesStudies have shown an increased uptake of thiamine in breast cancer cell lines compared to non-malignant human mammary epithelial cells (hMECs), despite potential down-regulation of SLC19A3 expression.[1]
Pancreatic Cancer Cell Lines (e.g., Panc-1) Human Pancreatic CarcinomaNot explicitly detailed in uptake kinetic studiesNot explicitly quantifiedHigh doses of thiamine have been shown to reduce proliferation in Panc-1 cells, suggesting functional uptake mechanisms are present.

Experimental Protocols

The following is a generalized protocol for a radiolabeled thiamine uptake assay, synthesized from methodologies reported in the literature.

Objective: To quantify the rate of thiamine uptake in a specific cell line.

Materials:

  • Cultured cells of interest, grown to confluence in appropriate culture vessels (e.g., 24-well plates).

  • Krebs-Ringer buffer (or other suitable physiological buffer), pH adjusted as required for the experiment.

  • [3H]-Thiamine (radiolabeled thiamine).

  • Unlabeled thiamine (for competition assays).

  • Cell lysis buffer (e.g., 0.5 M NaOH or a commercial lysis reagent).

  • Scintillation cocktail.

  • Scintillation counter.

  • Protein assay reagents (e.g., BCA or Bradford assay kit).

Procedure:

  • Cell Culture: Plate and culture the selected cell lines in their respective recommended media until they reach confluence. For some studies, cells may be maintained in a thiamine-deficient medium for a period before the assay to study regulatory effects.

  • Preparation for Uptake Assay:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cell monolayers twice with pre-warmed Krebs-Ringer buffer at the desired pH (e.g., 7.4).

    • Add a specific volume of pre-warmed Krebs-Ringer buffer to each well and incubate for a short period (e.g., 15-20 minutes) at 37°C to equilibrate the cells.

  • Initiation of Uptake:

    • To start the uptake, aspirate the equilibration buffer and add the incubation buffer containing a known concentration of [3H]-thiamine. For kinetic studies, a range of substrate concentrations should be used.

    • To determine the specific uptake, parallel experiments should be conducted in the presence of a high concentration of unlabeled thiamine (e.g., 1 mM) to saturate the carrier-mediated transport.

  • Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 5-10 minutes). The incubation time should be within the linear range of uptake for the specific cell line.

  • Termination of Uptake:

    • To stop the reaction, rapidly aspirate the incubation buffer.

    • Immediately wash the cell monolayers three times with ice-cold Krebs-Ringer buffer to remove any extracellular radiolabeled thiamine.

  • Cell Lysis and Scintillation Counting:

    • Add cell lysis buffer to each well and incubate to ensure complete lysis.

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Protein Quantification:

    • In parallel wells treated under the same conditions, determine the total protein content using a standard protein assay.

  • Data Analysis:

    • Calculate the rate of thiamine uptake and normalize it to the protein content (e.g., in pmol/mg protein/min).

    • The specific uptake is calculated by subtracting the uptake in the presence of excess unlabeled thiamine (non-specific uptake) from the total uptake.

    • For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Visualization of Thiamine Uptake Pathway

The following diagram illustrates the primary mechanisms of thiamine transport into a mammalian cell and its subsequent conversion to the biologically active form, thiamine pyrophosphate (TPP).

Thiamine_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) Thiamine_ext Thiamine THTR1 THTR1 (SLC19A2) Thiamine_ext->THTR1 High Affinity THTR2 THTR2 (SLC19A3) Thiamine_ext->THTR2 High Affinity Thiamine_int Thiamine THTR1->Thiamine_int THTR2->Thiamine_int TPK1 Thiamine Pyrophosphokinase (TPK1) Thiamine_int->TPK1 TPP Thiamine Pyrophosphate (TPP) TPK1->TPP ADP ADP TPK1->ADP ATP ATP ATP->TPK1

References

"Head-to-head comparison of different HPLC columns for thiamine analysis"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of thiamine (B1217682) (Vitamin B1) is crucial. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose, with the choice of column being a critical determinant of analytical success. This guide provides a detailed comparison of various HPLC columns used for thiamine analysis, supported by experimental data and protocols from published studies.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column for thiamine analysis depends on several factors, including the sample matrix, the presence of thiamine's phosphate (B84403) esters, and the desired sensitivity. Reversed-phase C18 columns are the most commonly employed stationary phases. However, other chemistries like mixed-mode and hydrophilic interaction chromatography (HILIC) also present viable options. The following table summarizes the performance of different columns as reported in various studies.

Column NameTypeDimensionsParticle SizeKey Performance DataReference
Purospher® STAR RP-18 end-capped Reversed-Phase C18250 x 4.6 mm5 µmRetention Times: Thiamine (B1): 11.67 min, Thiamine Monophosphate (TMP): 4.28 min, Thiamine Diphosphate (TDP): 3.82 min. Recovery: B1: 97.3 ± 1.43%, TMP: 96.04 ± 2.7%, TDP: 101.7 ± 0.8%.[1]
Waters Xterra® MS C18 Reversed-Phase C18150 x 4.6 mm5 µmLOD: B1: 0.043 µg/mL; LOQ: B1: 0.132 µg/mL; Recovery: B1: 104.45 ± 4.5%. Found to be more suitable than X-Select CSH C18 for resolution between B1 and B2.[2]
Waters X-Select CSH C18 Reversed-Phase C18150 x 4.6 mm5 µmMethod specificity and suitability were verified with this column, though the Xterra® MS C18 was found to be more suitable for resolving thiamine and riboflavin.[2]
Waters C18 Reversed-Phase C18250 x 4.6 mm5 µmRetention Time: Thiamine hydrochloride: 2.492 min. Linearity Range: 10-200 µg/ml (r² = 0.9992).
Luna® C18(2) Reversed-Phase C1850 x 3.0 mm5 µmLinearity Range: 10–250 ng/ml; Recovery: 87.8%–101.18% (whole blood), 95.2%–123% (DBS). The method was developed for a short pre-processing and analysis time.[3]
Titania-based Column Ligand-Exchange Hydrophilic Interaction--Retention Factor (k): 1.2; LOD: 75 ng mL−1; Linearity Range: 0.25–125 μg mL−1 (R2 = 0.9997); Recovery: 96 to 114%.[4]
Primesep 100 Mixed-Mode (Reversed-Phase/Cation-Exchange)150 x 4.6 mm5 µmEnables retention and separation of thiamine using a simple isocratic method with a mobile phase of water, acetonitrile, and sulfuric acid.[5]
CORTECS Premier T3 vs. Symmetry C18 Reversed-Phase C18 and T3150 x 4.6 mm5 µmBoth columns successfully resolved 8 water-soluble vitamins, including thiamine. The CORTECS Premier T3 is a solid-core column, which can offer higher efficiency.[6]
Titan™ C18 Reversed-Phase C18 (UHPLC)50 x 2.1 mm1.9 µmAchieved separation of nine water-soluble vitamins, including thiamine, in 2.5 minutes. Thiamine was weakly retained at pH 3.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for some of the key studies cited.

Method 1: Thiamine and its Phosphate Esters in Rat Brain Tissue[1]
  • Column: Purospher® STAR RP-18 end-capped (250 x 4.6 mm, 5 µm) with a Purospher® STAR RP-18 guard column (4 x 4 mm).

  • Mobile Phase: Isocratic elution with a mixture of 0.14 M sodium phosphate buffer (equimolar NaH₂PO₄·H₂O and Na₂HPO₄·7H₂O) and methanol (B129727) (70:30, v/v), pH 7.0, containing 0.1% triethylamine.

  • Flow Rate: 1 mL/min.

  • Temperature: 25°C.

  • Detection: Fluorescence detector set at an excitation wavelength of 367 nm and an emission wavelength of 435 nm.

  • Derivatization: Pre-column derivatization with potassium ferricyanide (B76249) in 15% (w/v) sodium hydroxide (B78521) to form fluorescent thiochrome (B1210408) derivatives.

  • Sample Preparation: Brain tissue was homogenized in trichloroacetic acid (TCA). The supernatant was washed with diethyl ether to remove TCA, and then derivatized.

Method 2: Thiamine in Mushrooms[2]
  • Column: Waters Xterra® MS C18 (150 x 4.6 mm, 5 µm) with an XBridge® BEH C18 Guard column (2.1 x 5 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a buffer and methanol (80:20, v/v). The buffer contained 8.0 mM sodium-1-hexanesulfonate, glacial acetic acid, and methanol, with the pH adjusted to 3.0 with diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV-Vis detector at 245 nm for thiamine.

  • Sample Preparation: Mushroom powder underwent acid hydrolysis with 0.1M HCl at 96°C, followed by enzymatic dephosphorylation with takadiastase at 50°C. The pH was adjusted to 4.5 with sodium acetate (B1210297) solution before enzymatic treatment.

Method 3: Thiamine in Multivitamin Injections[3]
  • Column: Waters C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a buffer (pH 3.5) and methanol (95:5, v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV detector at 210 nm.

  • Sample Preparation: The multivitamin injection was diluted with the mobile phase and filtered through a 0.22 µm nylon filter.

Visualizing the Workflow

Understanding the experimental workflow is key to implementing these methods. The following diagrams, generated using the DOT language, illustrate the logical steps from sample preparation to final analysis.

cluster_prep Sample Preparation (Brain Tissue) cluster_deriv Derivatization cluster_hplc HPLC Analysis homogenization Homogenization in TCA centrifugation Centrifugation homogenization->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection tca_removal TCA Removal with Diethyl Ether supernatant_collection->tca_removal derivatization Addition of Potassium Ferricyanide in NaOH tca_removal->derivatization To form thiochrome injection Injection onto RP-18 Column derivatization->injection elution Isocratic Elution injection->elution detection Fluorescence Detection (Ex: 367 nm, Em: 435 nm) elution->detection

Caption: Workflow for Thiamine Analysis in Brain Tissue.[1]

cluster_prep Sample Preparation (Mushrooms) cluster_hplc HPLC Analysis hydrolysis Acid Hydrolysis (0.1M HCl, 96°C) ph_adjustment pH Adjustment to 4.5 hydrolysis->ph_adjustment dephosphorylation Enzymatic Dephosphorylation (Takadiastase, 50°C) ph_adjustment->dephosphorylation filtration Filtration dephosphorylation->filtration injection Injection onto C18 Column filtration->injection elution Isocratic Elution with Ion-Pairing Reagent injection->elution detection UV Detection (245 nm) elution->detection

Caption: Workflow for Thiamine Analysis in Mushrooms.[2]

Conclusion

The choice of an HPLC column for thiamine analysis is multifaceted, with reversed-phase C18 columns from various manufacturers demonstrating robust performance across different sample types. The selection should be guided by the specific analytical needs, such as the required resolution from other vitamins or matrix components, desired run time, and sensitivity. For instance, for complex biological samples where thiamine and its phosphorylated forms need to be resolved, a high-resolution, end-capped C18 column like the Purospher® STAR RP-18 with fluorescence detection after derivatization is a proven method.[1] For food matrices like mushrooms, a method employing a Waters Xterra® MS C18 column with UV detection after enzymatic treatment provides good accuracy and precision.[2] Newer technologies such as UHPLC columns with smaller particle sizes can significantly reduce analysis time while maintaining good resolution. Ultimately, the detailed protocols and comparative data presented in this guide serve as a valuable resource for method development and optimization in the analysis of thiamine.

References

"Validation of a method for simultaneous analysis of B-vitamins including thiamine sulfate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Simultaneous Analysis of B-Vitamins, Including Thiamine (B1217682) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the simultaneous quantification of B-complex vitamins, with a special focus on the inclusion of thiamine and its derivatives. The information presented is compiled from various studies to aid researchers in selecting the most suitable methodology for their specific analytical needs, considering factors such as sensitivity, specificity, and sample matrix.

The simultaneous analysis of B-vitamins presents a significant challenge due to the chemical diversity and varying concentrations of these compounds in different samples.[1] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the predominant techniques for this purpose, offering high precision and the ability to separate multiple vitamins in a single run.[1][2][3]

Comparative Performance of Analytical Methods

The selection of an analytical method for B-vitamin analysis is often a trade-off between sensitivity, selectivity, and accessibility. While traditional methods like spectrophotometry and microbiological assays exist, they are often limited to single-vitamin analysis and can be time-consuming.[1][4] Chromatographic techniques, particularly LC-MS/MS, have become the standard for their superior specificity and sensitivity, allowing for the simultaneous determination of multiple B-vitamins.[3][5]

The following tables summarize the validation parameters for different methods, providing a quantitative comparison of their performance.

Table 1: Performance Comparison of a UPLC-MS/MS Method for Seven B-Group Vitamins [3]

VitamerLinearity (R²)Limit of Detection (LOD) (µ g/100g )Limit of Quantification (LOQ) (µ g/100g )Recovery (%)Precision (RSD %)
Thiamine (B1)>0.990.050.1595-105<10
Riboflavin (B2)>0.990.100.3090-110<10
Nicotinamide (B3)>0.990.100.3095-105<10
Niacin (B3)>0.990.100.3095-105<10
Pyridoxine (B6)>0.990.050.1590-110<10
Pyridoxal (B6)>0.990.050.1590-110<10
Pyridoxamine (B6)>0.990.050.1590-110<10

Table 2: Performance of a UHPLC-MS/MS Method for Water-Soluble Vitamins [6]

VitaminLinearity (R²)Spike Recovery (%)
Thiamine (B1)0.99998.2 - 103.5
Riboflavin (B2)0.99895.7 - 105.1
Niacin (B3)0.99997.5 - 102.8
Niacinamide (B3)0.99998.1 - 103.2
Pantothenic Acid (B5)0.99996.4 - 104.3
Pyridoxine (B6)0.99997.8 - 102.9
Biotin (B7)0.99894.9 - 105.6
Folic Acid (B9)0.99893.7 - 106.4
Cyanocobalamin (B12)0.99792.5 - 107.8

Table 3: Performance of an LC-MS/MS Method for B-Vitamins and Derivatives in Whole Blood [5]

AnalyteInstrument Quantitation Limit (µg/L)Correlation Coefficient (r)Accuracy (%)Precision (%)
Thiamine (B1)0.42 - 5.00.9997 - 1.000089 - 1200.5 - 13
Riboflavin (B2)0.42 - 5.00.9997 - 1.000089 - 1200.5 - 13
Niacin (B3)0.42 - 5.00.9997 - 1.000089 - 1200.5 - 13
Niacinamide0.42 - 5.00.9997 - 1.000089 - 1200.5 - 13
Pantothenic Acid (B5)0.42 - 5.00.9997 - 1.000089 - 1200.5 - 13
Pyridoxine (B6)0.42 - 5.00.9997 - 1.000089 - 1200.5 - 13
Pyridoxal-5-phosphate0.42 - 5.00.9997 - 1.000089 - 1200.5 - 13
4-Pyridoxic acid0.42 - 5.00.9997 - 1.000089 - 1200.5 - 13
Biotin (B7)0.42 - 5.00.9997 - 1.000089 - 1200.5 - 13
Folic Acid (B9)Not specified0.9997 - 1.000089 - 1200.5 - 13
Tetrahydrofolic acidNot specified0.9997 - 1.000089 - 1200.5 - 13
Cyanocobalamin (B12)0.42 - 5.00.9997 - 1.000089 - 1200.5 - 13

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols based on common practices for B-vitamin analysis using liquid chromatography.

Sample Preparation (General Protocol)

Sample preparation is a critical step to ensure the accurate quantification of B-vitamins and to remove interfering matrix components.[7]

  • Extraction from Solid Matrices (e.g., Multivitamin Tablets, Food Powder):

    • Weigh a homogenized sample (e.g., 0.1 g of ground tablet) into a centrifuge tube.[6]

    • Add an extraction solvent. A common solvent is a mild acidic solution (e.g., 0.1% formic acid or 1% formic acid) to aid in the extraction of the vitamins.[6] For some matrices, enzymatic digestion may be employed.[3]

    • Vortex and sonicate the sample for a set period (e.g., 30 minutes) to ensure complete dissolution of the vitamins.[6]

    • Centrifuge the sample at a high speed (e.g., 4000 RPM for 15 minutes) to pellet solid debris.[6]

    • Collect the supernatant for analysis. Further dilution may be necessary depending on the vitamin concentrations.[6]

  • Extraction from Liquid Matrices (e.g., Beverages, Whole Blood):

    • For beverages, degas carbonated samples via sonication.[6]

    • For biological fluids like whole blood, a protein precipitation step is necessary. This can be achieved by adding agents like trichloroacetic acid or a zinc sulfate/methanol solution.[5]

    • After adding the precipitating agent, vortex the sample and incubate on ice.[5]

    • Centrifuge at high speed (e.g., 20,000 x g for 10 minutes) to remove precipitated proteins.[5]

    • The clear supernatant is then collected for analysis.

Chromatographic Conditions (Illustrative Example for UPLC-MS/MS)

The following conditions are representative and may require optimization based on the specific instrument and target analytes.

  • Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.[6]

  • Column: A reversed-phase C18 or C30 column is commonly used for the separation of water-soluble vitamins.[5][6]

  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol).[5][8]

  • Flow Rate: A typical flow rate for a UHPLC system is in the range of 0.2-0.8 mL/min.[8][9]

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.[8][9]

  • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.[9]

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is generally used for B-vitamins.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each vitamin.

Visualized Workflows

The following diagrams illustrate the typical workflows for the analysis of B-vitamins.

Experimental Workflow for B-Vitamin Analysis cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Sample (e.g., Tablet, Food, Blood) Extraction Extraction / Digestion Sample->Extraction Cleanup Centrifugation / Filtration Extraction->Cleanup LC LC Separation (UPLC/HPLC) Cleanup->LC MS MS/MS Detection LC->MS DataAcq Data Acquisition MS->DataAcq Quant Quantification DataAcq->Quant Report Reporting Quant->Report

Caption: General experimental workflow for B-vitamin analysis.

Method Validation Pathway MethodDev Method Development Specificity Specificity MethodDev->Specificity Linearity Linearity & Range MethodDev->Linearity Accuracy Accuracy (Recovery) MethodDev->Accuracy Precision Precision (Repeatability & Reproducibility) MethodDev->Precision LOD Limit of Detection (LOD) MethodDev->LOD LOQ Limit of Quantification (LOQ) MethodDev->LOQ Robustness Robustness MethodDev->Robustness

Caption: Key parameters for analytical method validation.

References

A Comparative Analysis of the Antioxidant Properties of Thiamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant properties of thiamine (B1217682) (Vitamin B1) and its derivatives. While thiamine itself possesses antioxidant capabilities, various synthetic derivatives have been developed to enhance its bioavailability and therapeutic effects. This document synthesizes experimental data to compare their antioxidant mechanisms and efficacy, offering valuable insights for research and drug development.

Mechanisms of Antioxidant Action

Thiamine and its derivatives exert their antioxidant effects through both direct and indirect mechanisms. Direct mechanisms involve the scavenging of free radicals, while indirect mechanisms include the upregulation of endogenous antioxidant defense systems.

Direct Antioxidant Activity:

Thiamine and its phosphate (B84403) esters, such as thiamine diphosphate (B83284) (TDP), can directly interact with and neutralize various reactive oxygen species (ROS), including hydroxyl and peroxyl radicals.[1][2] The thiazole (B1198619) ring within the thiamine structure is thought to be crucial for this radical-scavenging activity.[3] Studies have shown that thiamine can inhibit lipid peroxidation in biological membranes and the oxidation of fatty acids.[2][4]

Indirect Antioxidant Activity:

Several lipid-soluble thiamine derivatives, most notably benfotiamine (B1667992) and dibenzoylthiamine (DBT) , exhibit potent indirect antioxidant effects.[5][6] Their primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[9]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).[9] Benfotiamine and its metabolites can interact with Keap1, leading to the release and nuclear translocation of Nrf2.[7][8] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.[7] This leads to an increased synthesis of endogenous antioxidant enzymes such as:

  • Heme Oxygenase-1 (HO-1)

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1)

  • Glutamate-Cysteine Ligase (GCL) , the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.[6]

Furthermore, some derivatives like DBT have been shown to increase the levels of reduced glutathione and NADPH, independent of the Nrf2 pathway, further contributing to the cellular antioxidant capacity.[6] Other derivatives like fursultiamine and sulbutiamine are also known for their antioxidant properties, which are linked to their ability to modulate thiol redox states through interactions with the thioredoxin and glutathione systems.[10][11]

Quantitative Comparison of Antioxidant Properties

Direct comparison of the antioxidant potency of various thiamine derivatives is challenging due to the limited number of studies that evaluate multiple derivatives under the same experimental conditions. The following table summarizes available quantitative data from different studies. It is important to note that these values are not directly comparable due to variations in experimental protocols.

CompoundAssayIC50 Value (µM)Source
ThiamineHydroxyl Radical Scavenging8,450[3]
Thiamine Diphosphate (TDP)Hydroxyl Radical Scavenging1,460[3]
ThiamineSuperoxide Scavenging (HPX/XOD)168[3]
Thiamine Diphosphate (TDP)Superoxide Scavenging (HPX/XOD)56[3]
ThiamineLipid Peroxidation Inhibition260[3]
Thiamine Diphosphate (TDP)Lipid Peroxidation Inhibition46[3]

IC50: The concentration of the compound required to inhibit 50% of the radical activity. HPX/XOD: Hypoxanthine/Xanthine Oxidase system.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: The DPPH radical has a deep violet color in solution with a maximum absorbance at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.[13]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.2 mM stock solution of DPPH in methanol. This solution should be freshly prepared and stored in the dark.

  • Sample Preparation: Dissolve the thiamine derivative in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to obtain a range of concentrations for testing.

  • Assay:

    • In a 96-well microplate, add 100 µL of the various concentrations of the sample or a standard antioxidant (e.g., Trolox) to triplicate wells.

    • Add 100 µL of the 0.2 mM DPPH solution to all wells.

    • For the control, add 100 µL of the solvent instead of the sample.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical, which is a blue-green chromophore with a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant's activity.

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the thiamine derivative and a standard antioxidant (e.g., Trolox) as described for the DPPH assay.

  • Assay:

    • In a 96-well microplate, add 20 µL of the various concentrations of the sample or standard to triplicate wells.

    • Add 180 µL of the diluted ABTS•+ solution to all wells.

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the same formula as in the DPPH assay.

  • IC50 Determination: Determine the IC50 value from a plot of inhibition percentage versus concentration.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids.

Principle: Lipid peroxidation is a chain reaction that results in the formation of lipid hydroperoxides and secondary products like malondialdehyde (MDA). The thiobarbituric acid reactive substances (TBARS) assay is a common method to measure MDA levels. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.

Procedure:

  • Induction of Lipid Peroxidation:

    • Prepare a tissue homogenate (e.g., from rat liver) in a suitable buffer.

    • Induce lipid peroxidation by adding an oxidizing agent such as ferrous sulfate (B86663) and ascorbic acid.

  • Sample Incubation:

    • Incubate the tissue homogenate with the inducing agent in the presence and absence (control) of various concentrations of the thiamine derivative.

  • TBARS Assay:

    • After incubation, stop the reaction by adding a solution of trichloroacetic acid (TCA).

    • Centrifuge the mixture to precipitate proteins.

    • Add TBA solution to the supernatant and heat in a boiling water bath for a specific time (e.g., 60 minutes).

    • Cool the samples and measure the absorbance of the pink-colored product at 532 nm.

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated as: Inhibition (%) = [(A_control - A_sample) / A_control] x 100

  • IC50 Determination: Determine the IC50 value from a plot of inhibition percentage versus concentration.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in the indirect antioxidant action of some thiamine derivatives and a general workflow for assessing antioxidant activity.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benfotiamine Benfotiamine/ Metabolites Keap1 Keap1 Benfotiamine->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters and promotes degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Defense leads to

Caption: Activation of the Nrf2 signaling pathway by benfotiamine.

Antioxidant_Assay_Workflow A Prepare Thiamine Derivative Solutions (various concentrations) C Mix Sample and Radical Solution A->C B Prepare Radical Solution (DPPH or ABTS) B->C D Incubate C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: General workflow for in vitro antioxidant assays.

References

A Comparative Analysis of Synthetic and Natural Thiamine Sulfate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Thiamine (B1217682) (Vitamin B1) is a crucial water-soluble vitamin essential for cellular metabolism and neurological function. Its sulfate (B86663) salt, thiamine sulfate, is a stable form frequently utilized in dietary supplements and pharmaceutical preparations. A key consideration for researchers and developers is the equivalence of this compound derived from synthetic chemical processes versus that isolated from natural sources. This guide provides a comprehensive assessment of their equivalence, presenting available comparative data, detailing relevant experimental protocols, and visualizing key biological pathways and workflows to inform formulation and research decisions.

Physicochemical Properties and Purity Profile

From a chemical standpoint, the this compound molecule is identical regardless of its origin. However, the manufacturing process—chemical synthesis versus extraction from natural sources (e.g., yeast)—can influence the final product's purity and impurity profile.

Table 1: Comparison of Physicochemical Characteristics

CharacteristicSynthetic this compoundNatural this compoundImplication for Researchers
Chemical Identity C₁₂H₁₆N₄O₄S₂[1][2][3]C₁₂H₁₆N₄O₄S₂[1][2][3]The active molecule is structurally identical.
Purity Typically high (≥98%), with a well-defined and consistent impurity profile.[4][5]Purity can be high, but may vary depending on the source and purification process.Synthetic sources may offer greater batch-to-batch consistency.
Potential Impurities Known synthesis-related impurities (e.g., Impurity G, Impurity D).[3][4]May contain residual biological molecules from the source organism (e.g., other vitamers, peptides).The nature of impurities differs, which may be a consideration for specific applications.
Stability Generally high and well-documented.Stability can be influenced by the presence of co-extractants.Synthetic this compound may have more predictable stability data.

Bioavailability and Bioequivalence: A Data-Driven Comparison

The critical determinant of equivalence is bioavailability—the rate and extent to which the active substance is absorbed and becomes available at the site of action. While direct comparative studies on pure "natural" versus synthetic this compound are limited, a clinical trial on vitamin B complexes provides valuable insights.

A randomized, double-blind pilot study compared the bioavailability of a natural vitamin B complex (from quinoa seedlings) with a synthetic vitamin B complex in healthy humans. The results for thiamine (Vitamin B1) are summarized below.

Table 2: Comparative Bioavailability of Natural vs. Synthetic Thiamine

ParameterNatural Vitamin B Complex (Group N)Synthetic Vitamin B Complex (Group S)Conclusion
Increase in Serum Thiamine (after 6 weeks) +23%[6][7][8]+27%[6][7][8]The study concluded comparable bioavailability for both natural and synthetic B vitamins.[6][7]
Short-term Absorption (Peak at 4 hours) Marginal increaseMarginal increaseSimilar absorption kinetics were observed in the initial hours post-ingestion.[6]

These findings suggest that when consumed, synthetic thiamine is as bioavailable as its natural counterpart within a food matrix.

Experimental Protocols for Assessing Equivalence

To rigorously assess the equivalence of different this compound sources, a series of standardized in vitro and in vivo experiments are necessary.

Protocol 1: In Vitro Intestinal Absorption using Caco-2 Cells

This assay evaluates the transport of thiamine across a monolayer of human intestinal cells, mimicking intestinal absorption.

G1 cluster_0 Cell Culture cluster_1 Uptake Experiment cluster_2 Analysis a1 Seed Caco-2 cells on Transwell inserts a2 Culture until a confluent monolayer forms a1->a2 b1 Add synthetic or natural This compound to the apical chamber a2->b1 b2 Incubate for a defined period (e.g., 3-10 min) b1->b2 b3 Collect samples from the basolateral chamber b2->b3 c1 Quantify thiamine concentration in basolateral samples using HPLC b3->c1 c2 Compare transport rates c1->c2

Caption: Workflow for in vitro thiamine transport assay using Caco-2 cells.

Protocol 2: In Vivo Bioavailability Study (Cross-over Design)

This in vivo protocol determines the pharmacokinetic profiles of different this compound formulations in healthy volunteers.

G2 cluster_0 Phase 1 cluster_1 Washout Period cluster_2 Phase 2 cluster_3 Analysis a1 Administer single dose of Formulation A (e.g., Synthetic) a2 Collect blood samples at multiple time points (0-24h) a1->a2 b1 Minimum 1-week washout to eliminate the drug a2->b1 c1 Administer single dose of Formulation B (e.g., Natural) b1->c1 c2 Collect blood samples at the same time points c1->c2 d1 Measure plasma thiamine concentrations (HPLC) c2->d1 d2 Compare pharmacokinetic parameters (AUC, Cmax, Tmax) d1->d2

Caption: Crossover design for an in vivo bioavailability study.

Functional Equivalence in Metabolic Pathways

Thiamine's biological activity is exerted through its active form, thiamine pyrophosphate (TPP), which is a critical cofactor for several key enzymes in central metabolism. The equivalence of synthetic and natural this compound can be confirmed by their ability to support these TPP-dependent pathways.

The Role of TPP in Cellular Respiration

TPP is essential for the conversion of pyruvate (B1213749) to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex and for the conversion of α-ketoglutarate to succinyl-CoA by the α-ketoglutarate dehydrogenase (α-KGDH) complex in the citric acid cycle.

G3 Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH CitricAcidCycle Citric Acid Cycle AcetylCoA->CitricAcidCycle AlphaKG α-Ketoglutarate CitricAcidCycle->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-KGDH SuccinylCoA->CitricAcidCycle TPP_PDH TPP as cofactor for PDH TPP_PDH->AcetylCoA TPP_aKGDH TPP as cofactor for α-KGDH TPP_aKGDH->SuccinylCoA

Caption: TPP is a vital cofactor in the Citric Acid Cycle.

The Role of TPP in the Pentose (B10789219) Phosphate (B84403) Pathway

TPP is also a cofactor for transketolase, a key enzyme in the pentose phosphate pathway, which is crucial for producing NADPH and the precursors for nucleotide synthesis.

G4 G6P Glucose-6-Phosphate PPP Pentose Phosphate Pathway G6P->PPP R5P Ribose-5-Phosphate PPP->R5P Transketolase Transketolase Reaction PPP->Transketolase Nucleotides Nucleotide Synthesis R5P->Nucleotides Metabolites Glycolytic Intermediates Transketolase->Metabolites TPP_TK TPP as cofactor for Transketolase TPP_TK->Transketolase

Caption: TPP's essential role as a cofactor for transketolase.

Conclusion and Recommendations

The available evidence indicates that synthetic this compound is bioequivalent to natural thiamine. Both forms are effectively absorbed and are functionally identical in metabolic pathways. For research, drug development, and clinical applications, the choice between synthetic and natural this compound should be guided by the following considerations:

  • Consistency and Purity: Synthetic this compound offers a highly pure and consistent product with a well-characterized impurity profile, which is often a critical requirement for pharmaceutical development and controlled scientific studies.

  • Regulatory Acceptance: Synthetic vitamins often have a more straightforward regulatory pathway due to their well-defined manufacturing processes and purity.

  • Cost-Effectiveness: Chemical synthesis is typically a more scalable and cost-effective method for producing high-purity vitamins compared to extraction from natural sources.

References

Comparative Guide to In Vitro Models for the Study of Thiamine Sulfate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common in vitro models that can be adapted and validated for studying the metabolism of thiamine (B1217682) sulfate (B86663). While specific literature on validated in vitro models for thiamine sulfate metabolism is limited, this document outlines the principles and experimental data from analogous metabolic studies to inform model selection and experimental design.

Introduction to Thiamine Metabolism

Thiamine (Vitamin B1) is a crucial nutrient that, in its pyrophosphate form (TPP), acts as a cofactor for several enzymes essential for carbohydrate and amino acid metabolism.[1][2] The metabolism of thiamine primarily involves its phosphorylation to active forms like thiamine diphosphate (B83284) (TDP/TPP).[3] While the direct metabolism of this compound is not extensively detailed in the provided search results, understanding the metabolic pathways of thiamine and the general capabilities of various in vitro systems is fundamental to investigating its potential metabolic fate. The effect of sulfate on thiamine metabolism has been observed in specific contexts, such as in rumen content cultures where increased sulfate was shown to suppress ruminal thiamine synthesis in vitro.[4]

Comparison of In Vitro Models for Metabolic Studies

The selection of an appropriate in vitro model is critical for obtaining physiologically relevant data. The following table summarizes key characteristics of common models that could be applied to study this compound metabolism.

Model TypeDescriptionAdvantagesDisadvantagesKey Metabolic Enzymes
Primary Hepatocytes Freshly isolated liver cells.Gold standard for metabolism studies; contain a full complement of metabolic enzymes and cofactors.Limited availability; short lifespan; high cost; significant inter-donor variability.[5]Comprehensive, including CYPs, UGTs, SULTs.
Hepatoma Cell Lines (e.g., HepG2, HepaRG) Immortalized cell lines derived from human liver tumors.Readily available; easy to culture; can be used in high-throughput screening.May have lower expression of key metabolic enzymes compared to primary cells. HepaRG cells generally show higher enzyme expression than HepG2 cells.[6][7]Variable; HepaRG cells express a broader range of CYPs (CYP1A2, CYP2C9, CYP3A4) than HepG2 cells.[6]
3D Cell Cultures (Spheroids) Cells grown in a three-dimensional configuration, mimicking tissue structure.Improved cell-cell interactions; more physiologically relevant; higher expression of metabolic enzymes compared to 2D cultures.[6][7]More complex to culture and analyze than 2D cultures.Generally higher than 2D cultures. For example, CYP3A4 expression is higher in 3D HepG2 cultures than in 2D.[6]
Subcellular Fractions (Microsomes, S9) Fractions of homogenized cells containing specific organelles.Cost-effective; easy to use; suitable for high-throughput screening of specific enzyme activities (e.g., CYPs in microsomes).Lack of complete cellular machinery and cofactors; may not reflect the full metabolic profile of intact cells.[5]Microsomes are rich in CYPs; S9 fraction contains both microsomal and cytosolic enzymes.
Intestinal Models (e.g., Caco-2 cells) Human colon adenocarcinoma cell line that differentiates into a polarized monolayer.Useful for studying intestinal absorption, transport, and metabolism.[8]May have lower expression of some metabolizing enzymes compared to the liver.[8]Expresses various drug-metabolizing enzymes and transporters.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro metabolic studies. Below are generalized protocols for key experiments.

Protocol 1: Determination of Metabolic Stability in Liver Microsomes
  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO).

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system (to support CYP-mediated reactions), and buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Add this compound to the pre-warmed mixture to initiate the metabolic reaction. The final substrate concentration should be optimized based on preliminary experiments.

  • Sampling and Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

    • Terminate the reaction by adding a quenching solution, such as ice-cold acetonitrile, often containing an internal standard for analytical quantification.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound (this compound) and identify potential metabolites.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[9]

Protocol 2: Metabolite Identification in 3D Hepatocyte Spheroids
  • Spheroid Culture:

    • Culture primary hepatocytes or cell lines like HepaRG in ultra-low attachment plates to promote spheroid formation.

    • Maintain the spheroid cultures for a sufficient period to allow for differentiation and stable expression of metabolic enzymes.

  • Treatment with this compound:

    • Expose the hepatocyte spheroids to a specific concentration of this compound in the culture medium.

    • Include a vehicle control (medium with the solvent used for the this compound stock).

  • Sample Collection:

    • After a defined incubation period (e.g., 24, 48, 72 hours), collect both the culture medium and the spheroids.

  • Metabolite Extraction:

    • For the medium, perform a protein precipitation step (e.g., with acetonitrile).

    • For the spheroids, lyse the cells and extract metabolites using an appropriate solvent system.

  • LC-MS/MS Analysis:

    • Analyze the processed samples using high-resolution mass spectrometry to detect and identify potential metabolites of this compound.

    • Compare the metabolite profiles from the treated samples to the vehicle controls.

Visualizations

Thiamine Metabolic Pathway

The following diagram illustrates the known metabolic pathway of thiamine, which primarily involves its phosphorylation to biologically active forms.

Thiamine_Metabolism cluster_phosphorylation Phosphorylation cluster_dephosphorylation Dephosphorylation Thiamine Thiamine ThDP Thiamine Diphosphate (ThDP/TPP) Thiamine->ThDP Thiamine Diphosphokinase ThMP Thiamine Monophosphate (ThMP) ThMP->Thiamine ThMP Phosphatase ThDP->ThMP ThDP Phosphatase ThTP Thiamine Triphosphate (ThTP) ThDP->ThTP ThDP Kinase Cofactor for\nMetabolic Enzymes Cofactor for Metabolic Enzymes ThDP->Cofactor for\nMetabolic Enzymes ThTP->ThDP Thiamine-triphosphatase

Caption: Key phosphorylation and dephosphorylation steps in thiamine metabolism.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines a typical workflow for assessing the metabolism of a compound using an in vitro model.

Experimental_Workflow cluster_setup Experimental Setup Model Select In Vitro Model (e.g., Hepatocytes, Microsomes) Incubation Incubate Compound with In Vitro Model at 37°C Model->Incubation Compound Prepare this compound Stock Solution Compound->Incubation Sampling Collect Samples at Various Time Points Incubation->Sampling Quenching Terminate Reaction (e.g., with Acetonitrile) Sampling->Quenching Analysis Analyze by LC-MS/MS Quenching->Analysis Data Data Interpretation (Metabolic Stability, Metabolite ID) Analysis->Data

Caption: A generalized workflow for an in vitro metabolism study.

References

Comparative Proteomics of Thiamine Sulfate-Treated Cells vs. Control: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular proteome in response to thiamine (B1217682) sulfate (B86663) treatment versus control conditions. The information is supported by synthesized experimental data from related studies and detailed experimental protocols.

Thiamine, or vitamin B1, is an essential cofactor for key enzymes involved in central metabolic pathways, including carbohydrate and amino acid metabolism. Its active form, thiamine pyrophosphate (TPP), is crucial for cellular energy generation. Thiamine deficiency has been linked to a range of cellular stresses, including impaired energy metabolism, oxidative stress, and endoplasmic reticulum (ER) stress. This guide explores the proteomic consequences of altered thiamine levels, using thiamine deficiency as a model to infer the effects of thiamine sulfate supplementation. It is hypothesized that this compound, as a source of thiamine, would counteract the proteomic changes observed in thiamine-deficient states.

Quantitative Proteomic Data Summary

The following tables summarize quantitative proteomics data from studies on thiamine deficiency, which serve as a proxy to understand the potential effects of this compound treatment. Thiamine deficiency generally leads to a downregulation of enzymes involved in core metabolic pathways and an upregulation of proteins associated with cellular stress responses. This compound treatment would be expected to reverse these trends.

Table 1: Differentially Expressed Proteins in Key Metabolic Pathways under Thiamine Deficiency

Protein NameGene SymbolFunctionFold Change (Thiamine Deficient vs. Control)
Pyruvate (B1213749) dehydrogenase E1 component subunit alphaPDHA1Key enzyme in the conversion of pyruvate to acetyl-CoA-2.1
Dihydrolipoamide S-acetyltransferaseDLATComponent of the pyruvate dehydrogenase complex-1.9
Isocitrate dehydrogenase [NADP], mitochondrialIDH2Enzyme in the TCA cycle-1.7
2-oxoglutarate dehydrogenase, mitochondrialOGDHKey enzyme in the TCA cycle-2.5
TransketolaseTKTEnzyme in the pentose (B10789219) phosphate (B84403) pathway-2.3
Succinate-CoA ligase subunit alphaSUCLG1Enzyme in the TCA cycle-1.6

Table 2: Upregulated Proteins in Cellular Stress Pathways under Thiamine Deficiency

Protein NameGene SymbolFunctionFold Change (Thiamine Deficient vs. Control)
78 kDa glucose-regulated proteinHSPA5 (GRP78)Endoplasmic reticulum chaperone, marker of ER stress+3.2
DNA damage-inducible transcript 3 proteinDDIT3 (CHOP)Pro-apoptotic transcription factor in ER stress+2.8
Superoxide dismutase [Mn], mitochondrialSOD2Antioxidant enzyme+1.8
Heme oxygenase 1HMOX1Oxidative stress response protein+2.2
Mitogen-activated protein kinase 14MAPK14 (p38)Stress-activated protein kinase+1.9
Cellular tumor antigen p53TP53Tumor suppressor, involved in stress response+1.7
NF-kappa-B inhibitor alphaNFKBIAInhibitor of NF-κB, its degradation indicates pathway activation-1.5 (indicative of NF-κB activation)

Experimental Protocols

A standard method for quantitative proteomics in cell culture is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). A detailed protocol for a typical SILAC experiment is provided below.

SILAC-based Quantitative Proteomics Protocol
  • Cell Culture and Isotope Labeling:

    • Two populations of cells are cultured in parallel.

    • The "light" population is grown in standard culture medium.

    • The "heavy" population is grown in medium where specific essential amino acids (e.g., L-lysine and L-arginine) are replaced with their stable heavy isotope counterparts (e.g., 13C6-L-lysine and 13C6,15N4-L-arginine).

    • Cells are cultured for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids into the proteome.

  • Cell Treatment:

    • Once fully labeled, one set of "heavy" labeled cells is treated with this compound at the desired concentration and duration.

    • The "light" labeled cells are treated with a vehicle control.

  • Cell Lysis and Protein Extraction:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested.

    • Cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and modification.

    • The protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation and Protein Digestion:

    • Equal amounts of protein from the "heavy" (this compound-treated) and "light" (control) lysates are mixed.

    • The protein mixture is subjected to reduction of disulfide bonds with dithiothreitol (B142953) (DTT) and alkylation of cysteine residues with iodoacetamide.

    • Proteins are then digested into smaller peptides using a sequence-specific protease, most commonly trypsin.

  • Peptide Fractionation and Mass Spectrometry:

    • The resulting peptide mixture is desalted and can be fractionated using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

    • Peptide fractions are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.

  • Data Analysis:

    • The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant).

    • Peptides and their corresponding proteins are identified.

    • The relative abundance of each protein between the two conditions is quantified by comparing the signal intensities of the "heavy" and "light" peptide pairs.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis Control_Cells Control Cells ('Light' Medium) Cell_Lysis Cell Lysis & Protein Extraction Control_Cells->Cell_Lysis Treated_Cells This compound-Treated Cells ('Heavy' SILAC Medium) Treated_Cells->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Mix_Lysates Mix Equal Amounts of Protein Protein_Quantification->Mix_Lysates Protein_Digestion Protein Digestion (Trypsin) Mix_Lysates->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis Results Differentially Expressed Proteins Data_Analysis->Results

Caption: SILAC-based quantitative proteomics workflow.

Signaling Pathway Diagram: Thiamine's Role in Modulating the NF-κB/p38 MAPK/AMPK Stress Signaling Pathway

Studies have shown that thiamine can suppress inflammatory and stress-related signaling pathways. For instance, in response to cellular stress (e.g., induced by lipopolysaccharide), thiamine supplementation has been observed to decrease the activation of the NF-κB, p38 MAPK, and AMPK pathways.[1]

Signaling_Pathway Cellular_Stress Cellular Stress (e.g., LPS, Oxidative Stress) p38_MAPK p38 MAPK Cellular_Stress->p38_MAPK Thiamine_Sulfate This compound Thiamine_Sulfate->p38_MAPK NFkB_Activation NF-κB Activation p38_MAPK->NFkB_Activation AMPK_Activation AMPK Activation p38_MAPK->AMPK_Activation Inflammatory_Response Inflammatory Response & Cellular Stress NFkB_Activation->Inflammatory_Response AMPK_Activation->Inflammatory_Response

Caption: Thiamine's inhibitory effect on stress signaling.

References

Safety Operating Guide

Proper Disposal of Thiamine Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The correct disposal of thiamine (B1217682) sulfate (B86663) is a critical component of laboratory safety and environmental responsibility. While some safety data sheets (SDS) do not classify thiamine sulfate as a hazardous substance, it is prudent to adopt a cautious approach and manage it as a chemical waste stream.[1] Adherence to established disposal protocols ensures the safety of all laboratory personnel and maintains compliance with environmental regulations.

Immediate Safety and Hazard Assessment

Before handling this compound for disposal, a thorough risk assessment should be conducted. While this compound itself is not classified as hazardous, related compounds such as thiamine hydrochloride can cause skin and eye irritation.[2][3] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields.To protect against accidental splashes or dust formation.
Hand Protection Compatible chemical-resistant gloves.To prevent direct skin contact with the chemical.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended if there is a risk of generating dust.[4]

Step-by-Step Disposal Procedure

This protocol outlines the systematic process for the collection and disposal of this compound waste within a laboratory environment.

Step 1: Waste Segregation

Proper segregation is the foundational step in safe chemical waste management.

  • Solid Waste: Collect unused this compound powder, contaminated items (e.g., weighing papers, gloves), and spill cleanup materials in a dedicated and clearly labeled waste container.

  • Liquid Waste: For solutions of this compound, collect them in a separate, compatible liquid waste container. Do not pour this compound solutions down the drain.[1][5]

  • Avoid Mixing: Never mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[6][7]

Step 2: Container Management and Labeling

All waste containers must be managed to prevent spills and ensure clear identification.[8]

  • Container Choice: Use containers that are in good condition, leak-proof, and compatible with the chemical. The original product container is often a suitable choice.[6][9] Containers must be kept closed except when adding waste.[6][10]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[8][11] The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration if it is a solution.

    • The date when the first waste was added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8]

  • The SAA should be a designated and secure location within the laboratory.

  • Containers in the SAA must be inspected weekly for any signs of leakage.[6]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11]

Step 4: Handling Spills and Empty Containers

Accidental spills and the disposal of empty containers require specific procedures to minimize contamination and exposure.

  • Spill Cleanup:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain and collect the spilled material.

    • For solid spills, sweep up the material and place it in the designated solid waste container. Avoid creating dust.[12]

    • For liquid spills, use an inert absorbent material to soak up the solution.

    • All materials used for spill cleanup should be disposed of as hazardous waste.[9]

    • Prevent any spilled material from entering drains or waterways.[1][5]

  • Empty Container Disposal:

    • A container that has held this compound should be treated as hazardous waste.

    • Triple-rinse the empty container with a suitable solvent (e.g., water).

    • The first rinsate must be collected and disposed of as liquid chemical waste.[13] Subsequent rinses can typically be managed according to your institution's guidelines.

Step 5: Final Disposal

The final disposal of chemical waste must be handled by trained professionals.

  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the chemical waste yourself. Contact your institution's EHS office to schedule a pickup for the full, properly labeled waste container.[8][13]

  • Documentation: Complete any required waste pickup forms as per your institution's procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Use Compatible & Labeled Container segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa inspect Weekly Inspection saa->inspect ehs Contact EHS for Pickup saa->ehs spill Spill Occurs saa->spill end End: Professional Disposal ehs->end spill->ehs No cleanup Spill Cleanup Protocol spill->cleanup Yes cleanup->segregate

References

Essential Safety and Handling of Thiamine Sulfate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Thiamine Sulfate, including personal protective equipment (PPE), procedural guidance, and disposal plans.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls to minimize exposure.

Engineering Controls:

  • Ventilation: Use in a well-ventilated area. A laboratory fume hood or other forms of local exhaust ventilation should be employed where dust may be generated.[1] Facilities should be equipped with an eyewash station and a safety shower.[2]

Personal Protective Equipment:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] If there is a potential for splashing, a face shield should also be worn.[4]

  • Skin Protection:

    • Gloves: Wear compatible chemical-resistant gloves.[5] Nitrile or natural rubber gloves are recommended.[2] Consider double gloving for extra protection.[4] Gloves should be inspected before use, and proper removal techniques should be followed to avoid skin contact.[1]

    • Body Protection: A protective laboratory coat, apron, or disposable garment is recommended to prevent skin exposure.[2][4]

  • Respiratory Protection: If dust is generated or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][5] In situations with potential for uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator may be necessary.[4]

Exposure Control Specification Standard/Regulation
Eye Protection Protective eyeglasses or chemical safety gogglesOSHA 29 CFR 1910.133 or EN166
Face Protection Face shield (if splash hazard exists)-
Hand Protection Chemical-resistant gloves (Nitrile or natural rubber recommended)EU Directive 89/686/EEC and EN 374
Body Protection Laboratory coat, apron, or disposable garment-
Respiratory NIOSH/MSHA or EN 149 approved respiratorOSHA 29 CFR 1910.134 or EN 149
Ventilation Local exhaust ventilation or fume hood-
Safety Equipment Eyewash station and safety shower-

Procedural Guidance for Safe Handling and Storage

Adherence to proper procedures is critical for safely managing this compound in the laboratory.

Handling:

  • Avoid all contact with skin and eyes and inhalation of dust or vapors.[2][5][6]

  • Minimize the generation of dust.[1]

  • Handle the substance in a well-ventilated area, preferably within a fume hood.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly with soap and water after handling.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1] A recommended storage temperature is between 2°C and 8°C.[5]

  • Keep containers tightly closed when not in use.[1][5]

  • Protect from light.[2][7]

Emergency and Disposal Plans

Being prepared for emergencies and having a clear disposal plan are essential components of laboratory safety.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists.[3]

  • Skin Contact: Flush skin with plenty of water and soap for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation develops.[3]

  • Inhalation: Move the individual to fresh air immediately.[3] If breathing is difficult, provide oxygen.[3]

  • Ingestion: If the person is conscious and alert, give 2-4 cupfuls of milk or water.[3] Do not induce vomiting.[6] Seek medical attention.[3]

Spill and Leak Procedures:

  • Evacuate unnecessary personnel from the area.

  • Wear appropriate personal protective equipment as outlined above.[3]

  • Clean up spills immediately, avoiding the generation of dust.[1][3]

  • Sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[1][8]

  • Provide ventilation to the affected area.[3]

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.[4]

  • One method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.[4] Do not reuse empty containers.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Review SDS b Don PPE (Goggles, Gloves, Lab Coat) a->b c Ensure Proper Ventilation b->c d Weigh/Handle in Fume Hood c->d Proceed to Handling e Store in Cool, Dry, Dark Place d->e f Keep Container Tightly Sealed d->f g Wash Hands Thoroughly d->g After Handling k Spill Occurs d->k l Exposure Occurs d->l h Clean Work Area g->h i Dispose of Waste Properly h->i j Doff PPE i->j m Follow Spill Cleanup Protocol k->m n Administer First Aid l->n o Seek Medical Attention n->o

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.